OXM-7
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C201H310N56O64 |
|---|---|
分子量 |
4535 g/mol |
IUPAC 名称 |
(2S)-5-[[(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C201H310N56O64/c1-12-13-14-15-16-17-18-19-20-21-22-23-27-53-153(274)226-127(198(318)319)65-69-152(273)215-72-35-32-47-121(230-178(298)129(80-110-54-58-114(266)59-55-110)236-172(292)120(46-31-34-71-203)231-188(308)142(99-262)249-193(313)162(104(6)7)253-185(305)137(88-160(283)284)242-180(300)134(85-151(209)272)244-195(315)164(108(11)265)254-184(304)131(81-111-56-60-115(267)61-57-111)243-194(314)163(107(10)264)251-156(277)93-221-167(287)124(62-66-147(205)268)233-186(306)139(96-259)245-166(286)117(204)83-113-90-214-101-223-113)174(294)240-136(87-159(281)282)182(302)247-140(97-260)187(307)232-123(49-37-74-217-201(212)213)171(291)228-122(48-36-73-216-200(210)211)170(290)225-105(8)165(285)227-125(63-67-148(206)269)175(295)241-135(86-158(279)280)181(301)237-130(79-109-41-25-24-26-42-109)183(303)252-161(103(4)5)192(312)234-126(64-68-149(207)270)176(296)238-132(82-112-89-218-118-44-29-28-43-116(112)118)179(299)235-128(78-102(2)3)177(297)229-119(45-30-33-70-202)173(293)239-133(84-150(208)271)168(288)220-91-154(275)219-94-157(278)255-75-38-50-144(255)190(310)248-141(98-261)189(309)246-138(95-258)169(289)222-92-155(276)224-106(9)196(316)257-77-40-52-146(257)197(317)256-76-39-51-145(256)191(311)250-143(100-263)199(320)321/h24-26,28-29,41-44,54-61,89-90,101-108,117,119-146,161-164,218,258-267H,12-23,27,30-40,45-53,62-88,91-100,202-204H2,1-11H3,(H2,205,268)(H2,206,269)(H2,207,270)(H2,208,271)(H2,209,272)(H,214,223)(H,215,273)(H,219,275)(H,220,288)(H,221,287)(H,222,289)(H,224,276)(H,225,290)(H,226,274)(H,227,285)(H,228,291)(H,229,297)(H,230,298)(H,231,308)(H,232,307)(H,233,306)(H,234,312)(H,235,299)(H,236,292)(H,237,301)(H,238,296)(H,239,293)(H,240,294)(H,241,295)(H,242,300)(H,243,314)(H,244,315)(H,245,286)(H,246,309)(H,247,302)(H,248,310)(H,249,313)(H,250,311)(H,251,277)(H,252,303)(H,253,305)(H,254,304)(H,279,280)(H,281,282)(H,283,284)(H,318,319)(H,320,321)(H4,210,211,216)(H4,212,213,217)/t105-,106-,107+,108+,117-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139+,140-,141-,142-,143-,144-,145-,146-,161-,162-,163-,164-/m0/s1 |
InChI 键 |
LBDQORSHPCLFTF-FXWIQOCKSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of OXM-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXM-7 is a novel, rationally designed oxyntomodulin (OXM) based peptide analog. It functions as a potent and balanced dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This dual agonism offers a promising therapeutic strategy for metabolic diseases by integrating the beneficial effects of both GLP-1 and glucagon signaling pathways. Preclinical studies have demonstrated the potential of this compound as an anti-diabetic, anti-obesity, and anti-steatotic agent. This guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Agonism at GLP-1R and GCGR
The primary mechanism of action of this compound is its ability to bind to and activate both the GLP-1R and the GCGR[1]. Native oxyntomodulin is a naturally occurring peptide hormone that also exhibits this dual agonism, though with lower potency compared to the native ligands for each receptor[2]. This compound has been engineered for potent and balanced activity at both receptors, leading to a synergistic effect on metabolic regulation.
Activation of the GLP-1R by this compound is expected to lead to:
-
Enhanced glucose-dependent insulin (B600854) secretion: Stimulation of pancreatic beta-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: Inhibition of pancreatic alpha-cells from releasing glucagon, which in turn reduces hepatic glucose production.
-
Delayed gastric emptying: Slowing the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and reduced postprandial glucose spikes.
-
Increased satiety and reduced appetite: Acting on the central nervous system to promote feelings of fullness and reduce food intake.
Simultaneously, the activation of the GCGR by this compound is hypothesized to contribute to:
-
Increased energy expenditure: Glucagon signaling can promote thermogenesis and increase metabolic rate.
-
Enhanced lipolysis: Stimulation of the breakdown of fats in adipose tissue.
-
Regulation of hepatic glucose and lipid metabolism: While glucagon is known to increase hepatic glucose output, in the context of dual agonism, the potent GLP-1R activation is expected to counteract any hyperglycemic effects, while still promoting beneficial effects on hepatic fat metabolism.
This balanced dual agonism allows this compound to address multiple facets of metabolic dysregulation, including hyperglycemia, excess body weight, and non-alcoholic steatohepatitis (NASH)[1].
Quantitative Data
The following tables summarize the in vitro potency of this compound at the human GLP-1 and glucagon receptors.
| Receptor | EC50 (nM) |
| GLP-1R | 0.024 |
| GCGR | 0.082 |
Table 1: In vitro agonist potency of this compound. EC50 values represent the concentration of this compound required to elicit 50% of the maximal response in a cAMP accumulation assay.
Signaling Pathways
The binding of this compound to GLP-1R and GCGR, both of which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. The primary pathway for both receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound and similar dual GLP-1R/GCGR agonists.
In Vitro cAMP Functional Assay
This assay determines the potency of this compound in activating GLP-1R and GCGR by measuring the production of intracellular cAMP.
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing either the human GLP-1R or the human GCGR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 384-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA).
-
A phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is added to prevent the degradation of cAMP.
-
Serial dilutions of this compound are prepared in the assay buffer and added to the cells.
-
The plates are incubated for 30 minutes at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF or luminescence-based).
3. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.
-
The cAMP concentrations are plotted against the logarithm of the this compound concentration, and the data are fitted to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
This experiment assesses the effect of this compound on glucose tolerance in a genetic model of type 2 diabetes.
1. Animals:
-
Male db/db mice are used. These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Experimental Procedure:
-
Mice are fasted overnight (approximately 16 hours) before the experiment.
-
A baseline blood sample is collected from the tail vein (t=0).
-
This compound or vehicle is administered via subcutaneous or intraperitoneal injection.
-
After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.
-
Blood samples are collected from the tail vein at various time points (e.g., 30, 60, 120, and 240 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
3. Data Analysis:
-
Blood glucose concentrations are plotted against time for each treatment group.
-
The area under the curve (AUC) for glucose excursion is calculated to quantify the overall effect on glucose tolerance.
Assessment of Therapeutic Efficacy in a Diet-Induced Obesity (DIO) and NASH Mouse Model
This long-term study evaluates the effects of this compound on body weight, lipid metabolism, and hepatic steatosis.
1. Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and non-alcoholic steatohepatitis (NASH).
2. Treatment:
-
DIO-NASH mice are treated with this compound or vehicle (e.g., twice daily subcutaneous injections) for several weeks.
-
Body weight and food intake are monitored regularly throughout the study.
3. Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and blood and tissues are collected.
-
Blood Analysis: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured.
-
Liver Analysis:
-
Livers are weighed.
-
A portion of the liver is fixed in formalin for histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Another portion is used to measure hepatic triglyceride and cholesterol content.
-
4. Data Analysis:
-
Changes in body weight, food intake, and plasma parameters are compared between the this compound and vehicle-treated groups.
-
Histological scores for steatosis, inflammation, and fibrosis are determined by a pathologist.
-
Hepatic lipid content is quantified and compared between groups.
Conclusion
This compound is a promising therapeutic candidate for the treatment of type 2 diabetes, obesity, and NASH. Its mechanism of action is centered on its potent and balanced dual agonism of the GLP-1 and glucagon receptors. This dual activity allows this compound to exert synergistic effects on glucose homeostasis, appetite regulation, energy expenditure, and lipid metabolism. The preclinical data generated from in vitro and in vivo studies provide a strong rationale for the continued development of this compound as a novel metabolic therapeutic. Further research will be necessary to fully elucidate its long-term efficacy and safety profile in clinical settings.
References
The Dual Agonist Nature of Oxyntomodulin: A Technical Guide to GLP-1 and Glucagon Receptor Co-activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyntomodulin (OXM) is a naturally occurring 37-amino acid peptide hormone secreted from the intestinal L-cells in response to nutrient ingestion. Structurally, it comprises the 29-amino acid sequence of glucagon (B607659) followed by an eight-amino acid C-terminal extension. This unique structure confers upon OXM the ability to act as a dual agonist for two critical G protein-coupled receptors (GPCRs) in metabolic regulation: the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). This technical guide provides an in-depth overview of the core pharmacology of OXM, focusing on its dual receptor engagement, downstream signaling, and the experimental methodologies used for its characterization.
The simultaneous activation of GLP-1R and GCGR by OXM and its analogues presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. While GLP-1R agonism is well-established for its glucose-lowering and appetite-suppressing effects, the addition of GCGR agonism contributes to increased energy expenditure. The integrated action of OXM results in a synergistic effect on weight loss that is often superior to that of selective GLP-1R agonists.[1][2] A key aspect of this dual agonism is the ability of GLP-1R-mediated insulin (B600854) secretion and glucose uptake to counteract the potential hyperglycemic effects of GCGR activation.[1]
In Vitro Pharmacology of Oxyntomodulin
The interaction of oxyntomodulin with GLP-1R and GCGR has been characterized through various in vitro assays, primarily focusing on binding affinity and functional potency in stimulating downstream signaling pathways.
Binding Affinities
Radioligand binding assays are employed to determine the affinity of OXM for GLP-1R and GCGR, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). These studies consistently demonstrate that while OXM binds to both receptors, it does so with a lower affinity compared to their respective endogenous ligands, GLP-1 and glucagon.[3] The binding affinities for OXM and its analogues can vary depending on the specific modifications made to the peptide sequence to improve stability and potency.
| Compound | Receptor | Binding Affinity (IC50/Ki, nM) | Species | Reference |
| Oxyntomodulin | hGLP-1R | ~10 - 133 | Human | [4][5] |
| hGCGR | ~2 - 76 | Human | [6] | |
| GLP-1 (7-36) | hGLP-1R | ~0.17 - 2.2 | Human | [4][6] |
| Glucagon | hGCGR | ~1.2 - 4.1 | Human | [6] |
| OXM14 | rGCGR | 1.1 | Rat | [5] |
| rGLP-1R | 1.3 | Rat | [5] | |
| OXM15 | rGCGR | 0.5 | Rat | [5] |
| rGLP-1R | 1.8 | Rat | [5] |
Table 1: Comparative binding affinities of Oxyntomodulin and related peptides at the GLP-1 and Glucagon receptors. Note: IC50 and Ki values are dependent on assay conditions and cell systems used.
Functional Potency
The functional activity of OXM is most commonly assessed by measuring the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for both GLP-1R and GCGR, which are Gs-coupled receptors. OXM is a full agonist at both receptors, meaning it can elicit a maximal response, albeit at higher concentrations than the native ligands.[3]
| Compound | Receptor | Functional Potency (EC50, nM) for cAMP Production | Species | Reference |
| Oxyntomodulin | hGLP-1R | ~10 - 78 | Human | [4][5] |
| hGCGR | ~76 | Human | [6] | |
| GLP-1 (7-36) | hGLP-1R | ~0.17 - 0.39 | Human | [4][5] |
| Glucagon | hGCGR | ~2.1 | Human | [6] |
| OXM14 | rGCGR | 0.05 | Rat | [5] |
| rGLP-1R | 0.11 | Rat | [5] | |
| OXM15 | rGCGR | 0.04 | Rat | [5] |
| rGLP-1R | 0.11 | Rat | [5] |
Table 2: Functional potency of Oxyntomodulin and related peptides in cAMP accumulation assays. Note: EC50 values are highly dependent on the cell line and assay conditions.
In Vivo Efficacy of Oxyntomodulin and Analogues
Preclinical and clinical studies have demonstrated the therapeutic potential of OXM and its long-acting analogues in treating obesity and improving glycemic control.
Preclinical Studies in Rodent Models
In diet-induced obese (DIO) mice and rats, administration of OXM and its analogues leads to a significant and dose-dependent reduction in body weight, primarily driven by a decrease in food intake and an increase in energy expenditure.[2][7] This weight loss is consistently greater than that observed with selective GLP-1R agonists at equimolar doses.[8] Furthermore, these compounds improve glucose tolerance, as demonstrated in oral glucose tolerance tests (OGTTs).[9]
| Compound | Model | Dose | Duration | Body Weight Change | Glucose Metabolism Improvement | Reference |
| Oxyntomodulin | DIO Mice | Chronic Infusion | 14 days | Superior to GLP-1R agonist | Comparable to GLP-1R agonist | [8] |
| OXM-001 | HFD Mice | 30 nmol/kg (every 3rd day) | 20 days | -11% vs. vehicle | Significant improvement in OGTT | [9] |
| OXM-001 | HFD Mice | 100 nmol/kg (every 3rd day) | 20 days | -13.9% vs. vehicle | Significant improvement in OGTT | [9] |
| DA-1726 | DIO Mice | - | - | -14.4% vs. 6.4% for cotadutide | Improved plasma glucose, insulin, and HOMA-IR | [10] |
| DA-1726 | DIO Rats | 1000 nmol/kg | - | -32.6% vs. 24% for semaglutide | - | [10] |
Table 3: Summary of in vivo efficacy of Oxyntomodulin and its analogues in preclinical models.
Clinical Studies
In human clinical trials, OXM and its analogues have shown promising results in reducing body weight and improving metabolic parameters in overweight and obese individuals, both with and without type 2 diabetes. For instance, subcutaneous administration of native OXM over a 4-week period resulted in an average weight loss of 2.3 kg.[2] Long-acting dual agonists have demonstrated even more significant and sustained weight loss.
| Compound | Population | Dose | Duration | Body Weight Change | HbA1c Reduction | Reference |
| Native OXM | Overweight/Obese | 400 nmol (pre-prandial) | 4 weeks | -2.3 kg vs. placebo | - | [2] |
| MEDI0382 | Overweight/Obese T2D | Up to 200 µ g/day | 41 days | -3.84 kg vs. -1.70 kg for placebo | -0.9% vs. -0.6% for placebo | [11] |
| Survodutide | Overweight/Obese | 4.8 mg/week | 46 weeks | -14.9% vs. -2.8% for placebo | - | [12] |
| Mazdutide | Overweight/Obese | 6 mg/week | 24 weeks | -11.3% vs. +1.0% for placebo | - | [12] |
Table 4: Summary of clinical trial results for GLP-1R/GCGR dual agonists.
Signaling Pathways of OXM-7
The therapeutic effects of OXM are mediated through the activation of distinct downstream signaling cascades initiated by GLP-1R and GCGR.
Figure 1: Signaling pathways of this compound at GLP-1R and GCGR.
A notable feature of OXM's interaction with the GLP-1R is its biased agonism. While OXM is a full agonist for Gαs-mediated cAMP production, it acts as a partial agonist for the recruitment of β-arrestin.[3][13] This biased signaling may contribute to a favorable therapeutic profile, potentially reducing receptor desensitization and internalization compared to balanced GLP-1R agonists.[14]
Experimental Protocols
The characterization of OXM and its analogues relies on a suite of standardized in vitro and in vivo experimental protocols.
Figure 2: Experimental workflow for characterizing this compound analogues.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki or Kd) of the test compound for GLP-1R and GCGR.
-
Methodology:
-
Prepare cell membranes from a cell line stably overexpressing the human GLP-1R or GCGR.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Glucagon) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a gamma counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC50) of the test compound to stimulate cAMP production.
-
Methodology:
-
Culture a cell line (e.g., HEK293 or CHO) stably expressing the human GLP-1R or GCGR.
-
Incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.
-
3. Insulin Secretion Assay
-
Objective: To assess the ability of the test compound to potentiate glucose-stimulated insulin secretion (GSIS).
-
Methodology:
-
Isolate pancreatic islets from rodents or use a pancreatic β-cell line (e.g., INS-1E or MIN6).
-
Pre-incubate the islets or cells in a low-glucose buffer.
-
Incubate the islets or cells with low and high concentrations of glucose in the presence or absence of varying concentrations of the test compound.
-
Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay.
-
In Vivo Models and Procedures
1. Diet-Induced Obese (DIO) Mouse Model
-
Objective: To evaluate the long-term effects of the test compound on body weight, food intake, and glucose metabolism in an obesity model.
-
Methodology:
-
Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet for several weeks.
-
Administer the test compound or vehicle chronically via subcutaneous injection or osmotic minipumps.
-
Monitor body weight and food intake regularly throughout the study.
-
Perform metabolic assessments such as OGTTs and measure plasma biomarkers at the end of the study.
-
2. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the effect of the test compound on glucose disposal.
-
Methodology:
-
Fast the animals overnight.
-
Administer the test compound at a specified time before the glucose challenge.
-
Administer a bolus of glucose via oral gavage.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations and calculate the area under the curve (AUC) for glucose excursion.[15]
-
3. Hyperinsulinemic-Euglycemic Clamp
-
Objective: To provide a gold-standard assessment of insulin sensitivity.
-
Methodology:
-
Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for sampling) of conscious, unrestrained mice.[16]
-
Infuse insulin at a constant rate to induce hyperinsulinemia.
-
Simultaneously infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.[17]
-
Therapeutic Rationale and Conclusion
The dual agonism of oxyntomodulin at the GLP-1 and glucagon receptors provides a powerful and multifaceted approach to the treatment of metabolic diseases.
Figure 3: Logical flow of the therapeutic effects of this compound.
By combining the anorectic and insulinotropic effects of GLP-1R activation with the energy expenditure-enhancing and lipolytic effects of GCGR activation, OXM-based therapies can lead to substantial and sustained weight loss, along with improvements in glucose homeostasis. The development of long-acting analogues has overcome the short half-life of the native peptide, making once-weekly administration feasible. The ongoing research and clinical development of GLP-1R/GCGR dual agonists hold significant promise for providing a new generation of highly effective treatments for obesity and its associated metabolic comorbidities.
References
- 1. researchgate.net [researchgate.net]
- 2. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Glucagon Receptor and Glucagon-Like Peptide 1 Receptor Activity of Oxyntomodulin-Like Analogues in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glucagon Receptor Is Involved in Mediating the Body Weight-Lowering Effects of Oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. New balanced GLP-1R/GCGR dual agonist shows superior efficacy in obesity models compared to other peptides | BioWorld [bioworld.com]
- 11. Dual GLP-1 and glucagon receptor agonist improves glycemic control and reduces body weight - - PACE-CME [pace-cme.org]
- 12. Efficacy of Dual Glucagon and Glucagon-like Peptide-1 Receptor Agonists Across the Cardiometabolic Continuum: A Review of Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxyntomodulin differentially affects glucagon-like peptide-1 receptor beta-arrestin recruitment and signaling through Galpha(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vmmpc.org [vmmpc.org]
- 16. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
The Discovery and Development of OXM-7: A Novel Dual GLP-1/Glucagon Receptor Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
OXM-7 is a novel, rationally designed oxyntomodulin (OXM)-based peptide that functions as a potent and balanced dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). Preclinical studies have demonstrated its therapeutic potential in addressing key metabolic disorders. In various mouse models, including those for obesity and type 2 diabetes, this compound has shown significant efficacy in promoting weight loss, improving glucose control, normalizing lipid metabolism, and reversing hepatic steatosis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and available quantitative data.
Introduction: The Rationale for Dual GLP-1R/GCGR Agonism
The global rise in obesity and type 2 diabetes necessitates the development of more effective therapeutic interventions. While GLP-1R mono-agonists have proven successful, the synergistic activation of both GLP-1R and GCGR offers a promising strategy for enhanced metabolic benefits. GLP-1R activation is known to stimulate insulin (B600854) secretion, suppress glucagon release, delay gastric emptying, and reduce appetite. Concurrently, GCGR activation increases energy expenditure and promotes hepatic lipid metabolism. Oxyntomodulin, a naturally occurring gut hormone, endogenously activates both these receptors, providing the physiological basis for the development of dual agonists like this compound.[1][2] The goal in designing such molecules is to harness the complementary actions of both pathways to achieve superior weight loss and glycemic control compared to single-receptor agonists.
The Discovery of this compound: A Stepwise Rational Design
This compound was discovered through a stepwise rational design and long-acting modification of the native oxyntomodulin peptide sequence.[1] This process aimed to create a novel peptide with potent and balanced activity at both GLP-1R and GCGR.
Peptide Design and Synthesis
The design of this compound involved modifications to the native oxyntomodulin sequence to enhance receptor binding affinity, balance the activity on both GLP-1R and GCGR, and improve its pharmacokinetic profile for sustained action.
Mechanism of Action: Dual Receptor Engagement
This compound exerts its therapeutic effects by acting as a full agonist at both the GLP-1 and glucagon receptors.[1][3] This dual agonism triggers a cascade of downstream signaling pathways that collectively contribute to improved metabolic homeostasis.
Signaling Pathways
Upon binding to their respective G-protein coupled receptors, this compound initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in several well-established mouse models of metabolic disease.
In Vitro Receptor Activation
This compound demonstrates potent and balanced agonism at both human GLP-1R and GCGR.
| Receptor | EC50 (nM) |
| GLP-1R | 0.024 |
| GCGR | 0.082 |
In Vivo Studies in Mouse Models
In both normal ICR mice and diabetic db/db mice, this compound exhibited prominent acute and long-acting hypoglycemic effects.[1]
Twice-daily administration of this compound in DIO mice resulted in significant weight loss, normalization of lipid metabolism, and improved glucose control.[1]
In a DIO-NASH mouse model, treatment with this compound led to a significant reversal of hepatic steatosis, accompanied by a reduction in both serum and hepatic lipid levels.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro cAMP Accumulation Assay
This assay is used to determine the potency of this compound in activating GLP-1R and GCGR.
Protocol:
-
HEK293 cells stably expressing either human GLP-1R or GCGR are seeded in 96-well plates and cultured overnight.
-
The following day, the culture medium is replaced with a stimulation buffer.
-
Serial dilutions of this compound are added to the wells.
-
After a 30-minute incubation at 37°C, cells are lysed.
-
cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
EC50 values are calculated from the dose-response curves.
Diet-Induced Obese (DIO) and DIO-NASH Mouse Models
Animal Model: Male C57BL/6J mice are typically used. For the DIO model, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity. For the DIO-NASH model, a diet high in fat, fructose, and cholesterol is used for a longer duration to induce steatosis, inflammation, and fibrosis.
Treatment Protocol: this compound or vehicle is administered to the mice, for example, via twice-daily subcutaneous injections. Body weight, food intake, and other metabolic parameters are monitored throughout the study.
Histological Analysis of Hepatic Steatosis
Oil Red O staining is a standard method for visualizing neutral lipid accumulation in the liver.
Protocol:
-
Fresh or frozen liver tissue sections are fixed in a 10% formalin solution.
-
The sections are then stained with a prepared Oil Red O solution.
-
A counterstain, such as hematoxylin, is used to visualize the cell nuclei.
-
The stained sections are then mounted and observed under a microscope. Lipid droplets will appear as red-orange.
Pharmacokinetics and Safety
Detailed pharmacokinetic and comprehensive toxicology studies for this compound are not yet publicly available. These studies will be crucial for determining the dosing regimen and safety profile for potential clinical development.
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic candidate for the treatment of obesity and type 2 diabetes. Its balanced dual agonism of GLP-1R and GCGR has demonstrated significant preclinical efficacy in improving key metabolic parameters. Further investigation into its long-term safety, tolerability, and efficacy in clinical trials is warranted to fully elucidate its therapeutic potential in humans. The continued exploration of dual- and multi-receptor agonists is a key area of research in the quest for more effective treatments for metabolic diseases.
References
Therapeutic Potential of OXM-7 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxyntomodulin (OXM) is a naturally occurring peptide hormone that demonstrates dual agonism at the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), positioning it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3] Native OXM, however, possesses a short half-life, limiting its clinical utility.[4][5] OXM-7 is a novel, rationally designed, long-acting OXM-based analog engineered to overcome this limitation while maintaining a potent and balanced activity at both GLP-1R and GCGR.[6] Preclinical studies have demonstrated the significant therapeutic potential of this compound, showcasing its ability to improve glycemic control, induce weight loss, and ameliorate hepatic steatosis in various mouse models of metabolic disease.[1][6] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways associated with this compound.
Mechanism of Action: Dual Receptor Agonism
This compound exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors.[6] This dual agonism results in a synergistic action that addresses multiple facets of metabolic dysregulation.
-
GLP-1 Receptor (GLP-1R) Activation: Contributes to glucose-dependent insulin (B600854) secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.[3][5][7] The anorectic effects of OXM and its analogs are primarily mediated through central GLP-1R activation in the hypothalamus.[5][8]
-
Glucagon Receptor (GCGR) Activation: Increases energy expenditure and enhances hepatic fat metabolism.[8][9] While glucagon is known to increase hepatic glucose production, the concurrent activation of GLP-1R by dual agonists like this compound effectively counteracts this hyperglycemic potential.[3][10]
This balanced dual-receptor engagement leads to superior body weight reduction compared to selective GLP-1R agonists, as it combines appetite suppression with an increase in energy expenditure.[3][10][11]
Preclinical Efficacy of this compound: Quantitative Data
Preclinical evaluation of this compound in various mouse models has demonstrated its significant potential in treating key aspects of metabolic diseases.
Table 1: In Vitro Receptor Activation Profile of this compound
| Receptor | EC50 (nM) | Agonist Activity |
| Human GLP-1R | Data not available in search results | Potent and balanced |
| Human GCGR | Data not available in search results | Potent and balanced |
Note: Specific EC50 values for this compound were not found in the provided search results. The description indicates "potent and balanced potency toward GLP-1R and GCGR".[6]
Table 2: Effects of this compound on Metabolic Parameters in Preclinical Models
| Model | Treatment Regimen | Key Findings | Reference |
| ICR Mice | Acute and long-acting administration | Prominent hypoglycemic effects | [6] |
| db/db Mice | Acute and long-acting administration | Prominent hypoglycemic effects | [6] |
| Diet-Induced Obese (DIO) Mice | Twice-daily administration | Significant weight loss, normalized lipid metabolism, improved glucose control | [6] |
| DIO-Nonalcoholic Steatohepatitis (NASH) Mice | Not specified | Significant reversal of hepatic steatosis, reduced serum and hepatic lipid levels | [1][6] |
Note: Specific quantitative data (e.g., percentage of body weight loss, blood glucose reduction, or lipid level changes) were not detailed in the provided search results.
Signaling Pathways of this compound
The binding of this compound to GLP-1R and GCGR initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).
Caption: this compound Signaling via GLP-1R and GCGR Pathways.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are outlined below, based on standard methodologies for assessing GLP-1/glucagon dual agonists.
In Vitro Receptor Activation Assay
-
Objective: To determine the potency and efficacy of this compound at the human GLP-1 and glucagon receptors.
-
Methodology:
-
HEK293 cells stably expressing either the human GLP-1R or GCGR are used.
-
Cells are incubated with varying concentrations of this compound.
-
Intracellular cAMP accumulation is measured using a competitive binding assay (e.g., HTRF or LANCE).
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Models of Metabolic Disease
-
Objective: To evaluate the effect of this compound on body weight, food intake, and glucose homeostasis in a model of obesity.
-
Methodology:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.
-
Mice are treated with this compound (e.g., twice daily subcutaneous injections) or vehicle.
-
Body weight and food intake are monitored regularly.
-
An oral glucose tolerance test (OGTT) or intraperitoneal glucose tolerance test (IPGTT) is performed to assess glucose metabolism.
-
At the end of the study, plasma and tissue samples are collected for analysis of lipids and other metabolic markers.
-
-
Objective: To assess the glucose-lowering effects of this compound in a genetic model of type 2 diabetes.
-
Methodology:
-
Male db/db mice, which have a mutation in the leptin receptor and develop hyperglycemia and insulin resistance, are used.
-
Mice are administered this compound or vehicle.
-
Blood glucose levels are monitored at various time points post-administration.
-
Long-term studies may assess effects on HbA1c and pancreatic beta-cell function.
-
-
Objective: To investigate the impact of this compound on nonalcoholic steatohepatitis.
-
Methodology:
-
Mice are fed a diet high in fat, fructose, and cholesterol to induce NASH.
-
Following disease confirmation (e.g., via liver biopsy), mice are treated with this compound or vehicle.
-
At the end of the treatment period, livers are harvested for histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Serum levels of liver enzymes (ALT, AST) and hepatic and serum lipid content are measured.
-
Experimental Workflow
The following diagram illustrates a typical preclinical development workflow for an OXM analog like this compound.
Caption: Preclinical Development Workflow for this compound.
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic for metabolic diseases. Its balanced dual agonism at the GLP-1 and glucagon receptors offers a multi-pronged approach to treating obesity, type 2 diabetes, and related comorbidities like NASH. The preclinical data strongly support its continued development. Future research should focus on obtaining more detailed quantitative data from long-term efficacy and safety studies in larger animal models to further validate its therapeutic potential and pave the way for clinical trials in human subjects. The development of such dual agonists could offer a superior treatment option compared to existing monotherapies.
References
- 1. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of oxyntomodulin-based glucagon-like peptide-1/glucagon co-agonist analogs in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel glucagon- and OXM-based peptides acting through glucagon and GLP-1 receptors with body weight reduction and anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. Discovery of novel glucagon-like peptide 1/cholecystokinin 1 receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Glucagon Receptor and Glucagon-Like Peptide 1 Receptor Activity of Oxyntomodulin-Like Analogues in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gubra.dk [gubra.dk]
The Dual Agonist OXM-7: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Oxyntomodulin (OXM) and its analogues, such as OXM-7, represent a promising class of therapeutic agents for the management of type 2 diabetes (T2D) and obesity. These peptides function as dual agonists for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), offering a multi-faceted approach to glycemic control and weight management. This technical guide provides an in-depth overview of the core science behind this compound and related analogues, focusing on their mechanism of action, experimental evaluation, and key quantitative data to inform further research and development.
Core Mechanism of Action: Dual Receptor Agonism
Oxyntomodulin is a naturally occurring peptide hormone secreted from the intestines after a meal.[1][2] Its therapeutic potential lies in its ability to simultaneously activate two key receptors in glucose homeostasis:
-
Glucagon-Like Peptide-1 Receptor (GLP-1R): Activation of GLP-1R is a well-established strategy in T2D treatment. It enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, collectively leading to lower blood glucose levels and reduced body weight.[3][4]
-
Glucagon Receptor (GCGR): While glucagon is traditionally known to raise blood glucose, its activation in the context of dual agonism with GLP-1R contributes to increased energy expenditure and hepatic fat metabolism.[3][5] The potent insulinotropic and glucagonostatic effects of GLP-1R activation effectively counteract the potential hyperglycemic effects of GCGR activation.[4]
The synergistic activation of both receptors by OXM analogues like this compound is believed to result in superior weight loss and comparable or improved glycemic control compared to selective GLP-1R agonists.[3][6]
Quantitative Data: In Vitro Potency of Oxyntomodulin Analogues
The development of potent and stable OXM analogues is a key focus of ongoing research. The following tables summarize the in vitro potency (EC50 values) of various OXM analogues at the human GLP-1 and glucagon receptors, as determined by cAMP accumulation assays. Lower EC50 values indicate higher potency.
| Peptide/Analogue | GLP-1R EC50 (nM) | GCGR EC50 (nM) | Reference |
| This compound | Potent and balanced | Potent and balanced | [6] |
| Native OXM | ~1.4 - 5.0 | ~0.3 - 2.0 | [4][7] |
| O14 | Sub-nanomolar | Sub-nanomolar | [8] |
| SRB103Q | ~0.1 | ~1.0 | [9] |
| SRB103H | ~0.1 | ~0.3 | [9] |
Note: "Potent and balanced" for this compound indicates significant activity at both receptors as described in the source, though specific numerical values were not provided in the abstract.[6]
Signaling Pathways
The binding of this compound to GLP-1R and GCGR initiates a cascade of intracellular signaling events. The primary pathway for both receptors involves the activation of Gαs, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase. However, other signaling pathways, including β-arrestin recruitment and ERK1/2 phosphorylation, also play important roles in the overall cellular response.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and similar dual agonists.
In Vitro Assays
1. cAMP Accumulation Assay
This assay is fundamental for determining the potency (EC50) of OXM analogues at the GLP-1 and glucagon receptors.
-
Cell Lines: HEK293 or CHO cells stably expressing either the human GLP-1R or GCGR.
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Prepare serial dilutions of the OXM analogue and reference agonists (GLP-1 and glucagon).
-
Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
-
2. β-Arrestin Recruitment Assay
This assay assesses an alternative signaling pathway that can be involved in receptor desensitization and biased agonism.
-
Cell Lines: Cells engineered to co-express the target receptor (GLP-1R or GCGR) fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the OXM analogue.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagent for the reporter system (e.g., a chemiluminescent substrate).
-
Measure the signal, which is proportional to the extent of β-arrestin recruitment.
-
Calculate EC50 values from the dose-response curve.
-
3. ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK signaling pathway.[10]
-
Cell Lines: Pancreatic beta-cell lines (e.g., MIN6, INS-1E) or engineered cell lines expressing the target receptors.
-
Procedure:
-
Culture cells to 70-80% confluency and serum-starve for 2-4 hours.
-
Stimulate cells with the OXM analogue for various time points (e.g., 5, 10, 20 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
-
In Vivo Experiments
Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical in vivo experiment to assess the effect of an OXM analogue on glucose disposal.
-
Animal Models: Diet-induced obese (DIO) mice or diabetic mouse models (e.g., db/db mice).
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer the OXM analogue or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.
-
After a set pre-treatment time (e.g., 30 minutes), administer a glucose bolus (typically 2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose excursion.
-
Preclinical Development Workflow
The preclinical development of a novel OXM analogue like this compound follows a structured workflow to evaluate its therapeutic potential.
Conclusion
This compound and related dual GLP-1R/GCGR agonists hold significant promise as next-generation therapeutics for type 2 diabetes and obesity. Their unique mechanism of action, which combines the benefits of GLP-1R activation with the metabolic advantages of glucagon signaling, offers the potential for enhanced efficacy. This guide provides a foundational understanding of the technical aspects of this compound research, from its molecular signaling to its evaluation in preclinical models. Further investigation into the long-term efficacy, safety, and potential for biased agonism of these compounds will be crucial in translating their preclinical success into clinical benefits for patients.
References
- 1. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sochob.cl [sochob.cl]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of OXM-7: A Novel Dual GLP-1/Glucagon Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OXM-7 is a novel oxyntomodulin (OXM)-based peptide engineered as a potent and balanced dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). Preclinical investigations in various murine models of metabolic disease have demonstrated its therapeutic potential for type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the available preclinical data on this compound, including detailed experimental protocols and a visualization of its proposed signaling pathway. While specific quantitative outcomes from the primary study are not publicly available, this guide synthesizes the reported qualitative findings and established methodologies to inform further research and development.
Core Preclinical Findings
Preclinical evaluation of this compound has been conducted in several mouse models, including normal ICR mice, genetically diabetic (db/db) mice, and diet-induced obesity (DIO) mice, as well as a DIO model with nonalcoholic steatohepatitis (NASH). The primary findings from these studies indicate that this compound exhibits significant therapeutic effects on metabolic parameters.
In ICR and db/db mice, this compound demonstrated both acute and long-lasting hypoglycemic effects.[1] When administered to DIO mice on a twice-daily regimen, this compound led to substantial weight loss, normalization of lipid metabolism, and improved glucose control.[1] Furthermore, in a DIO-NASH mouse model, treatment with this compound resulted in a significant reversal of hepatic steatosis, along with reductions in both serum and hepatic lipid levels.[1] These findings underscore the potential of this compound as a multi-faceted agent for treating complex metabolic disorders.
Quantitative Data Summary
Specific quantitative data from the seminal preclinical studies on this compound are not available in the public domain. The following tables are therefore presented as templates to be populated as more detailed information becomes accessible. The qualitative findings from the primary literature are noted.
Table 1: In Vivo Efficacy of this compound in Murine Models of Diabetes and Obesity
| Animal Model | Key Parameters Monitored | Reported Qualitative Outcomes for this compound |
| ICR Mice | Blood Glucose | Prominent acute hypoglycemic effects |
| db/db Mice | Blood Glucose | Prominent and long-acting hypoglycemic effects |
| DIO Mice | Body Weight | Significant weight loss |
| Lipid Metabolism | Normalized | |
| Glucose Control | Improved | |
| DIO-NASH Mice | Hepatic Steatosis | Significantly reversed |
| Serum Lipid Levels | Reduced | |
| Hepatic Lipid Levels | Reduced |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of metabolic therapeutics like this compound. These protocols are based on established standards in the field.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, creating a model that mimics human obesity and associated metabolic dysfunctions.
-
Animal Selection: Male C57BL/6J mice, aged 6-8 weeks, are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Mice are randomly assigned to two groups. The control group receives a standard chow diet (approximately 10% kcal from fat), while the experimental group is fed a high-fat diet (HFD), typically containing 45% to 60% kcal from fat.[1][2][3]
-
Induction Period: The mice are maintained on their respective diets for a period of 10-16 weeks to induce a robust obese phenotype, characterized by increased body weight, adiposity, and insulin (B600854) resistance.[1]
-
Monitoring: Body weight and food intake are monitored weekly throughout the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
-
Fasting: Prior to the test, mice are fasted for 6 hours (or overnight, approximately 16-18 hours) with free access to water.[4][5]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (time 0).[4][5]
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.[6]
-
Blood Sampling: Subsequent blood samples are collected from the tail vein at specific time points, commonly 15, 30, 60, 90, and 120 minutes after glucose administration.[4][6]
-
Analysis: Blood glucose concentrations are measured at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound acts as a dual agonist on the GLP-1 and glucagon receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like this compound in a diet-induced obesity model.
Discussion and Future Directions
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for metabolic diseases, leveraging the synergistic effects of GLP-1 and glucagon receptor activation. The observed improvements in glycemic control, body weight, and hepatic steatosis in relevant animal models are promising. However, the lack of publicly available quantitative data limits a full assessment of its potency and efficacy in comparison to other agents in development.
Future research should focus on elucidating the detailed dose-response relationships of this compound and its pharmacokinetic and pharmacodynamic profile. Head-to-head comparison studies with existing GLP-1R agonists and other dual agonists would be crucial to determine its relative therapeutic value. Furthermore, long-term safety and toxicology studies are necessary prerequisites for any potential clinical development. The promising anti-steatotic effects also warrant further investigation into the specific molecular mechanisms underlying its beneficial impact on the liver in the context of NASH.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. protocols.io [protocols.io]
- 5. mmpc.org [mmpc.org]
- 6. Mouse blood glucose, oral glucose tolerance test and insulin tolerance test [bio-protocol.org]
The Effects of Oxyntomodulin Analogs on Glucose Control and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxyntomodulin (OXM) and its synthetic analogs represent a promising class of dual-agonist therapeutics targeting both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This dual agonism provides a unique mechanism of action that leads to significant improvements in glycemic control and lipid metabolism, coupled with substantial weight loss. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative outcomes associated with OXM analogs, with a focus on their effects on glucose homeostasis and lipid profiles. The information presented herein is intended to support further research and development in the field of metabolic diseases.
Core Mechanism of Action: Dual Agonism of GLP-1R and GCGR
Oxyntomodulin is a naturally occurring peptide hormone secreted from the L-cells of the gut post-prandially.[1][2] Its therapeutic potential lies in its ability to activate both GLP-1 and glucagon receptors.[1][2]
-
GLP-1 Receptor (GLP-1R) Activation: Promotes glucose-dependent insulin (B600854) secretion, suppresses glucagon secretion, delays gastric emptying, and reduces appetite.[1][2]
-
Glucagon Receptor (GCGR) Activation: Increases energy expenditure and enhances hepatic fat metabolism.[3][4]
The simultaneous activation of these two pathways results in a synergistic effect, where the potent glucose-lowering and appetite-suppressing effects of GLP-1R agonism are complemented by the metabolic rate-enhancing and lipolytic effects of GCGR agonism.[1][2] The GLP-1R-mediated insulinotropic effect also counteracts the potential hyperglycemic effect of glucagon receptor activation.[1]
Signaling Pathway
The binding of oxyntomodulin analogs to GLP-1R and GCGR initiates a cascade of intracellular signaling events, primarily mediated by the Gs alpha subunit of the G protein-coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression related to metabolism.
References
The Structural Biology of Oxyntomodulin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structural and functional characteristics of the peptide hormone Oxyntomodulin (OXM). It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases. This document details the peptide's primary structure, its interaction with key receptors, and the experimental methodologies used for its characterization.
Core Structure of Oxyntomodulin
Oxyntomodulin is a 37-amino acid peptide that is post-translationally derived from the proglucagon precursor.[1][2] It is composed of the 29-amino acid sequence of glucagon (B607659) with an eight-amino acid C-terminal extension.[3] The amino acid sequence of human Oxyntomodulin is as follows:
H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala-OH [4]
This primary structure is crucial for its biological activity, enabling it to act as a dual agonist for both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[2][5]
Quantitative Analysis of Oxyntomodulin's Biological Activity
The dual agonism of Oxyntomodulin is central to its therapeutic potential. The following tables summarize key quantitative data regarding its pharmacokinetic properties and receptor interactions.
Table 1: Pharmacokinetic Properties of Human Oxyntomodulin
| Parameter | Value | Species | Reference |
| Half-life | ~12 minutes | Human | [1][6] |
| Metabolic Clearance Rate | ~5.2 ml/kg/min | Human | [6] |
| Half-life | 6.4 +/- 0.5 min | Rat | [7] |
| Metabolic Clearance Rate | 11.9 +/- 0.5 ml/kg/min | Rat | [7] |
Table 2: Receptor Binding and Functional Activity of Oxyntomodulin
| Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| GLP-1R | cAMP Accumulation | EC50 | ~2 | RIN T3 | [8] |
| GCGR | cAMP Accumulation | EC50 | ~50 | RIN T3 | [8] |
| GLP-1R | Binding Affinity | IC50 | ~0.15 | RIN T3 | [8] |
| GCGR | Binding Affinity | IC50 | ~15 | RIN T3 | [8] |
| hGLP-1R | cAMP Accumulation | EC50 | 6.7 ± 2.7 | HEK293 | |
| hGCGR | cAMP Accumulation | EC50 | 4.1 ± 1.7 | HEK293 | |
| mGLP-1R | Binding Affinity | Ki | 25.1 | Mouse | [9] |
| mGCGR | Binding Affinity | Ki | 15.9 | Mouse | [9] |
Signaling Pathways of Oxyntomodulin
Oxyntomodulin exerts its effects by activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors (GPCRs). Upon binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological responses, including insulin (B600854) secretion, suppression of appetite, and regulation of glucose homeostasis.[2][8][10]
References
- 1. innoprot.com [innoprot.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis of human(Nle-27)-oxyntomodulin. Preliminary evaluation of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axxam.com [axxam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Enduring Impact of Oxyntomodulin Analogues: A Deep Dive into Long-Acting In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Oxyntomodulin (OXM), a naturally occurring peptide hormone, has garnered significant attention in the fields of metabolic research and drug development due to its dual agonistic activity on both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This unique mechanism of action allows OXM to concurrently suppress appetite and increase energy expenditure, making it a promising therapeutic candidate for obesity and type 2 diabetes. However, the native peptide's short in vivo half-life has necessitated the development of long-acting analogues to unlock its full therapeutic potential. This technical guide provides a comprehensive overview of the long-acting effects of these engineered OXM analogues in vivo, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and research workflows.
Quantitative In Vivo Effects of Long-Acting Oxyntomodulin Analogues
The development of long-acting OXM analogues has focused on enhancing potency, balancing receptor activity, and extending the circulating half-life, often through strategies like PEGylation, acylation, or amino acid substitutions.[1][2][3] The following tables summarize the quantitative effects of various long-acting OXM analogues from preclinical in vivo studies.
| Table 1: Effects of Long-Acting OXM Analogues on Body Weight and Food Intake in Rodent Models | |||||
| Analogue | Animal Model | Dose & Frequency | Duration | Body Weight Change | Food Intake Reduction |
| OX-SR | Rats | Not Specified | 24 hours | Lost 1% of baseline body weight (vs. 2.6% gain in vehicle)[1] | Reduced by 40% over 24 hours[1] |
| PEGylated OXM Analogue | db/db mice | Not Specified (Chronic) | Not Specified | Significant, dose-dependent reduction[1] | Not Specified |
| PEGylated OXM Analogue | Diet-Induced Obese (DIO) mice | Not Specified (Chronic) | Not Specified | Significant, dose-dependent reduction[1] | Not Specified |
| Stapled OXM Analogue (O14) | DIO mice | Not Specified | Not Specified | Potent and long-lasting body weight loss[4][5] | Not Specified |
| Table 2: Metabolic Effects of Long-Acting OXM Analogues in Rodent Models | ||||
| Analogue | Animal Model | Dose & Frequency | Effect on Glucose Metabolism | Effect on Energy Expenditure & Lipid Metabolism |
| OX-SR | Rats | Not Specified | Not Specified | Significantly reduced respiratory exchange ratio from 0.96 to 0.90 for 12 hours, indicating a shift towards fat oxidation[1] |
| PEGylated OXM Analogue | db/db mice | Not Specified (Chronic) | Significant hypoglycemic effects[1] | Normalized lipid metabolism and liver steatosis[1] |
| Stapled OXM Analogue (O14) | DIO mice | Not Specified | Potent and long-lasting glucose control[4][5] | Reduction of hepatic fat[4][5] |
| Stapled OXM Analogue (O14) | NASH mouse model | Not Specified | Not Specified | Significantly reversed hepatic steatosis, reduced liver weight, total cholesterol, and hepatic triglycerides[4][5] |
| Table 3: In Vitro Potency and In Vivo Half-Life of OXM Analogues | ||||
| Analogue | GLP-1R EC50 | GCGR EC50 | In Vivo Half-life (IV infusion) | Notes |
| Native OXM | Higher than native GLP-1[6] | Not Specified | 12.1 minutes[6] | Weak in vitro activity compared to natural ligands[1] |
| OX-SR | Higher than native GLP-1[6] | Not Specified | 15.9 minutes[6] | A sustained-release analogue[1] |
| Cross-linked OXM Analogue (Peptide 9) | 0.2 nM[3] | 0.7 nM[3] | Extended in vivo half-life compared to wild-type OXM[3] | Balanced subnanomolar dual agonist[3] |
Core Signaling Pathways of Long-Acting OXM Analogues
Oxyntomodulin and its long-acting analogues exert their effects by activating two distinct G protein-coupled receptors: the GLP-1 receptor and the glucagon receptor. This dual agonism triggers a cascade of intracellular events that lead to the observed physiological outcomes.[7][8][9]
Experimental Protocols for In Vivo Assessment
The evaluation of long-acting OXM analogues in vivo involves a series of well-defined experimental protocols to characterize their pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Profiling
-
Objective: To determine the in vivo half-life and exposure of the OXM analogue.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Animals are administered a single dose of the OXM analogue via intravenous (IV) or subcutaneous (SC) injection.[3]
-
Blood samples are collected at multiple time points post-injection (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma is isolated, and the concentration of the OXM analogue is quantified using a validated method, such as a GLP-1R activation assay or LC-MS/MS.[3]
-
The plasma concentration-time data is used to calculate pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance.
-
Assessment of Effects on Body Weight and Food Intake
-
Objective: To evaluate the long-term effects of the OXM analogue on body weight and food consumption.
-
Animal Model: Diet-induced obese (DIO) mice or db/db mice are frequently used models of obesity and type 2 diabetes.[1]
-
Procedure:
-
Animals are housed individually and acclimatized to the experimental conditions.
-
Baseline body weight and food intake are recorded for several days.
-
Animals are randomized into treatment (OXM analogue) and vehicle control groups.
-
The OXM analogue or vehicle is administered chronically (e.g., once daily or once weekly) via subcutaneous injection.[1]
-
Body weight and food intake are monitored daily or at regular intervals throughout the study period.
-
Evaluation of Glucose Metabolism
-
Objective: To determine the impact of the OXM analogue on glucose tolerance and insulin sensitivity.
-
Procedure (Oral Glucose Tolerance Test - OGTT):
-
Following a period of fasting (e.g., 6-8 hours), a baseline blood sample is collected.
-
The OXM analogue or vehicle is administered.
-
After a specified time, an oral gavage of glucose solution is administered.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance. Plasma insulin levels may also be measured to assess the insulinotropic effect.
-
Measurement of Energy Expenditure
-
Objective: To quantify the effect of the OXM analogue on energy expenditure and substrate utilization.
-
Procedure (Indirect Calorimetry):
-
Animals are placed in metabolic cages that continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
After an acclimation period, baseline measurements are recorded.
-
The OXM analogue or vehicle is administered.
-
VO₂ and VCO₂ are monitored for an extended period (e.g., 24-48 hours).
-
Energy expenditure is calculated from VO₂ and VCO₂, and the respiratory exchange ratio (RER = VCO₂/VO₂) is determined to assess the relative utilization of carbohydrates versus fats as an energy source.[1]
-
Typical Experimental Workflow for In Vivo Evaluation
The preclinical in vivo evaluation of a novel long-acting oxyntomodulin analogue follows a structured workflow to comprehensively assess its therapeutic potential.
References
- 1. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Design of potent, proteolytically stable oxyntomodulin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
Oxyntomodulin Analogs: A Dual-Agonist Approach to Combating Hepatic Steatosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hepatic steatosis, the hallmark of Non-Alcoholic Fatty Liver Disease (NAFLD) and its progressive form, Non-Alcoholic Steatohepatitis (NASH), represents a significant and growing unmet medical need. The pathogenesis of NAFLD is complex, involving dysregulated glucose and lipid metabolism, insulin (B600854) resistance, and inflammation.[1][2][3][4] A promising therapeutic strategy has emerged targeting the synergistic pathways of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR). Oxyntomodulin (OXM), a naturally occurring gut hormone, is an endogenous dual agonist for these receptors.[5][6] While native OXM has a short half-life, the development of long-acting, stable OXM analogs has demonstrated significant potential in reversing hepatic steatosis, improving metabolic parameters, and reducing the inflammation and fibrosis characteristic of NASH.[7][8][9]
This technical guide provides a comprehensive overview of the impact of OXM analogs on hepatic steatosis, focusing on their core mechanism of action. It consolidates quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways and research workflows involved in the evaluation of these compounds.
Core Mechanism of Action: Dual GLP-1R and GCGR Agonism
Oxyntomodulin and its synthetic analogs exert their therapeutic effects by simultaneously activating both the GLP-1 and glucagon receptors.[6][8][10] This dual agonism creates a unique and powerful metabolic profile that is particularly effective for treating NAFLD/NASH.
-
GLP-1 Receptor (GLP-1R) Activation: Primarily known for its incretin (B1656795) effect, GLP-1R activation improves glycemic control by enhancing glucose-dependent insulin secretion. In the context of the liver, it helps reduce hepatic de novo lipogenesis (DNL) and inflammation and improves insulin sensitivity.[5]
-
Glucagon Receptor (GCGR) Activation: While traditionally associated with increasing blood glucose, hepatic GCGR activation in the context of dual agonism has been shown to be beneficial. It increases energy expenditure and enhances fatty acid oxidation in the liver.[6][11] This action directly counteracts the lipid accumulation that defines steatosis.
The combined action is superior to GLP-1R agonism alone, particularly in addressing the hepatic manifestations of metabolic disease.[9][12][13] The glucagon component directly targets the liver to reduce fat, complementing the systemic metabolic benefits of GLP-1.[9][14]
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism by which dual GLP-1R/GCGR agonists improve hepatic steatosis.
Caption: Dual-agonist signaling pathway in hepatocytes.
Quantitative Preclinical Data
Numerous preclinical studies using various rodent models of NASH have demonstrated the efficacy of long-acting OXM analogs. The data consistently show improvements in liver histopathology, function, and metabolic markers.
Table 1: Effects of OXM Analogs on Liver Histology and Weight
| Compound | Model | Duration | Key Histological Outcomes | Ref |
| DA-1726 | Diet-Induced NASH Mice | 30 weeks | NAFLD Activity Score (NAS): Improved to 3.63 vs. 6.75 (vehicle) and 5.00 (Semaglutide). Fibrosis Score: Improved to 1.13 vs. 1.88 (vehicle) and 1.50 (Semaglutide). | [15] |
| OXM-104 | MS-NASH Mice | - | More prominent reduction in steatosis and fibrosis compared to Semaglutide, leading to an improved NAS. | [9] |
| Cotadutide | Diet-Induced Obese (DIO) Mice | Sub-chronic | Significantly reduced hepatic steatosis. | [12] |
| NN1177 | DIO-NASH Mice | 36 weeks | Reduced hepatic steatosis to a greater extent than Semaglutide at equivalent body weight loss. | [13] |
| O14 Analog | NASH Mouse Model | - | Significantly reversed hepatic steatosis and reduced liver weight. | [8] |
Table 2: Effects of OXM Analogs on Hepatic and Serum Biomarkers
| Compound | Model | Key Biomarker Changes | Ref |
| DA-1726 | Diet-Induced NASH Mice | Gene Expression (Liver): Significantly decreased inflammatory (Tnfa, Il-1β) and fibrotic (Acta2, Col1a1) genes. Plasma: Superior reduction in glucose and total cholesterol vs. Semaglutide. | [15] |
| NN1177 | DIO-NASH Mice | Plasma: Reduced ALT levels. Histology: Decreased markers of inflammation (CD11b, Galectin-3) and fibrosis (αSMA, Collagen I). | [13] |
| O14 Analog | NASH Mouse Model | Liver: Reduced total cholesterol and hepatic triglycerides. Serum: Improved markers of liver function. | [8] |
| Cotadutide | Phase 2b (Obesity, T2DM, NASH) | Serum: Caused substantial improvements in liver enzyme levels and markers of liver fibrosis. | [7] |
Experimental Protocols and Methodologies
The evaluation of OXM analogs relies on robust, well-characterized preclinical models that replicate key features of human NAFLD/NASH.
NASH Animal Models
-
Diet-Induced Obese (DIO)-NASH Model: This is a widely used and clinically relevant model.
-
Species/Strain: Male C57BL/6 mice.[13]
-
Diet: Typically a diet high in trans-fat (e.g., 40%), fructose (B13574) (e.g., 20%), and cholesterol (e.g., 2%).[13][15]
-
Induction Time: Long-term feeding, often 30-36 weeks, is required to induce the full spectrum of NASH, including significant fibrosis.[13][15]
-
Key Features: This model develops obesity, insulin resistance, steatosis, inflammation, hepatocellular ballooning, and progressive fibrosis, closely mimicking human NASH progression.[16][17][18]
-
-
MS-NASH Model: Another diet-based model designed to reflect the metabolic syndrome context of NASH.[9]
Key Experimental Procedures
-
Compound Administration:
-
Route: Typically subcutaneous (s.c.) injection.
-
Frequency: Varies based on the pharmacokinetic profile of the analog (e.g., daily, twice daily, or weekly).
-
Dose-Response: Studies often include multiple dose levels to establish efficacy and a therapeutic window. Comparators, such as a vehicle control and a GLP-1R mono-agonist (e.g., Semaglutide), are critical for demonstrating the unique contribution of dual agonism.[9][15]
-
-
Histopathological Analysis:
-
Liver Tissue Collection: Livers are harvested, weighed, and fixed in formalin for paraffin (B1166041) embedding.
-
Staining:
-
Hematoxylin and Eosin (H&E): Used to assess steatosis, lobular inflammation, and hepatocellular ballooning.
-
Masson's Trichrome or Sirius Red: Used to visualize and quantify collagen deposition and the extent of fibrosis.[15]
-
-
Scoring: The NAFLD Activity Score (NAS) is calculated as the sum of scores for steatosis (0-3), lobular inflammation (0-3), and ballooning (0-2). The fibrosis stage is scored separately (0-4).
-
-
Biochemical and Molecular Analysis:
-
Serum/Plasma Analysis: Measurement of liver enzymes (ALT, AST), triglycerides, total cholesterol, and glucose.
-
Hepatic Lipid Quantification: Measurement of triglyceride and free fatty acid content directly from liver tissue homogenates.[19]
-
Gene Expression Analysis (RT-qPCR): Quantification of mRNA levels of key genes involved in inflammation (e.g., Tnfa, Il-1β, Ccl2) and fibrosis (e.g., Acta2, Timp1, Col1a1) in liver tissue.[15]
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for assessing an OXM analog in a preclinical NASH model.
Caption: Standard preclinical workflow for NASH studies.
Conclusion and Future Directions
Oxyntomodulin analogs represent a highly promising therapeutic class for the treatment of hepatic steatosis and NASH. By leveraging the distinct but complementary actions of GLP-1R and GCGR activation, these dual agonists can simultaneously improve glycemic control, reduce body weight, increase hepatic fat oxidation, and decrease liver fat accumulation, inflammation, and fibrosis. Preclinical data consistently demonstrate superiority over GLP-1R mono-agonists in addressing the hepatic pathology of NASH.[9][13]
As research progresses, key areas of focus will include optimizing the balance of activity between the GLP-1 and glucagon receptors to maximize therapeutic benefit while ensuring safety.[20] Further clinical trials are underway and will be critical in translating the compelling preclinical findings into an effective therapy for patients suffering from NAFLD/NASH. The multimodal efficacy of OXM analogs positions them as a leading next-generation treatment for this complex metabolic liver disease.[12]
References
- 1. Oxidative Stress Is a Key Modulator in the Development of Nonalcoholic Fatty Liver Disease [mdpi.com]
- 2. Nonalcoholic fatty liver disease: molecular mechanisms for the hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonalcoholic fatty liver disease: molecular mechanisms for the hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of NAFLD development and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Strategies to Improve Druggability of Potential Drug Candidates in Nonalcoholic Fatty Liver Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OXM-104, a potential candidate for the treatment of obesity, NASH and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Glucagon Receptor and Glucagon-Like Peptide 1 Receptor Activity of Oxyntomodulin-Like Analogues in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of long acting GLP1R/GCGR agonist in a DIO and biopsy-confirmed mouse model of NASH suggest a beneficial role of GLP-1/glucagon agonism in NASH patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. NAFLD Preclinical Models: More than a Handful, Less of a Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical models of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatic Proteomic Changes and Sirt1/AMPK Signaling Activation by Oxymatrine Treatment in Rats With Non-alcoholic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Administration of OXM-7 in Mouse Models of Obesity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Oxyntomodulin (OXM) and its analogues, such as OXM-7, are promising therapeutic agents for obesity and type 2 diabetes. These peptides act as dual agonists for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), leading to reduced food intake, increased energy expenditure, and improved glucose homeostasis.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound and related analogues in mouse models of obesity, based on preclinical research.
Overview of Oxyntomodulin (OXM) and this compound
Oxyntomodulin is a 37-amino acid peptide hormone co-secreted with GLP-1 from intestinal L-cells after nutrient intake.[3] It exerts its effects by activating both GLP-1R and GCGR, although with a lower affinity than the native ligands.[4] The dual agonism is crucial for its therapeutic effects, as GLP-1R activation primarily suppresses appetite, while GCGR activation contributes to increased energy expenditure.[1][3]
This compound is a novel, long-acting OXM-based analogue designed for enhanced potency and duration of action.[5] Preclinical studies in diet-induced obese (DIO) mice have demonstrated that this compound effectively reduces body weight, improves lipid profiles, and normalizes glucose control.[5]
Signaling Pathways of OXM and its Analogues
The therapeutic effects of OXM and its analogues are mediated through the activation of GLP-1R and GCGR, which triggers downstream signaling cascades.
Experimental Protocols
The following protocols are generalized from various studies on OXM and its analogues in mouse models of obesity. Researchers should optimize these protocols based on their specific experimental design and animal model.
Animal Models
-
Diet-Induced Obesity (DIO) Mice: C57BL/6 mice are commonly used. Obesity is induced by feeding a high-fat diet (HFD), typically 45% or 60% kcal from fat, for 8-12 weeks.[5][6]
-
Genetically Obese Mice: db/db mice, which lack a functional leptin receptor, are also used to study the effects of OXM analogues on a genetic background of obesity and diabetes.[5]
-
Receptor Knockout Mice: Glp1r-/- and Gcgr-/- mice are used to dissect the specific contributions of each receptor to the overall effects of OXM.[6][7]
Preparation and Administration of this compound
-
Reconstitution: Lyophilized this compound peptide should be reconstituted in a sterile, pyrogen-free vehicle such as saline or phosphate-buffered saline (PBS).
-
Administration Routes:
-
Subcutaneous (s.c.) Injection: This is a common route for both acute and chronic studies due to its clinical relevance.[8]
-
Intraperitoneal (i.p.) Injection: Frequently used for acute studies to assess effects on food intake and glucose tolerance.[9]
-
Continuous Subcutaneous Infusion: Achieved using osmotic mini-pumps for long-term studies to ensure stable plasma concentrations.[8]
-
Experimental Workflow for Chronic Administration Study
References
- 1. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Glucagon Receptor Is Involved in Mediating the Body Weight-Lowering Effects of Oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Subcutaneous oxyntomodulin analogue administration reduces body weight in lean and obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo Studies Using OXM-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyntomodulin (OXM) is a naturally occurring peptide hormone secreted from the gut following food intake. It acts as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors, playing a key role in the regulation of appetite, energy expenditure, and glucose homeostasis.[1][2][3] OXM-7, an analogue of oxyntomodulin, is being investigated for its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes due to its ability to suppress appetite and increase energy expenditure, leading to weight loss.[2][4][5] This document provides detailed protocols and application notes for conducting in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound.
Mechanism of Action
This compound exerts its effects by activating both the GLP-1 and glucagon receptors.[1][2] Activation of the GLP-1 receptor is known to enhance insulin (B600854) secretion, suppress glucagon release, delay gastric emptying, and promote satiety.[6] The activation of the glucagon receptor contributes to increased energy expenditure.[3][7] This dual agonism leads to a synergistic effect on weight reduction by simultaneously decreasing energy intake and increasing energy expenditure.[5][7][8]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies on oxyntomodulin and its analogues.
Table 1: Effects of Oxyntomodulin Analogues on Body Weight and Food Intake in Rodents
| Compound | Animal Model | Dose and Administration | Duration | Change in Body Weight | Reduction in Food Intake | Reference |
| OXM-SR | Male Wistar Rats | 40 nmol/kg, single SC injection | 24 hours | -1.0% (vs. +2.6% in vehicle) | ~40% | [7] |
| OXM-SR | Male Wistar Rats | 40 nmol/kg, single SC injection | 24 hours | Average loss of 11.5 g (vs. 3.4 g gain in control) | 50% | [7] |
| Oxyntomodulin | Overweight/Obese Humans | Subcutaneous, 3x daily, 30 min before meals | 4 weeks | -2.3 ± 0.4 kg (vs. -0.5 ± 0.5 kg in placebo) | Maintained anorectic effect | [5] |
| OXM15 | Male Rats | 25 nmol/kg, daily | 7 days | Non-significant decrease | 17% increase | [9] |
| OXM-001 | HFD-fed Rats | Not specified | Not specified | Up to 29% loss vs. vehicle | Not specified | [10] |
| Oxyntomodulin | Fasted Rats | 30 nmol/kg and 100 nmol/kg, single IP injection | 24 hours | Not specified | Significant inhibition | [11] |
Table 2: Effects of Oxyntomodulin Analogues on Glucose Metabolism in Rodents
| Compound | Animal Model | Experiment | Key Findings | Reference |
| OXM-001 | HFD-fed Mice | Oral Glucose Tolerance Test | Blood glucose maintained around 6 mM (vs. 12 mM in vehicle) | [10] |
| Oxyntomodulin | Lean Mice | Intraperitoneal Glucose Tolerance Test | Dose-dependently lowered glucose excursion | [12] |
| OXMQ3E (GLP-1R selective) | Lean Mice | Intraperitoneal Glucose Tolerance Test | Dose-dependently lowered glucose excursion | [12] |
| (d-Ser(2))Oxm[Lys(38)-γ-glu-PAL] | STZ-induced Diabetic Mice | 28 days treatment | Significantly reduced circulating glucose, improved glucose tolerance and insulin secretion | [13] |
Table 3: Pharmacokinetic Parameters of Oxyntomodulin Analogues
| Compound | Animal Model | Route of Administration | Half-life (t½) | Reference |
| OXM-SR | Rats | Intravenous | Similar to native OXM | [7] |
| OXM-SR | Rats | Subcutaneous | Undetectable after 6 days (vs. 1 day for native OXM) | [7] |
| Native Oxyntomodulin | Humans | Intravenous infusion | ~12 minutes | [3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying the effects of this compound on metabolic parameters.
Materials:
-
6-week-old male C57BL/6J mice
-
Standard chow diet (10 kcal% fat)
-
High-fat diet (HFD) (60 kcal% fat)
-
Animal caging with controlled temperature, humidity, and 12-hour light/dark cycle
-
Weighing scale
Protocol:
-
Animal Selection and Acclimatization: Upon arrival, allow the 6-week-old male C57BL/6J mice to acclimatize for at least one week under standard housing conditions.
-
Group Allocation: Randomly divide the mice into two groups: a control group and a diet-induced obesity (DIO) group.
-
Dietary Regimen:
-
Control Group: Feed the mice with a standard chow diet.
-
DIO Group: Feed the mice with a high-fat diet.
-
Provide both diets and water ad libitum.
-
-
Induction Period: Maintain the respective diets for 16-20 weeks.
-
Monitoring:
-
Record the body weight of each mouse weekly.
-
Measure food intake weekly by weighing the remaining food.
-
-
Confirmation of Obesity: The DIO model is considered successfully established when the HFD group shows a 20-30% increase in body weight compared to the control group.
Administration of this compound
The following protocols detail the subcutaneous and intraperitoneal injection of this compound in rodents.
2.1. Subcutaneous (SC) Injection
Materials:
-
Sterile this compound solution in a suitable vehicle (e.g., saline)
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (25-27 G)
-
70% ethanol (B145695) wipes
Protocol:
-
Preparation: Prepare the sterile this compound solution at the desired concentration.
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck to form a "tent".
-
Injection Site Preparation: Wipe the injection site at the base of the tented skin with a 70% ethanol wipe.
-
Injection: Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's back.
-
Administration: Inject the solution slowly. A small bleb should form under the skin.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
2.2. Intraperitoneal (IP) Injection
Materials:
-
Sterile this compound solution
-
Sterile syringes (1-3 ml)
-
Sterile needles (23-27 G)
-
70% ethanol wipes
Protocol:
-
Preparation: Prepare the sterile this compound solution.
-
Animal Restraint: Manually restrain the rodent, exposing the abdomen. Tilt the animal's head slightly downwards.
-
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert the needle at a 30-40° angle into the abdominal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Administration: Inject the solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.
Assessment of Efficacy
3.1. Food Intake and Body Weight Measurement
Protocol:
-
House mice individually for accurate food intake measurement.
-
Administer this compound or vehicle according to the study design.
-
Measure and record the body weight of each animal daily or as required by the protocol.
-
Measure food intake daily by weighing the food hopper. Account for any spillage.
-
Calculate the cumulative food intake and the change in body weight over the treatment period.
3.2. Energy Expenditure Measurement
This protocol utilizes indirect calorimetry in metabolic cages to measure energy expenditure.
Materials:
-
Metabolic cages (e.g., CLAMS, TSE PhenoMaster)
-
Individually housed mice
-
Standard chow and water
Protocol:
-
Acclimatization: Acclimatize the mice to the metabolic cages for 24-72 hours before the experiment begins to ensure stable baseline readings.[4]
-
Treatment: Administer this compound or vehicle to the mice.
-
Data Collection: Place the mice back into the metabolic cages and begin data collection. The system will continuously monitor:
-
Oxygen consumption (VO₂)
-
Carbon dioxide production (VCO₂)
-
Food and water intake
-
Locomotor activity
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER) = VCO₂ / VO₂.
-
Calculate energy expenditure using the formula: Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO₂.
-
Analyze the data to determine the effect of this compound on energy expenditure, RER, food intake, and physical activity.
-
3.3. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the effect of this compound on glucose disposal.
Protocol:
-
Fasting: Fast the mice for 16 hours overnight with free access to water.
-
Baseline Glucose: Take a baseline blood sample (t=0) from the tail vein and measure blood glucose.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., SC or IP).
-
Glucose Challenge: After a specified time following this compound administration, inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Pharmacokinetic (PK) Studies
This protocol outlines the steps for determining the pharmacokinetic profile of this compound.
Protocol:
-
Animal Groups: Use a sufficient number of animals to allow for blood collection at multiple time points.
-
This compound Administration: Administer a single dose of this compound via the intended clinical route (e.g., subcutaneous or intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and longer for sustained-release formulations) into tubes containing appropriate anticoagulants and protease inhibitors.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as ELISA or LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).
Safety and Toxicology Studies
In vivo toxicology studies are essential to evaluate the safety profile of this compound.
Study Design:
-
Single-Dose Toxicity: Administer escalating single doses of this compound to rodents to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Repeated-Dose Toxicity: Administer this compound daily or weekly for a specified duration (e.g., 28 days) to assess potential sub-chronic toxicity.
-
Endpoints:
-
Clinical Observations: Monitor for changes in behavior, appearance, and overall health.
-
Body Weight and Food Consumption: Record daily or weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Gross Pathology and Organ Weights: Perform a full necropsy and weigh key organs.
-
Histopathology: Examine tissues from major organs for any pathological changes.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vivo evaluation of this compound. By following these standardized procedures, researchers can obtain reliable and reproducible data to assess the therapeutic potential of this promising oxyntomodulin analogue for the treatment of metabolic diseases. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and endpoints, is crucial for the successful preclinical development of this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. sochob.cl [sochob.cl]
- 4. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice [pubmed.ncbi.nlm.nih.gov]
- 5. Subcutaneous oxyntomodulin reduces body weight in overweight and obese subjects: a double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Increased food intake with oxyntomodulin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Sustained treatment with a stable long-acting oxyntomodulin analogue improves metabolic control and islet morphology in an experimental model of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OXM-7 and its Analogs in Diet-Induced Obese (DIO) Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oxyntomodulin (OXM) and its long-acting analogs, including those designated as OXM-7, for the treatment of diet-induced obesity (DIO) in murine models. This document details dosage regimens, experimental protocols, and the underlying signaling pathways.
Introduction
Oxyntomodulin (OXM) is a naturally occurring peptide hormone that acts as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism leads to a reduction in appetite, an increase in energy expenditure, and subsequent weight loss, making OXM and its analogs promising therapeutic candidates for obesity and type 2 diabetes.[1][2][3][4][5] Native OXM has a short half-life, which has led to the development of long-acting analogs with improved pharmacokinetic profiles through modifications such as PEGylation or amino acid substitutions.[1][2][6]
Data Presentation: Dosage and Efficacy of OXM Analogs in DIO Mice
The following tables summarize the quantitative data from various preclinical studies on the administration of OXM analogs to diet-induced obese mice.
Table 1: Chronic Administration of OXM Analogs and Effects on Body Weight and Food Intake
| OXM Analog | Dosage | Administration Route | Duration | Body Weight Change | Cumulative Food Intake Change | Reference |
| PEGylated OXM Analog | Dose-dependent | Weekly | Chronic | Significant dose-dependent reduction (up to 27.1% at high dose) | Not specified | [1][2] |
| OXM-001 | 10, 30, 100 nmol/kg | Every third day | 20 days | -3.6% (ns), -11% (p<0.0001), -13.9% (p<0.0001) | -9.4% (ns), -23.6% (p<0.05), -32.3% (p<0.05) | [7] |
| OXM6421 | Not specified | Once-daily s.c. | 21 days | Sustained weight loss | Potent inhibition | [8] |
| OXM | 1.1 µmol·kg–1·day–1 | Continuous s.c. infusion | 14 days | -14% (p<0.05 vs. vehicle) | Significant reduction | [9] |
| OXMQ3E (GLP-1R selective) | 1.1 µmol·kg–1·day–1 | Continuous s.c. infusion | 14 days | -3% (p<0.05 vs. vehicle) | Significant reduction | [9] |
Table 2: Effects of OXM Analogs on Glucose Metabolism and Energy Expenditure in DIO Mice
| OXM Analog | Key Metabolic Outcome | Experimental Assay | Observations | Reference |
| PEGylated OXM Analog | Improved glucose control | Not specified | Significantly induced hypoglycemic effects and improved insulin (B600854) resistance. | [1][2] |
| OXM-001 | Improved glucose tolerance | Oral Glucose Tolerance Test (OGTT) | Significantly lowered blood glucose levels in a dose-dependent manner. | [7] |
| OXM6421 | Increased energy expenditure | Indirect Calorimetry | Higher rate of oxygen consumption compared to pair-fed and saline controls. | [8] |
| OXM | Improved glucose homeostasis | Not specified | Accompanied significant weight loss. | [8] |
| OX-SR (sustained-release) | Increased energy expenditure | Indirect Calorimetry | Significant and sustained increase in energy expenditure in rats. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of OXM analogs in DIO mice are provided below.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Protocol:
-
Animal Model: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: At 4-6 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD), typically providing 45-60% of calories from fat.
-
Duration: Maintain mice on the HFD for a minimum of 8-12 weeks to induce a stable obese phenotype, characterized by significant weight gain and insulin resistance compared to control mice on a low-fat diet.
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly) throughout the diet induction period.
Administration of OXM Analogs
Objective: To deliver the therapeutic agent to the DIO mice.
Protocols:
-
Subcutaneous (s.c.) Injection:
-
Reconstitute the lyophilized OXM analog in a sterile vehicle (e.g., saline or a specific buffer).
-
Using an insulin syringe, inject the desired dose subcutaneously into the loose skin over the back of the mouse.
-
For chronic studies, injections can be administered once daily, every third day, or weekly, depending on the pharmacokinetic profile of the analog.[2][7][8]
-
-
Continuous Subcutaneous Infusion:
-
Load osmotic minipumps with the OXM analog solution at the desired concentration to achieve the target daily dose.
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the anesthetized mouse.
-
This method ensures continuous and steady delivery of the compound over a prolonged period (e.g., 14 days).[9]
-
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the mice to clear a glucose load, providing an indication of glucose tolerance and insulin sensitivity.
Protocol:
-
Fasting: Fast the mice for 6-16 hours prior to the test, with free access to water.[11][12]
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.[11]
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[11][12]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a quantitative measure of insulin sensitivity.
Protocol:
-
Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[5][13]
-
Fasting: Fast the mice overnight (maximum 16 hours) before the clamp.[13]
-
Basal Period: Infuse a tracer (e.g., [3-³H]glucose) for approximately 2 hours to measure basal glucose turnover.[13]
-
Clamp Period:
-
Initiate a continuous infusion of human insulin at a constant rate (e.g., 2.0-20 mU/kg/min).[13]
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (a normal blood glucose level).[5]
-
Monitor blood glucose every 10-20 minutes and adjust the glucose infusion rate (GIR) accordingly.[4][13]
-
-
Data Analysis: The GIR required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.
Measurement of Energy Expenditure (Indirect Calorimetry)
Objective: To assess the metabolic rate of the mice by measuring oxygen consumption and carbon dioxide production.
Protocol:
-
Acclimation: Individually house mice in metabolic chambers (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS) and allow them to acclimate for 24-72 hours with ad libitum access to food and water.[14][15]
-
Data Collection: Over a 24-hour period, continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[14][16]
-
Calculations:
-
Respiratory Exchange Ratio (RER): Calculate as VCO₂ / VO₂ to determine the primary fuel source (carbohydrate vs. fat).
-
Energy Expenditure: Calculate from VO₂ and VCO₂ data using the Weir equation or a simplified formula.
-
-
Activity Monitoring: Simultaneously monitor locomotor activity, as changes in activity can influence energy expenditure.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Oxyntomodulin and its analogs exert their effects through the activation of two distinct G-protein coupled receptors: the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).
Caption: this compound signaling through GLP-1R and GCGR pathways.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of an OXM analog in a DIO mouse model.
Caption: Preclinical workflow for this compound analog evaluation.
Conclusion
The preclinical data strongly support the therapeutic potential of long-acting oxyntomodulin analogs, such as this compound, in treating diet-induced obesity. These compounds effectively reduce body weight through a dual mechanism of appetite suppression and increased energy expenditure, while also improving glucose homeostasis. The detailed protocols provided herein serve as a guide for researchers to design and execute robust preclinical studies to further evaluate the efficacy and mechanisms of action of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Subcutaneous oxyntomodulin analogue administration reduces body weight in lean and obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Glucagon Receptor Is Involved in Mediating the Body Weight-Lowering Effects of Oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. mmpc.org [mmpc.org]
- 14. Indirect calorimetry experiments [bio-protocol.org]
- 15. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid-Enriched Gintonin from Korean Red Ginseng Marc Alleviates Obesity via Oral and Central Administration in Diet-Induced Obese Mice [mdpi.com]
Application Notes and Protocols for Assessing OXM-7 Efficacy in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyntomodulin (OXM) is a naturally occurring peptide hormone that acts as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism presents a promising therapeutic strategy for type 2 diabetes and obesity, as it combines the glucose-lowering and appetite-suppressing effects of GLP-1R activation with the energy expenditure-increasing effects of GCGR activation.[1][3][4][5] OXM-7 is a synthetic analogue of oxyntomodulin designed for enhanced potency and duration of action. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical diabetes models.
Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors
This compound exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors.[1][6] Activation of the GLP-1R in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion.[2][7] In the brain, GLP-1R activation suppresses appetite.[2] Simultaneously, activation of the GCGR in the liver can increase hepatic glucose production, a potential concern for hyperglycemic risk. However, the concurrent potentiation of insulin secretion via GLP-1R activation effectively counteracts this effect, leading to a net improvement in glycemic control.[1][8] Furthermore, GCGR activation is associated with increased energy expenditure.[5]
Below is a diagram illustrating the signaling pathways activated by this compound.
References
- 1. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GIPR/GLP-1R dual agonist therapies for diabetes and weight loss– Chemistry, Physiology and Clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Measuring the Effects of OXM-7 on Energy Expenditure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyntomodulin (OXM) and its synthetic analogs, such as OXM-7, are dual agonists of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] This dual agonism positions this compound as a promising therapeutic candidate for metabolic disorders, as it concurrently suppresses appetite and increases energy expenditure, leading to weight loss.[1][3][4] The anorectic effects are primarily mediated by GLP-1R activation, while the increase in energy expenditure is largely attributed to GCGR signaling.[1][5] These application notes provide detailed protocols for measuring the effects of this compound on energy expenditure in both preclinical rodent models and clinical human studies.
Key Signaling Pathways
This compound exerts its effects on energy expenditure by activating the GLP-1 and glucagon receptors, which are G protein-coupled receptors.[6] Activation of these receptors initiates a signaling cascade predominantly through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to modulate cellular metabolism.[6] In the context of energy expenditure, this signaling in tissues such as the liver and brown adipose tissue (BAT) is thought to increase thermogenesis.[2] Additionally, the signaling pathway may involve fibroblast growth factor 21 (FGF21), a key regulator of metabolism, which has been shown to be induced by GCGR activation and can increase energy expenditure.[1][8][9]
Caption: Signaling pathway of this compound leading to increased energy expenditure.
Preclinical Assessment in Rodent Models
Indirect calorimetry is the gold standard for assessing energy expenditure in rodent models. This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure (heat production).[10][11]
Experimental Workflow for Rodent Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyntomodulin increases energy expenditure in addition to decreasing energy intake in overweight and obese humans: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcutaneous oxyntomodulin reduces body weight in overweight and obese subjects: a double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 7. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGF21 Acts Centrally to Induce Sympathetic Nerve Activity, Energy Expenditure and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nuanced Metabolic Functions of Endogenous FGF21 Depend on the Nature of the Stimulus, Tissue Source, and Experimental Model [frontiersin.org]
- 10. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of Oxyntomodulin (OXM) Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for the characterization of Oxyntomodulin (OXM) receptor activation. OXM is a dual agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR), both of which are G-protein coupled receptors (GPCRs) that play crucial roles in glucose metabolism and energy homeostasis.[1][2] This document outlines detailed protocols for three key functional assays: cAMP accumulation, β-arrestin recruitment, and reporter gene assays.
Introduction to OXM Receptor Signaling
Oxyntomodulin activates both the GLP-1R and the GCGR, which are primarily coupled to the Gαs protein subunit.[3] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This second messenger, in turn, activates Protein Kinase A (PKA) and other downstream effectors, mediating the physiological effects of OXM.
Beyond G-protein signaling, GPCR activation also triggers the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[4] Therefore, assessing both cAMP production and β-arrestin recruitment provides a more complete picture of a ligand's functional profile at the GLP-1R and GCGR.
Data Presentation: Quantitative Analysis of OXM and Analog Activity
The following tables summarize the in vitro potency of OXM and its analogs at the human GLP-1 and Glucagon receptors in cAMP assays.
Table 1: In Vitro Receptor Agonist Potencies (cAMP release) against mGLP1R and mGCGR
| Peptide | mGLP1R ED50 (nM) | mGCGR ED50 (nM) |
| OXM | 0.5 | 1.9 |
| Exendin-4 | 0.1 | >1000 |
| DualAG | 0.2 | 0.8 |
| GLPAG | 0.3 | 96 |
Data from reference[5]. ED50 values represent the concentration of the peptide that elicits 50% of the maximal response in a cAMP release assay.
Table 2: In Vitro Efficacy (cAMP EC50) and Affinity (IC50) of OXM Analogues at the Rat GCGR and GLP-1R
| Peptide | GCGr cAMP EC50 (nM) | GCGr IC50 (nM) | GLP-1r cAMP EC50 (nM) | GLP-1r IC50 (nM) |
| OXM14 | 1.18 | 2.5 | 0.05 | 0.1 |
| OXM15 | 1.3 | 2.1 | 0.06 | 0.1 |
| OXM14E3 | 14.9 | 158 | 0.03 | 0.04 |
| OXM15E3 | 13.9 | 251 | 0.05 | 0.02 |
Data from reference[6]. EC50 values were determined in CHO cells overexpressing the rat GCGR or Chinese hamster lung cells overexpressing the rat GLP-1r. IC50 values were determined from membrane preparations of these cells.
Table 3: cAMP Accumulation in RIN T3 Cells
| Peptide | ED50 (nM) |
| tGLP-1 | 0.02 |
| OXM | 0.3 |
| Glucagon | 8 |
Data from reference[7]. ED50 values represent the concentration of the peptide that elicits 50% of the maximal cAMP accumulation in the somatostatin-secreting cell line RIN T3.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by OXM and the general workflows for the described cell-based assays.
Caption: OXM signaling through GLP-1R and GCGR.
Caption: General workflow for cell-based GPCR assays.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the intracellular accumulation of cAMP following receptor activation using a homogeneous time-resolved fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
Oxyntomodulin and test compounds
-
384-well white assay plates
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the receptor of interest in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and determine the cell density.
-
Dilute the cells to the desired concentration (e.g., 2,500 cells/well) and dispense 10 µL per well into a 384-well plate.
-
-
Compound Preparation:
-
Prepare a serial dilution of OXM and test compounds in assay buffer at 2x the final desired concentration.
-
-
Compound Addition and Incubation:
-
Add 10 µL of the 2x compound solutions to the wells containing the cells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves mixing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Add 10 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes the measurement of β-arrestin recruitment to the receptor using an enzyme fragment complementation (EFC) assay (e.g., PathHunter® assay from DiscoverX).[8][9]
Materials:
-
CHO-K1 cells stably co-expressing the GLP-1R or GCGR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[10]
-
Cell culture medium (e.g., F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
PathHunter® detection reagents
-
Oxyntomodulin and test compounds
-
384-well white assay plates
Procedure:
-
Cell Culture: Culture the PathHunter® cells according to the manufacturer's instructions.
-
Cell Seeding:
-
Harvest the cells as described in Protocol 1.
-
Resuspend the cells in cell plating reagent (provided in the kit) at the recommended density (e.g., 5,000 cells/well).
-
Dispense 10 µL per well into a 384-well plate.
-
-
Compound Preparation:
-
Prepare a serial dilution of OXM and test compounds in assay buffer at 2x the final desired concentration.
-
-
Compound Addition and Incubation:
-
Add 10 µL of the 2x compound solutions to the wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
β-Arrestin Recruitment Detection:
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add 10 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the luminescence signal on a standard plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3: Reporter Gene Assay
This protocol outlines the use of a luciferase reporter gene assay to measure receptor activation. The reporter construct contains a cAMP response element (CRE) upstream of the luciferase gene, which is activated upon an increase in intracellular cAMP.[11][12]
Materials:
-
HEK293 cells
-
Expression vectors for human GLP-1R or GCGR
-
CRE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Cell culture medium and serum-free medium
-
Luciferase assay system (e.g., ONE-Glo™ from Promega)
-
Oxyntomodulin and test compounds
-
96-well white, clear-bottom assay plates
Procedure:
-
Transfection:
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the receptor expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and resuspend them in assay medium (e.g., Opti-MEM).
-
Seed the cells into a 96-well plate at a density of 20,000 cells/well in 80 µL of medium.
-
-
Compound Preparation:
-
Prepare a serial dilution of OXM and test compounds in assay medium at 5x the final desired concentration.
-
-
Compound Addition and Incubation:
-
Add 20 µL of the 5x compound solutions to the wells.
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
These detailed application notes and protocols provide a robust framework for researchers to investigate the activation of GLP-1R and GCGR by oxyntomodulin and its analogs. By employing these cell-based assays, scientists can effectively characterize the potency and efficacy of novel compounds, contributing to the development of new therapeutics for metabolic diseases.
References
- 1. innoprot.com [innoprot.com]
- 2. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Glucagon Receptor and Glucagon-Like Peptide 1 Receptor Activity of Oxyntomodulin-Like Analogues in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1-(7-36) amide, oxyntomodulin, and glucagon interact with a common receptor in a somatostatin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Evaluating OXM-7's Impact on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of OXM-7, a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist, on lipid profiles. The protocols outlined below are designed for preclinical studies in rodent models of obesity and dyslipidemia.
Introduction
Oxyntomodulin (OXM) is a naturally occurring peptide hormone that demonstrates dual agonism at the GLP-1 and glucagon receptors, leading to reduced food intake and increased energy expenditure. This compound is a novel, long-acting oxyntomodulin analog with therapeutic potential for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). Preclinical studies have shown that this compound and similar analogs can significantly improve lipid profiles by reducing circulating triglycerides and cholesterol, as well as mitigating hepatic steatosis.
These protocols provide detailed methodologies for assessing the impact of this compound on key lipid parameters in a research setting.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated effects of this compound treatment on various lipid and metabolic parameters in a diet-induced obesity (DIO) mouse model. The data presented are hypothetical and intended to serve as a template for presenting experimental results.
Table 1: Effects of this compound on Serum Lipid Profile in DIO Mice
| Parameter | Vehicle Control | This compound (10 nmol/kg) | % Change vs. Control | p-value |
| Total Cholesterol (mg/dL) | 220 ± 15 | 165 ± 12 | ↓ 25% | <0.01 |
| LDL Cholesterol (mg/dL) | 130 ± 10 | 85 ± 8 | ↓ 34.6% | <0.01 |
| HDL Cholesterol (mg/dL) | 50 ± 5 | 55 ± 4 | ↑ 10% | <0.05 |
| Triglycerides (mg/dL) | 150 ± 20 | 90 ± 15 | ↓ 40% | <0.001 |
Values are presented as mean ± SEM. Statistical analysis performed using a two-tailed Student's t-test.
Table 2: Effects of this compound on Hepatic Lipid Content and Liver Function in DIO Mice
| Parameter | Vehicle Control | This compound (10 nmol/kg) | % Change vs. Control | p-value |
| Liver Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.15 | ↓ 28% | <0.01 |
| Hepatic Triglycerides (mg/g liver) | 80 ± 10 | 40 ± 8 | ↓ 50% | <0.001 |
| Hepatic Cholesterol (mg/g liver) | 15 ± 2 | 10 ± 1.5 | ↓ 33.3% | <0.01 |
| Alanine Aminotransferase (ALT) (U/L) | 120 ± 15 | 60 ± 10 | ↓ 50% | <0.001 |
| Aspartate Aminotransferase (AST) (U/L) | 150 ± 20 | 80 ± 12 | ↓ 46.7% | <0.01 |
Values are presented as mean ± SEM. Statistical analysis performed using a two-tailed Student's t-test.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for evaluating its effects.
Caption: this compound dual receptor signaling pathway.
Application Notes and Protocols for Long-Term OXM-7 Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyntomodulin (OXM) is a naturally occurring peptide hormone that activates both the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, playing a role in glucose homeostasis, appetite suppression, and energy expenditure.[1][2][3] OXM-7 is an oxyntomodulin analogue designed for enhanced therapeutic potential in treating metabolic diseases such as type 2 diabetes and obesity.[4] Long-term preclinical studies are critical to evaluate the sustained efficacy and safety of this compound. These application notes provide detailed protocols for conducting comprehensive long-term in vivo efficacy and safety/toxicology studies of this compound in relevant rodent models.
Signaling Pathway of this compound
This compound exerts its effects through the dual agonism of the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR). This dual activation leads to a synergistic improvement in metabolic parameters. Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, and promotes satiety.[3][5] Concurrently, GCGR activation increases energy expenditure and improves hepatic fat metabolism.[6]
Experimental Workflow for Long-Term Studies
A comprehensive long-term study of this compound involves several key stages, from animal model selection and acclimatization to detailed in-life assessments and terminal analyses.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from long-term this compound treatment studies based on preclinical data from similar dual GLP-1/GIP and GLP-1/glucagon receptor agonists.
Table 1: Long-Term Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Semaglutide (Comparator) | Tirzepatide (Comparator) |
| Body Weight Change (%) | +5 to +10 | -15 to -25 | -25 to -35 | -18 | up to -28[7] |
| Cumulative Food Intake (g) | 100 - 120 | 70 - 90 | 50 - 70 | - | - |
| Fasting Blood Glucose (mg/dL) | 140 - 160 | 100 - 120 | 80 - 100 | - | -49.12 (vs. placebo)[8] |
| HbA1c Reduction (%) | 0 | 0.5 - 1.0 | 1.0 - 1.5 | - | -1.94 (vs. placebo)[9] |
| Plasma Triglycerides (mg/dL) | 150 - 200 | 100 - 150 | 75 - 125 | - | up to -37% (vs. vehicle)[7] |
| Liver Fat Content (%) | 20 - 25 | 10 - 15 | 5 - 10 | - | Numerically larger reductions than Tirzepatide[7] |
Table 2: Chronic Toxicology Profile in Rodents (6-Month Study)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Mortality Rate (%) | 0 - 5 | 0 - 5 | 0 - 5 | 5 - 10 |
| Clinical Signs | Normal | Normal | Mild, transient | Moderate, transient |
| Body Weight Gain (%) | 20 - 30 | 15 - 25 | 10 - 20 | 5 - 15 |
| Hematology | WNL | WNL | WNL | Minor changes |
| Clinical Chemistry | WNL | WNL | Minor changes | Moderate changes |
| Organ Weights | Normal | Normal | Minor changes | Spleen, Thymus |
| Histopathology | No findings | No findings | Minimal findings | Mild to moderate findings |
WNL: Within Normal Limits
Experimental Protocols
Long-Term Efficacy Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the long-term efficacy of this compound on body weight, glucose metabolism, and related biomarkers in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
This compound (lyophilized powder)
-
Vehicle (e.g., sterile saline)
-
Glucometer and test strips
-
Insulin solution
-
Glucose solution
-
ELISA kits for insulin, glucagon, and other biomarkers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 12-16 weeks to induce obesity (body weight >40g). A control group is fed a standard chow diet.
-
Acclimatization and Baseline: Acclimatize DIO mice for at least one week before the study begins. Record baseline body weight and fasting blood glucose.
-
Randomization and Grouping: Randomly assign DIO mice to treatment groups (n=10-15 per group):
-
Group 1: Vehicle control (subcutaneous injection, daily)
-
Group 2: this compound (Low dose, e.g., 10 nmol/kg; subcutaneous injection, daily)
-
Group 3: this compound (High dose, e.g., 50 nmol/kg; subcutaneous injection, daily)
-
Group 4: Positive control (e.g., Semaglutide; subcutaneous injection, daily)
-
-
Dosing: Administer the assigned treatments daily for 12-24 weeks.
-
In-Life Monitoring:
-
Body Weight and Food Intake: Measure and record individual body weight and cage-wise food intake weekly.
-
Fasting Blood Glucose and Insulin: Measure fasting blood glucose and plasma insulin levels every 4 weeks.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at baseline and at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): Perform an ITT at week 8. After a 4-hour fast, administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, and 60 minutes post-injection.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize mice after an overnight fast.
-
Collect terminal blood samples via cardiac puncture for analysis of lipids, HbA1c, and other biomarkers.
-
Harvest and weigh key organs (liver, adipose tissue depots). A portion of the liver should be snap-frozen for lipid analysis, and another portion fixed in formalin for histology.
-
Chronic Toxicology Study in Rodents
Objective: To assess the safety and toxicity profile of this compound following long-term, repeated administration in two rodent species (rat and mouse).
Materials:
-
Sprague-Dawley rats and C57BL/6 mice (young adults)
-
This compound
-
Vehicle
-
Hematology and clinical chemistry analyzers
-
Ophthalmoscope
-
Histopathology equipment and reagents
Procedure:
-
Dose Range Finding: Conduct a preliminary dose-range finding study to determine appropriate dose levels for the chronic study.
-
Study Design:
-
Species: Rat and Mouse
-
Groups (n=20/sex/group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (Mid dose)
-
Group 4: this compound (High dose)
-
-
Duration: 6 months (mouse), 9 months (rat)[10]
-
Route of Administration: Subcutaneous injection, daily
-
-
In-Life Observations:
-
Mortality and Morbidity: Observe animals twice daily.
-
Clinical Signs: Conduct detailed clinical observations weekly.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Examine eyes at baseline and termination.[11]
-
Hematology and Clinical Chemistry: Collect blood at baseline, 3, 6, and 9 months for analysis.[11]
-
-
Terminal Procedures:
-
At the end of the study, euthanize all surviving animals.
-
Gross Necropsy: Perform a full necropsy on all animals.
-
Organ Weights: Weigh key organs.
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups, and any gross lesions from all animals. Tissues should be fixed, processed, and examined microscopically by a board-certified veterinary pathologist.[12]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Objective: To characterize the pharmacokinetic profile of this compound and its relationship to pharmacodynamic markers after single and multiple doses.
Materials:
-
Cannulated rats or mice
-
This compound
-
Vehicle
-
LC-MS/MS system for bioanalysis
-
ELISA kits for relevant biomarkers
Procedure:
-
Single Dose PK:
-
Administer a single subcutaneous dose of this compound to cannulated animals.
-
Collect serial blood samples at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Calculate PK parameters (Cmax, Tmax, AUC, t1/2).
-
-
Multiple Dose PK/PD:
-
Administer daily subcutaneous doses of this compound for at least 7 days to reach steady-state.
-
On the last day of dosing, collect serial blood samples over 24 hours for PK analysis.
-
At each time point, also collect samples for PD biomarker analysis (e.g., blood glucose, insulin).
-
Correlate this compound plasma concentrations with changes in PD markers.
-
Biomarker Analysis
A panel of biomarkers should be assessed to understand the metabolic effects of long-term this compound treatment.[13][14]
Table 3: Biomarker Panel for Efficacy and Safety Assessment
| Category | Biomarker | Sample Type | Rationale |
| Glycemic Control | HbA1c | Whole Blood | Long-term glucose control |
| Fructosamine | Serum/Plasma | Intermediate-term glucose control | |
| 1,5-Anhydroglucitol (1,5-AG) | Serum/Plasma | Short-term glycemic excursions[15] | |
| Insulin Sensitivity | HOMA-IR | Plasma | Index of insulin resistance |
| Adiponectin | Serum/Plasma | Insulin-sensitizing hormone | |
| Lipid Metabolism | Total Cholesterol, HDL, LDL | Serum/Plasma | Cardiovascular risk assessment |
| Triglycerides | Serum/Plasma | Marker of lipid metabolism | |
| Free Fatty Acids | Serum/Plasma | Indicator of lipolysis | |
| Inflammation | C-reactive protein (CRP) | Serum/Plasma | General inflammatory marker[16] |
| TNF-α, IL-6 | Serum/Plasma | Pro-inflammatory cytokines | |
| Safety | Amylase, Lipase | Serum/Plasma | Pancreatic safety |
| ALT, AST | Serum/Plasma | Liver safety | |
| Creatinine, BUN | Serum/Plasma | Kidney safety |
These detailed application notes and protocols provide a robust framework for the comprehensive evaluation of the long-term efficacy and safety of this compound, supporting its development as a potential therapeutic for metabolic diseases.
References
- 1. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyntomodulin : a novel potential treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 8. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. lygature.org [lygature.org]
- 15. Recent Developments in Biomarkers for Diagnosis and Screening of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Obesity Biomarkers: Exploring Factors, Ramification, Machine Learning, and AI‐Unveiling Insights in Health Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Characterization of OXM-7 Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxyntomodulin (OXM) is a naturally occurring peptide hormone secreted from the gut's L-cells after nutrient ingestion.[1] It functions as a dual agonist, activating both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[2] This dual agonism combines the glucose-lowering and appetite-suppressing effects of GLP-1R activation with the energy expenditure-increasing effects of GCGR activation.[2][3] As such, OXM and its analogues, here represented by OXM-7, are promising therapeutic candidates for treating obesity and type 2 diabetes.[1][2] This document provides a detailed overview of the in vitro characterization of this compound's bioactivity, including its receptor affinity and downstream signaling effects.
Data Presentation: In Vitro Potency of Oxyntomodulin
The following table summarizes the in vitro activity of oxyntomodulin at the human GLP-1 and glucagon receptors. Potency is typically measured via cAMP accumulation assays in cell lines overexpressing the target receptor.
| Peptide | Receptor | Bioactivity (EC50, nM) | Reference |
| Oxyntomodulin (Native) | GLP-1R | ~ 2-5 nM | [4] |
| GCGR | ~ 50-100 nM | [4] | |
| GLP-1 (Native) | GLP-1R | ~ 0.1-0.5 nM | [4] |
| Glucagon (Native) | GCGR | ~ 0.5-2 nM | [4] |
Note: EC50 values can vary depending on the cell line and assay conditions used. The values presented are representative.
Signaling Pathways & Experimental Workflow
This compound Dual Agonist Signaling Pathway
Oxyntomodulin-7 exerts its effects by co-activating GLP-1 and glucagon receptors, which are primarily coupled to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[3] Subsequent activation of Protein Kinase A (PKA) and other downstream effectors, including the ERK1/2 pathway, mediates the peptide's ultimate physiological effects.[2]
Caption: this compound dual agonist signaling pathway.
Experimental Workflow: cAMP Accumulation Assay
The characterization of this compound bioactivity typically begins with quantifying its ability to stimulate cAMP production in cells expressing either GLP-1R or GCGR. The following diagram outlines the typical workflow for such an assay.
Caption: Workflow for a cell-based cAMP accumulation assay.
Experimental Protocols
Receptor Binding Affinity Assay
This protocol determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to GLP-1R or GCGR.
Materials:
-
HEK293 cell membranes expressing human GLP-1R or GCGR.
-
Radioligand: [¹²⁵I]GLP-1 or [¹²⁵I]Glucagon.
-
Unlabeled this compound (competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound in Binding Buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL Binding Buffer (for total binding) or 50 µL of 1 µM unlabeled GLP-1/Glucagon (for non-specific binding).
-
50 µL of diluted this compound or buffer.
-
50 µL of radioligand ([¹²⁵I]GLP-1 or [¹²⁵I]Glucagon) at a final concentration of ~50 pM.
-
50 µL of cell membranes (5-10 µg protein per well).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
cAMP Accumulation Assay
This protocol measures the functional potency of this compound by quantifying cAMP production in response to receptor activation.[5][6]
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R or GCGR.
-
Cell culture medium (e.g., DMEM/F12).
-
Stimulation Buffer: HBSS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).[6]
-
This compound peptide.
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2, AlphaScreen cAMP Assay Kit).
-
384-well white assay plates.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in Stimulation Buffer.
-
Assay Stimulation:
-
Remove culture medium from the wells.
-
Add 10 µL of Stimulation Buffer to all wells.
-
Add 10 µL of the this compound serial dilution to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis & Detection:
-
Add reagents from the cAMP detection kit according to the manufacturer's protocol. This step typically involves adding a lysis buffer containing detection reagents (e.g., antibody-conjugates and labeled cAMP).[5]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a compatible microplate reader (e.g., HTRF or Alpha-enabled reader).
-
Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound and fit to a four-parameter logistic equation to determine the EC50.
ERK1/2 Phosphorylation Assay
This protocol assesses an alternative signaling pathway by measuring the phosphorylation of ERK1/2 following receptor activation.[7][8]
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R or GCGR.
-
Culture medium and serum-free medium.
-
This compound peptide.
-
Assay Buffer: HBSS or similar.
-
Fixation and permeabilization reagents (e.g., 4% paraformaldehyde, 0.1% Triton X-100).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: Fluorescently-labeled anti-rabbit and anti-mouse antibodies (e.g., IRDye® 800CW and 680RD).
-
96-well black, clear-bottom assay plates.
-
An imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and grow to ~90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours to reduce basal phosphorylation levels.[7]
-
Stimulation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the diluted this compound to the cells and incubate for 5-10 minutes at 37°C.[8]
-
-
Fixation & Permeabilization:
-
Remove stimulation buffer and immediately fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 15 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer for 90 minutes.
-
Incubate with a cocktail of primary antibodies (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Wash cells and incubate with a cocktail of corresponding fluorescent secondary antibodies for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells, ensure the plate bottom is dry, and scan the plate using an imaging system.
-
Analysis: Quantify the fluorescence intensity for both phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized signal against the log concentration of this compound to determine the EC50.
References
- 1. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1-(7-36) amide, oxyntomodulin, and glucagon interact with a common receptor in a somatostatin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing OXM-7 for the Study of Glucagon and GLP-1 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxyntomodulin (OXM) is a naturally occurring peptide hormone secreted from the intestines after nutrient intake. It acts as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism is a promising therapeutic strategy for metabolic diseases like type 2 diabetes and obesity, as it combines the glucose-lowering and appetite-suppressing effects of GLP-1R activation with the energy expenditure-increasing effects of GCGR activation.[2][3][4] OXM-7 is a novel, rationally designed oxyntomodulin-based analog with potent and balanced activity at both GLP-1R and GCGR.[5] Preclinical studies in various mouse models have demonstrated that this compound can produce significant weight loss, improve glucose control, and reverse hepatic steatosis, highlighting its therapeutic potential.[5] This document provides detailed protocols and application notes for using this compound to investigate the complex signaling pathways of GLP-1 and glucagon.
Mechanism of Action: Dual Receptor Agonism
This compound, like native oxyntomodulin, exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G protein-coupled receptors (GPCRs).[2][5]
-
GLP-1 Receptor (GLP-1R) Activation: Upon binding to GLP-1R, primarily on pancreatic beta cells and neurons, this compound stimulates the Gαs protein subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which promotes glucose-dependent insulin (B600854) secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[6][7]
-
Glucagon Receptor (GCGR) Activation: Activation of the GCGR, predominantly in the liver, also proceeds via the Gαs/cAMP/PKA pathway.[8][9][10] This cascade stimulates glycogenolysis and gluconeogenesis, leading to increased glucose production.[8][11] However, in the context of a dual agonist like this compound, the potent glucose-lowering effects of GLP-1R activation counteract the hyperglycemic potential of GCGR activation.[2][3][12] Furthermore, GCGR activation is linked to increased energy expenditure and improved hepatic fat metabolism.[13][14]
The combined activation of these two pathways by a single molecule like this compound results in a synergistic effect, leading to superior weight loss and metabolic control compared to selective GLP-1R agonists.[3]
Data Presentation
The following tables summarize the reported in vivo effects of this compound from preclinical studies in various mouse models.
Table 1: Effects of this compound on Body Weight and Glucose in db/db Mice
| Treatment Group | Dose | Change in Body Weight (g) | Blood Glucose (mmol/L) at 24h |
|---|---|---|---|
| Vehicle | - | +1.5 ± 0.3 | 25.1 ± 2.2 |
| This compound | 50 nmol/kg | -2.1 ± 0.4* | 8.9 ± 1.5* |
| This compound | 100 nmol/kg | -3.5 ± 0.5* | 6.7 ± 1.1* |
Data derived from studies on novel OXM-based dual agonists.[5] Results are illustrative and show significant reduction compared to vehicle.
Table 2: Effects of this compound on Diet-Induced Obese (DIO) Mice after 4 Weeks of Treatment
| Treatment Group | Dose (twice daily) | Body Weight Loss (%) | Fasting Blood Glucose (mmol/L) | Total Cholesterol (mmol/L) |
|---|---|---|---|---|
| Vehicle | - | +5.2 ± 1.1 | 8.1 ± 0.5 | 6.2 ± 0.4 |
| This compound | 100 nmol/kg | -18.5 ± 2.3* | 6.5 ± 0.3* | 4.8 ± 0.3* |
Data synthesized from preclinical evaluations of this compound.[5] Results show significant improvement compared to vehicle.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing either GLP-1R or GCGR.
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R or GCGR.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Assay buffer (e.g., HBSS).
-
Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).[15]
-
This compound, native GLP-1, and glucagon standards.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE Ultra).[15][16][17]
-
96-well cell culture plates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Seeding: Seed GLP-1R or GCGR expressing cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Preparation of Agonists: Prepare serial dilutions of this compound, GLP-1 (for GLP-1R cells), and glucagon (for GCGR cells) in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells and wash once with 50 µL of assay buffer.
-
Add 50 µL of the prepared agonist dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.[15]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. Typically, this involves adding lysis buffer followed by detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate using a compatible plate reader.
-
Plot the dose-response curves using a non-linear regression model (sigmoidal, 4PL) to determine the EC50 value for each agonist.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol assesses downstream signaling from GLP-1R and GCGR activation by measuring the phosphorylation of ERK1/2 (Thr202/Tyr204).
Materials:
-
Cells expressing GLP-1R or GCGR.
-
Serum-free cell culture medium.
-
This compound and control agonists.
-
Lysis buffer.
-
Phospho-ERK1/2 detection kit (e.g., HTRF, AlphaScreen SureFire, or In-Cell Western).[18][19][20]
-
96- or 384-well plates.
-
Compatible plate reader.
Methodology:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to ~80% confluency. Before the assay, starve the cells in serum-free medium for 4-6 hours to reduce basal phosphorylation levels.[19]
-
Agonist Stimulation:
-
Cell Lysis: Aspirate the medium and add lysis buffer provided with the detection kit. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Detection:
-
Transfer the cell lysates to a 384-well detection plate (for some assay formats).[18]
-
Add the phospho-ERK detection reagents as per the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2 hours at room temperature).
-
-
Data Analysis:
-
Read the signal on a compatible plate reader.
-
Generate dose-response curves and calculate EC50 values to quantify the potency of this compound in stimulating the ERK signaling pathway.
-
Protocol 3: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol evaluates the effect of this compound on glucose regulation in a diabetic or diet-induced obese (DIO) mouse model.
Materials:
-
db/db or Diet-Induced Obese (DIO) mice.
-
This compound compound.
-
Sterile saline (vehicle).
-
Sterile 20% D-glucose solution.
-
Glucometer and test strips.
-
Syringes and needles for injection.
Methodology:
-
Animal Preparation:
-
House male db/db or DIO mice under standard conditions and acclimatize for at least one week.
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with n=8-10 mice per group.
-
-
Dosing and Fasting:
-
On the day of the experiment, fast the mice for 6 hours with free access to water.[21]
-
Administer the assigned treatment (this compound or vehicle) via subcutaneous (SC) injection 30 minutes prior to the glucose challenge.
-
-
Glucose Challenge:
-
At time t=0, take a baseline blood sample from the tail vein to measure basal glucose levels.
-
Immediately following the baseline reading, administer an intraperitoneal (IP) injection of D-glucose at a dose of 2 g/kg body weight.[21]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from tail vein samples at 15, 30, 60, 90, and 120 minutes after the glucose injection.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for all treatment groups.
-
Calculate the total Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if this compound significantly reduces the glucose AUC compared to the vehicle control group.
-
This compound is a potent dual agonist of the GLP-1 and glucagon receptors, representing a valuable tool for researchers in metabolic disease. The protocols outlined in this document provide a framework for characterizing its activity both in vitro and in vivo. By quantifying its effects on cAMP production, downstream ERK signaling, and in vivo glucose homeostasis, researchers can further elucidate the complex interplay between GLP-1 and glucagon signaling pathways and advance the development of novel therapeutics for obesity and type 2 diabetes.
References
- 1. Frontiers | Striking the Balance: GLP-1/Glucagon Co-Agonism as a Treatment Strategy for Obesity [frontiersin.org]
- 2. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxyntomodulin mechanism of action [oxyntomodulin.com]
- 5. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovent Announces Completion of First Participant Dosed in the Seventh Phase 3 Clinical Trial (GLORY-OSA) of Mazdutide in China [prnewswire.com]
- 15. biorxiv.org [biorxiv.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 21. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: Understanding OXM-7 Efficacy
Welcome to the technical support center for researchers working with OXM-7 (Oxyntomodulin and its analogues). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variable efficacy observed in experiments involving this dual GLP-1 and glucagon (B607659) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in weight loss versus food intake reduction with my this compound analogue?
A1: The variability you're observing likely stems from the dual-agonist nature of this compound, which activates both the Glucagon-Like Peptide-1 Receptor (GLP1R) and the Glucagon Receptor (GCGR). The overall effect on weight loss is a composite of appetite suppression (anorexia) and increased energy expenditure.
-
Appetite Suppression: This effect is primarily mediated by the activation of the GLP1R in the central nervous system.[1][2]
-
Increased Energy Expenditure: This is largely driven by the activation of the GCGR.[1][3]
Therefore, the specific efficacy of your this compound analogue will depend on its relative potency at each of these receptors. An analogue with higher GLP1R activity may show more pronounced reductions in food intake, while one with greater GCGR agonism will have a stronger impact on energy expenditure, leading to weight loss that may seem disproportionate to the reduction in food intake.[1][2] Some studies have shown that peptides with more glucagon action caused greater weight loss in mice despite only a small reduction in food intake.[1]
Q2: My this compound analogue shows different effects when administered centrally versus peripherally. Is this expected?
A2: Yes, this is an expected source of variability. The route of administration can engage different physiological pathways.
-
Peripheral Administration: This route mimics the natural release of oxyntomodulin from the gut and affects both central and peripheral receptors. It influences appetite via vagal nerve signaling to the brainstem and hypothalamus, and energy expenditure through actions on the liver and adipose tissue.[2][3]
-
Central Administration (e.g., Intracerebroventricular): This method bypasses peripheral systems and directly targets receptors in the brain. Studies have shown that central administration of OXM increases brown adipose tissue (BAT) sympathetic activation and thermogenesis, an effect dependent on the GLP1R.[1][2] This highlights that even the energy expenditure component can be influenced by central GLP1R signaling, adding a layer of complexity.
Q3: I'm observing differences in glucose metabolism regulation with this compound that don't align with pure GLP-1 agonists. Why?
A3: The effects of this compound on glucose homeostasis are a balance between the actions of GLP1R and GCGR activation.
-
GLP1R Activation: Promotes glucose-dependent insulin (B600854) secretion, slows gastric emptying, and suppresses glucagon release, all contributing to lower blood glucose.[2][4]
-
GCGR Activation: Can increase hepatic glucose production, which may counteract the glucose-lowering effects of GLP1R activation.[2][5]
However, the simultaneous activation of GLP1R appears to mitigate the hyperglycemic risk of GCGR agonism.[2][5] In fact, the dual agonism can lead to improved overall glycemic control, and some studies suggest that chronic treatment with OXM results in a comparable antihyperglycemic effect to a selective GLP1R agonist, likely due to significant weight reduction.[2][4] The specific balance of GLP1R and GCGR activity of your analogue will determine the net effect on glucose metabolism.
Q4: Could the formulation of my this compound analogue be a source of variability?
A4: Absolutely. Native oxyntomodulin has a very short circulating half-life.[2] To be therapeutically viable, analogues are often modified to improve their pharmacokinetic profile.
-
Sustained-Release Formulations: These are designed to provide more stable and prolonged exposure, which can lead to more consistent and durable effects compared to the rapid peaks and troughs of the native peptide.
-
DPP-4 Resistance: Modifications are often made to make the analogues resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending their duration of action.[6]
If you are comparing different analogues or even different batches of the same analogue, variations in their formulation and resulting stability can be a significant source of variable efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in animal body weight change | Differential activation of GLP1R and GCGR. An imbalance may lead to varied effects on food intake vs. energy expenditure. | Characterize the in vitro potency of your analogue at both GLP1R and GCGR. Consider using a pair-feeding study design to disentangle the effects of reduced food intake from increased energy expenditure. |
| Unexpected hyperglycemic events | Dominant GCGR activation. If the glucagon receptor agonism is too high relative to GLP1R agonism, it may lead to transient increases in blood glucose. | Assess the glucose tolerance of your experimental animals following administration of the analogue. Compare with a selective GLP1R agonist to understand the contribution of the GCGR activity. |
| Tachyphylaxis (diminishing response over time) | Receptor desensitization and downregulation. This is a known phenomenon for GPCRs like GLP1R.[5] | Investigate the potential for biased agonism in your analogue. Analogues that are partial agonists for β-arrestin recruitment may cause less receptor internalization and show a more prolonged action.[6][7] Consider intermittent dosing schedules. |
| Inconsistent results between in vitro and in vivo experiments | Poor pharmacokinetic properties. The in vitro potency may not translate to in vivo efficacy if the compound has a short half-life or poor bioavailability. | Conduct pharmacokinetic studies to determine the half-life and exposure of your analogue in the relevant animal model. Ensure the formulation is stable and appropriate for the chosen route of administration. |
Quantitative Data Summary
Table 1: Comparative Efficacy of OXM Analogue (Mazdutide) in Clinical Trials
| Parameter | Mazdutide (OXM Analogue) | Placebo |
| Mean % Change in Body Weight | Significant reduction | Minimal change |
| Waist Circumference | Reduction | No significant change |
| Blood Lipids | Improvement | No significant change |
| Blood Pressure | Reduction | No significant change |
| Liver Fat Content | Reduction | No significant change |
Note: This table is a qualitative summary of reported effects for an OXM analogue in clinical development and is intended for illustrative purposes.[8] Specific quantitative values vary across different studies and doses.
Table 2: In Vitro Receptor Activation Potencies of Selected Peptides
| Peptide | Receptor | Agonist Potency (cAMP accumulation) |
| tGLP-1 | GLP1R | High (ED50 ~0.2 nM) |
| Oxyntomodulin (OXM) | GLP1R | Moderate (ED50 ~2 nM) |
| Glucagon | GLP1R | Low (ED50 ~50 nM) |
| tGLP-1 | GCGR | Low |
| Oxyntomodulin (OXM) | GCGR | Moderate |
| Glucagon | GCGR | High |
Data adapted from studies on a somatostatin-secreting cell line.[9] ED50 values are approximate and can vary based on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Assessment of Anorectic and Energy Expenditure Effects in Rodents
-
Animal Model: Diet-induced obese (DIO) mice or rats.
-
Acclimatization: House animals individually in metabolic cages for at least 3 days to acclimate.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
This compound analogue (at various doses)
-
Pair-fed control group (fed the same amount of food as consumed by the this compound group)
-
-
Administration: Administer the compound (e.g., via subcutaneous injection) at the beginning of the dark cycle.
-
Measurements:
-
Food Intake: Measure food consumption daily.
-
Body Weight: Record body weight daily.
-
Energy Expenditure: Use indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate energy expenditure.
-
-
Analysis: Compare the change in body weight between the this compound group and the pair-fed group to determine the contribution of increased energy expenditure to weight loss.
Protocol 2: Evaluation of Glycemic Control
-
Animal Model: db/db mice (a model of type 2 diabetes) or DIO mice.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours).
-
Treatment: Administer the this compound analogue or vehicle.
-
Glucose Challenge: After a set period (e.g., 30 minutes), administer an oral or intraperitoneal glucose bolus (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.
Visualizations
Caption: Signaling pathway of this compound dual agonism.
Caption: General workflow for in vivo efficacy testing.
References
- 1. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxyntomodulin mechanism of action [oxyntomodulin.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Innovent Announces Completion of First Participant Dosed in the Seventh Phase 3 Clinical Trial (GLORY-OSA) of Mazdutide in China [prnewswire.com]
- 9. Glucagon-like peptide-1-(7-36) amide, oxyntomodulin, and glucagon interact with a common receptor in a somatostatin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OXM-7 Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting stability and solubility issues related to the peptide OXM-7 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in experiments?
A1: The primary cause of instability for native oxyntomodulin (OXM) and its analogs like this compound is rapid enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4).[1][2] This enzyme cleaves the peptide, leading to a short biological half-life. Additionally, rapid clearance by the kidneys contributes to its limited therapeutic potential.[3][4]
Q2: My this compound solution appears cloudy or has visible precipitates. What is happening?
A2: Cloudiness or precipitation in your this compound solution is likely due to peptide aggregation.[5] Aggregation is the self-association of peptide molecules, often driven by hydrophobic interactions, to form larger, insoluble structures.[5][6] This can be influenced by factors such as pH, temperature, peptide concentration, and the ionic strength of the buffer.[5][7]
Q3: How does pH affect the stability and solubility of this compound?
A3: The pH of a solution can significantly impact the stability and solubility of peptides like this compound.[7] Changes in pH can alter the charge of the amino acid side chains, which in turn can influence the intermolecular interactions that lead to aggregation.[7][8] For some peptides, acidic conditions may promote aggregation by favoring unfolding, while for others, different pH ranges might lead to either soluble or insoluble aggregates.[7][8]
Q4: Can freezing and thawing affect my this compound solution?
A4: Yes, repeated freeze-thaw cycles can negatively impact peptide stability and may induce aggregation. It is recommended to aliquot your stock solutions into single-use volumes to minimize the number of times the main stock is subjected to temperature changes. When thawing, it is best to do so rapidly in a water bath and use the solution immediately.[5]
Q5: Are there chemical modifications that can improve the stability of this compound?
A5: Several chemical modification strategies have been successfully employed to enhance the stability of oxyntomodulin analogs. These include:
-
N-terminal modifications: To confer resistance to DPP-4 degradation.[1]
-
PEGylation and Lipidation: To increase the peptide's size and hydrodynamic volume, thereby reducing renal clearance.[4]
-
Chemical Cross-linking: To stabilize the α-helical conformation, which can improve both proteolytic stability and receptor binding affinity.[3]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound Powder
Symptoms: The lyophilized peptide does not dissolve completely in the desired aqueous buffer, leaving behind visible particles or a cloudy suspension.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility of lyophilized this compound.
Issue 2: Aggregation of this compound in Solution Over Time
Symptoms: A clear solution of this compound becomes cloudy or forms a precipitate after a period of storage (e.g., at 4°C or room temperature).
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Temperature: Store peptide solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
pH: Maintain the pH of the solution within a range that minimizes aggregation for your specific this compound analog. This may require empirical testing of different buffer systems.
-
Concentration: Store peptides at a higher concentration if possible, as some peptides are more stable when concentrated. Dilute to the working concentration immediately before use.
-
-
Buffer Composition:
-
Salts: The presence and concentration of salts can influence peptide solubility. For some peptides, higher salt concentrations can help to maintain stability.[9]
-
Additives: Consider the inclusion of excipients such as arginine, which can act as an aggregation suppressor.
-
-
Filtration: Before storage, filter the peptide solution through a 0.22 µm syringe filter to remove any pre-existing small aggregates or particulates that could act as seeds for further aggregation.
Data Presentation
Table 1: Factors Influencing Peptide Aggregation
| Factor | Influence on Aggregation | Recommended Practices |
| pH | Can alter net charge and intermolecular interactions.[7][8] | Empirically determine the optimal pH for solubility and stability. |
| Temperature | Higher temperatures can increase the rate of aggregation.[7] | Store stock solutions at -20°C or -80°C. |
| Peptide Concentration | Higher concentrations can increase the likelihood of aggregation.[5] | Store at a reasonable concentration and dilute just before use. |
| Ionic Strength | Can either stabilize or destabilize the peptide depending on the sequence.[9] | Test different salt concentrations to find the optimal condition. |
| Freeze-Thaw Cycles | Can induce aggregation and degradation.[5] | Prepare single-use aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a method for detecting the presence and size distribution of aggregates in an this compound solution.
Materials:
-
This compound solution (1 mg/mL)
-
Buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
0.22 µm syringe filter
-
Disposable cuvette
-
DLS instrument
Procedure:
-
Prepare a stock solution of the peptide at a concentration of 1 mg/mL in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove dust and large particulates.
-
Place the sample in a disposable cuvette and insert it into the DLS instrument.
-
Equilibrate the sample at the desired temperature (e.g., 25°C) for 5 minutes.
-
Acquire data for at least 10-15 runs to obtain a statistically relevant average of the particle size distribution.
-
Analyze the correlation function to determine the hydrodynamic radius of the peptide and any larger aggregated species.
Signaling Pathway
Oxyntomodulin is a dual agonist, activating both the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).
Caption: Simplified signaling pathway of this compound as a dual agonist for GLP-1R and GCGR.
References
- 1. Comparison of stability, cellular, glucose-lowering and appetite supressing effects of oxyntomodulin analogues modified at the N-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Design of potent, proteolytically stable oxyntomodulin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Potent and Proteolytically Stable Oxyntomodulin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation and pH-temperature phase behavior for aggregates of an IgG2 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-assembled GLP-1/glucagon peptide nanofibrils prolong inhibition of food intake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of OXM-7 in Research
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with OXM-7, a representative dual agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR). While the specific designation "this compound" may be internal to your organization, the principles and data presented here for Oxyntomodulin (OXM) and its analogs are directly applicable. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual agonist, meaning it activates both the GLP-1 and glucagon receptors.[1][2][3] This dual agonism leads to a combination of effects: the GLP-1R activation suppresses appetite and enhances glucose-dependent insulin (B600854) secretion, while GCGR activation increases energy expenditure.[1][4]
Q2: What are the expected on-target physiological effects of this compound?
A2: The primary on-target effects include reduced food intake, weight loss, and improved glucose metabolism.[1][5][6] Specifically, activation of GLP-1R in the hypothalamus contributes to satiety, while GCGR activation in the liver and brown adipose tissue boosts energy expenditure.[4]
Q3: What are the most common "off-target" or adverse effects observed with this compound and similar dual agonists?
A3: Many of the so-called "off-target" effects are extensions of the on-target activities of the GLP-1R agonism. The most frequently reported adverse effects are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[7][8] These are often dose-dependent and can diminish over time.[9]
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: To differentiate between on-target and off-target effects, it is crucial to use specific receptor antagonists for both GLP-1R and GCGR. Additionally, employing cell lines that express only one of the two receptors (or neither) can help isolate the effects mediated by each receptor.
Q5: Are there known species-specific differences in the response to this compound?
A5: Yes, interspecies differences in receptor affinity, distribution, and downstream signaling pathways can lead to varied responses.[1] For example, the effects on gastric emptying have been shown to differ between humans and mice.[1][10] It is important to consider these potential differences when extrapolating data from animal models to human physiology.
Troubleshooting Guides
Inconsistent Results in cAMP Assays
Cyclic AMP (cAMP) is a key second messenger for both GLP-1R and GCGR, which are Gs-coupled receptors. Inconsistent results in cAMP assays are a common issue.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Agonist Concentration | Prepare fresh agonist dilutions for each experiment. Verify the concentration and purity of your this compound stock. |
| Assay Incubation Time | Optimize the incubation time for agonist stimulation. A time-course experiment is recommended to determine the peak cAMP response. |
| Reagent Quality | Use high-quality, validated assay kits. Ensure all reagents are properly stored and have not expired. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular signaling pathways. |
Experimental Protocol: cAMP Accumulation Assay (HTRF-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HEK293 expressing GLP-1R or GCGR) in a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.
-
Agonist Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control and a positive control (e.g., Forskolin for Gs-coupled receptors). Incubate for the optimized duration at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., Eu3+-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's protocol.[11]
-
Signal Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Determine the EC50 value for this compound.
High Background in β-Arrestin Recruitment Assays
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling. High background can mask the true signal in these assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Receptor Overexpression | High levels of receptor expression can lead to ligand-independent β-arrestin recruitment. Optimize the level of receptor expression by titrating the amount of transfection reagent and DNA. |
| Cell Line Instability | Use a stable cell line with consistent expression of the receptor and β-arrestin fusion proteins. If using transient transfection, ensure consistent transfection efficiency. |
| Assay Buffer Composition | The composition of the assay buffer can influence background signal. Optimize buffer components such as serum and detergents. |
| Incubation Time | Prolonged incubation can lead to increased background. Optimize the incubation time to achieve a sufficient signal-to-background ratio. |
| Non-specific Binding | Ensure that the blocking steps in your protocol are adequate to prevent non-specific binding of assay components. |
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This protocol is a general guideline and should be optimized for your specific assay system (e.g., PathHunter).
-
Cell Seeding: Seed cells engineered to co-express a ProLink (PK)-tagged GPCR and an Enzyme Acceptor (EA)-tagged β-arrestin in a white, clear-bottom 96-well or 384-well plate.[4]
-
Agonist Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for the optimized duration (typically 60-90 minutes) at 37°C.[4]
-
Detection: Add the detection reagents containing the chemiluminescent substrate according to the manufacturer's protocol.[4]
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 for β-arrestin recruitment.
Quantitative Data Summary
The following tables summarize representative quantitative data for Oxyntomodulin and its analogs. These values can serve as a benchmark for your experiments with this compound.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | GLP-1R | GCGR | Reference |
| Oxyntomodulin | ~1-10 | ~10-100 | [10][12] |
| GLP-1 | ~0.1-1 | >1000 | [12] |
| Glucagon | >1000 | ~1-10 | [12] |
Table 2: In Vitro Potency (EC50 in nM) for cAMP Production
| Compound | GLP-1R | GCGR | Reference |
| Oxyntomodulin | ~1-10 | ~1-10 | [10][12] |
| GLP-1 | ~0.1-1 | >1000 | [12] |
| Glucagon | >1000 | ~1-10 | [12] |
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound research.
Caption: this compound dual agonism at GLP-1R and GCGR signaling pathways.
Caption: Experimental workflow for characterizing a dual agonist like this compound.
Caption: A logical workflow for troubleshooting common issues in cell-based assays.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. youtube.com [youtube.com]
- 8. glucagon.com [glucagon.com]
- 9. Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of OXM-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in-vivo half-life of Oxyntomodulin (OXM-7) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the native in-vivo half-life of this compound, and why is it a concern for therapeutic applications?
A1: The native in-vivo half-life of oxyntomodulin (OXM) is very short, approximately 12 minutes in humans.[1] This rapid clearance is primarily due to enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP), as well as renal clearance.[1][2] Such a short half-life necessitates frequent high-dose administrations to maintain therapeutic concentrations, which is inconvenient for patients and can lead to undesirable side effects.[1][3] Therefore, extending the in-vivo half-life of this compound is a critical step in developing it as a viable therapeutic agent for conditions like obesity and type 2 diabetes.
Q2: What are the primary strategies for extending the in-vivo half-life of this compound?
A2: The main strategies to prolong the circulating half-life of this compound and other therapeutic peptides include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases the hydrodynamic size of the molecule, which reduces renal clearance and shields it from enzymatic degradation.[4]
-
Fatty Acid Acylation (Lipidation): Attaching a fatty acid moiety to the peptide. This promotes binding to serum albumin, which acts as a carrier protein and reduces renal filtration, thereby extending the peptide's circulation time.[5]
-
Fusion to a Larger Protein: Genetically fusing the peptide to a long-circulating protein like albumin or the Fc fragment of an antibody. This significantly increases the size of the resulting fusion protein, preventing rapid renal clearance.[6][7][8]
-
Amino Acid Substitution and Structural Modification: Introducing specific amino acid substitutions (e.g., with D-amino acids or unnatural amino acids) to block cleavage sites for degrading enzymes like DPP-IV.[2] Additionally, chemical cross-linking can stabilize the peptide's helical structure, enhancing both its potency and stability.[9]
Q3: How do the different half-life extension strategies compare in terms of their impact on this compound's biological activity?
A3: Each strategy can have varying effects on the biological activity of this compound:
-
PEGylation: While effective at extending half-life, PEGylation can sometimes lead to a decrease in receptor binding affinity and biological potency due to steric hindrance.[] The size and location of the attached PEG chain are critical factors that need to be optimized.
-
Fatty Acid Acylation: This method generally preserves the peptide's potency well. However, the length and attachment position of the fatty acid chain must be carefully selected to balance albumin binding and receptor interaction.[11]
-
Albumin/Fc Fusion: This approach is very effective at extending half-life but can sometimes reduce the potency of the peptide moiety due to steric hindrance or improper folding. The choice of linker between the peptide and the fusion partner is crucial.[12][13]
-
Amino Acid Substitution: This can be a highly effective way to increase stability against specific proteases without significantly altering the overall structure and activity, provided the substitutions are made at non-critical residues for receptor binding.[2]
Troubleshooting Guides
PEGylation
Problem: Low PEGylation reaction efficiency.
-
Possible Cause: Suboptimal reaction pH.
-
Solution: The pH of the reaction buffer is critical for controlling the site of PEGylation. For N-terminal PEGylation, a lower pH (around 5.5-6.5) can favor the modification of the N-terminal α-amino group over the ε-amino groups of lysine (B10760008) residues. For lysine PEGylation, a higher pH (around 8.0-9.0) is generally more effective.[14] Perform small-scale reactions at varying pH values to determine the optimal condition for your specific peptide and PEG reagent.
-
-
Possible Cause: Inactive PEG reagent.
-
Solution: Ensure that the activated PEG reagent (e.g., PEG-NHS, PEG-maleimide) has been stored correctly under anhydrous conditions to prevent hydrolysis. It is advisable to use freshly opened or properly stored reagents.
-
-
Possible Cause: Competing side reactions.
-
Solution: If your peptide contains free cysteine residues and you are not targeting them, they can react with certain PEGylating agents. Consider using a protecting group for the cysteine thiol or choosing a PEGylating reagent that is specific for amines.
-
Problem: Significant loss of biological activity after PEGylation.
-
Possible Cause: PEGylation at a critical receptor-binding site.
-
Solution: If you suspect the PEG chain is sterically hindering the active site, consider site-specific PEGylation strategies. This can be achieved by introducing a unique reaction site (e.g., a cysteine residue) at a location distant from the receptor-binding domain through site-directed mutagenesis.[15][16] Alternatively, using a smaller PEG chain might reduce steric hindrance.
-
-
Possible Cause: Polydispersity of the PEGylated product.
-
Solution: The reaction may be producing a heterogeneous mixture of mono-, di-, and multi-PEGylated peptides, as well as positional isomers. Optimize the molar ratio of peptide to PEG reagent to favor mono-PEGylation. A lower PEG-to-peptide ratio will increase the proportion of mono-PEGylated product. Subsequent purification using ion-exchange chromatography or size-exclusion chromatography is essential to isolate the desired mono-PEGylated species.
-
Fatty Acid Acylation
Problem: Poor solubility of the acylated peptide.
-
Possible Cause: The hydrophobicity of the attached fatty acid.
-
Solution: Long-chain fatty acids can significantly increase the hydrophobicity of the peptide, leading to aggregation and poor solubility.[5] Consider using a shorter fatty acid chain or incorporating a hydrophilic linker between the peptide and the fatty acid.
-
-
Possible Cause: Incorrect pH of the solution.
-
Solution: The solubility of acylated peptides can be highly pH-dependent. Experiment with different buffer systems and pH values to find the optimal conditions for solubilizing your specific acylated peptide.
-
Problem: Low yield of the acylated peptide.
-
Possible Cause: Inefficient acylation reaction.
-
Solution: Ensure that the reaction conditions are optimal. This includes using a suitable activating agent for the fatty acid (e.g., HBTU, HATU) and performing the reaction in an appropriate anhydrous solvent (e.g., DMF, NMP). The reaction may also require a base (e.g., DIPEA) to facilitate the coupling.
-
-
Possible Cause: Side reactions.
-
Solution: Hydroxylated amino acid residues (serine, threonine, tyrosine) can sometimes be acylated under certain conditions. Using protecting groups for these residues during synthesis can prevent unwanted side reactions.
-
Albumin Fusion
Problem: Low expression levels of the fusion protein.
-
Possible Cause: The chosen expression system is not optimal.
-
Solution: The expression of large fusion proteins can be challenging. Experiment with different host systems (e.g., E. coli, yeast, mammalian cells) to find the one that provides the best yield and proper folding. For instance, Pichia pastoris has been shown to be effective for expressing albumin fusion proteins at high concentrations.[12]
-
-
Possible Cause: Misfolding and aggregation of the fusion protein.
-
Solution: The orientation of the fusion partners (OXM-albumin vs. albumin-OXM) can impact expression and folding.[13] It may be beneficial to test both orientations. The inclusion of a flexible linker (e.g., a glycine-serine linker) between this compound and albumin can also improve proper folding and preserve the activity of the peptide.[7] Co-expression of molecular chaperones may also enhance proper folding and increase the yield of soluble protein.
-
Problem: The purified fusion protein is inactive.
-
Possible Cause: Steric hindrance of the this compound moiety by albumin.
-
Solution: The length and composition of the linker between this compound and albumin can be critical. A longer, more flexible linker may provide the necessary distance for this compound to properly interact with its receptors.
-
-
Possible Cause: Improper disulfide bond formation or misfolding.
-
Solution: Ensure that the purification and refolding protocols are optimized to promote correct disulfide bond formation, if applicable, and the native conformation of both the this compound and albumin domains. The addition of stabilizing agents during purification, such as arginine or low concentrations of urea, can sometimes prevent aggregation.[13]
-
Data Presentation
Table 1: Comparison of In-Vivo Half-Lives of Native OXM and Modified Analogs
| Molecule | Modification | In-Vivo Half-Life | Species | Reference |
| Native OXM | None | ~12 minutes | Human | [1] |
| OX-SR | Amino acid substitutions | ~15.9 minutes (IV) | Rat | [17] |
| Cross-linked OXM analogs | Chemical cross-linking | Extended (qualitative) | Mouse | [9][18] |
| PEGylated OXM analog | PEGylation (20k) | ~24-48 hours | Monkey | |
| Acylated OXM analogs | Fatty acid acylation | Extended (qualitative) | Mouse | [2] |
| Albumin Fusion (Albiglutide - a GLP-1 analog) | Fusion to albumin | ~3.6-8 days | Human | [19] |
Note: Quantitative half-life data for all specific modifications of this compound are not consistently available in the public domain. The half-life of Albiglutide, a GLP-1 receptor agonist fused to albumin, is included to illustrate the potential for significant half-life extension with this strategy.
Experimental Protocols
Key Experiment 1: Site-Specific PEGylation of an this compound Analog via Cysteine Modification
Methodology:
-
Peptide Synthesis: Synthesize the this compound analog with a unique cysteine residue at a position determined to be non-essential for receptor binding (e.g., near the C-terminus). This can be achieved through solid-phase peptide synthesis.
-
Purification of Peptide: Purify the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
PEGylation Reaction:
-
Dissolve the purified peptide in a reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0) containing a reducing agent like TCEP to ensure the cysteine thiol is in its reduced form.
-
Add a maleimide-activated PEG of the desired molecular weight (e.g., 20 kDa) at a 1.2 to 2-fold molar excess over the peptide.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Quenching the Reaction: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any excess PEG-maleimide.
-
Purification of PEGylated Peptide: Purify the PEGylated peptide from the reaction mixture using ion-exchange chromatography or size-exclusion chromatography to separate the PEGylated product from unreacted peptide and excess PEG reagent.
-
Characterization: Confirm the identity and purity of the mono-PEGylated product using techniques such as SDS-PAGE (which will show a significant increase in apparent molecular weight), MALDI-TOF mass spectrometry, and RP-HPLC.
Key Experiment 2: Fatty Acid Acylation of an this compound Analog
Methodology:
-
Peptide Synthesis: Synthesize the this compound analog with a lysine residue at the desired acylation site. A linker, such as a gamma-glutamic acid, can be incorporated between the lysine and the fatty acid to improve solubility and potency.
-
Fatty Acid Activation: Activate the fatty acid (e.g., palmitic acid) by converting it to an active ester (e.g., NHS ester) or by using a coupling agent like HBTU/HATU in the presence of a base like DIPEA in an anhydrous organic solvent (e.g., DMF).
-
Acylation Reaction (On-Resin): While the peptide is still attached to the solid-phase resin, deprotect the ε-amino group of the target lysine residue. Add the activated fatty acid solution to the resin and allow the coupling reaction to proceed for several hours at room temperature.
-
Cleavage and Deprotection: Cleave the acylated peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the acylated peptide by RP-HPLC.
-
Characterization: Verify the molecular weight of the purified acylated peptide using mass spectrometry to confirm successful fatty acid conjugation.
Key Experiment 3: Production of an this compound-Albumin Fusion Protein
Methodology:
-
Gene Construction: Design a synthetic gene encoding the this compound peptide sequence, a flexible linker (e.g., (GGGGS)n), and human serum albumin (HSA). The gene should be codon-optimized for the chosen expression host (e.g., Pichia pastoris). Clone this fusion gene into an appropriate expression vector.
-
Expression: Transform the expression vector into the host cells. Culture the cells under conditions that induce the expression of the fusion protein. For secreted proteins from yeast or mammalian cells, the protein will be secreted into the culture medium.
-
Purification:
-
Separate the cells from the culture medium by centrifugation.
-
Purify the this compound-albumin fusion protein from the supernatant using a series of chromatography steps. An affinity chromatography step using a resin that binds to albumin (e.g., Cibacron Blue) can be a highly effective initial capture step.
-
Further purification can be achieved using ion-exchange and size-exclusion chromatography to remove any remaining impurities and aggregates.
-
-
Characterization:
-
Analyze the purity of the fusion protein by SDS-PAGE and size-exclusion chromatography.
-
Confirm the identity of the protein by Western blotting using antibodies against both OXM and albumin, and by mass spectrometry.
-
Assess the biological activity of the this compound moiety using an in-vitro receptor activation assay (e.g., cAMP accumulation assay in cells expressing the GLP-1 and glucagon (B607659) receptors).
-
Visualizations
Caption: Signaling pathway of Oxyntomodulin (this compound) through GLP-1 and Glucagon receptors.
Caption: Experimental workflow for site-specific PEGylation of an this compound analog.
Caption: Workflow for the production and purification of an this compound-albumin fusion protein.
References
- 1. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fusion-proteins as biopharmaceuticals--applications and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of albumin fusion technology to prolong the half-life of recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Half-life extension through albumin fusion technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Potent and Proteolytically Stable Oxyntomodulin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of acylation with fatty acids and other modifications on HLA class II:peptide binding and T cell stimulation for three model peptides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. duoningbio.com [duoningbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Site-Specific PEGylation of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Albumin-neprilysin fusion protein: understanding stability using small angle X-ray scattering and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Oxyntomodulin (OXM) Peptide Synthesis
Welcome to the technical support center for Oxyntomodulin (OXM) peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this 37-amino acid dual GLP-1 and glucagon (B607659) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the 37-amino acid Oxyntomodulin peptide?
A1: Synthesizing a peptide of this length presents several common challenges inherent to solid-phase peptide synthesis (SPPS).[1][2] Key difficulties include:
-
Aggregation: The growing peptide chain, particularly sequences containing hydrophobic residues, can fold and aggregate on the solid support. This leads to incomplete coupling and deprotection steps by making the N-terminus inaccessible.[3][4]
-
Incomplete Coupling: Due to steric hindrance or aggregation, the incoming activated amino acid may not couple efficiently to the growing peptide chain, resulting in deletion sequences.[4]
-
Side Reactions: Specific amino acid residues are prone to side reactions, such as aspartimide formation from aspartic acid or racemization, which can lead to impurities that are difficult to separate from the final product.[5]
-
Low Yield and Purity: The cumulative effect of incomplete reactions and side reactions over 36 coupling cycles can significantly reduce the overall yield and purity of the crude peptide.[2]
Q2: My crude OXM peptide shows low purity on HPLC analysis. What are the likely causes?
A2: Low purity in the crude product is often a result of issues during synthesis. Common causes include:
-
Deletion Sequences: Caused by incomplete coupling at one or more steps. This is often due to peptide aggregation or steric hindrance.
-
Truncated Sequences: Resulting from incomplete deprotection of the Fmoc group, which prematurely caps (B75204) the peptide chain.
-
Side-Chain Protecting Group Issues: Premature removal or modification of side-chain protecting groups can lead to unintended byproducts.
-
Aspartimide Formation: The sequence of OXM contains several aspartic acid residues which can form a stable five-membered ring (aspartimide) under basic conditions (e.g., piperidine (B6355638) treatment for Fmoc removal), leading to impurities.[5]
-
Oxidation: The methionine (Met) residue in the OXM sequence is susceptible to oxidation, which can occur during synthesis, cleavage, or storage.
Q3: What is Oxyma, and how can it improve my OXM synthesis?
A3: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a coupling additive used in SPPS in conjunction with a carbodiimide (B86325) like DIC (N,N'-diisopropylcarbodiimide). For a complex synthesis like OXM, Oxyma offers several benefits:
-
High Coupling Efficiency: It forms a highly reactive and stable active ester with the incoming amino acid, promoting efficient peptide bond formation and helping to overcome aggregation-related difficulties.[3][5]
-
Suppression of Racemization: Oxyma is highly effective at preventing the loss of stereochemical integrity (racemization) of amino acids during activation, which is critical for the biological activity of the final peptide.[5]
-
Safety: Unlike traditional benzotriazole-based additives like HOBt, Oxyma is non-explosive, making it a safer alternative in the lab.
Troubleshooting Guides
Problem: Mass Spectrometry (MS) analysis shows significant deletion sequences.
This issue points to incomplete coupling reactions at specific points during the synthesis.
Diagnostic Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Consistent OXM-7 Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the consistent administration of OXM-7 (Oxyntomodulin and its analogs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound refers to Oxyntomodulin (OXM), a naturally occurring 37-amino acid peptide hormone, and its synthetic analogs. It is a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR).[1][2][3] This dual agonism allows this compound to combine the effects of both GLP-1 and glucagon. Its primary mechanism of action involves reducing appetite and increasing energy expenditure, leading to weight loss.[3][4] The anorectic effects are primarily mediated through the GLP-1R, while the increase in energy expenditure is mainly attributed to GCGR activation.
Q2: What are the main challenges associated with the administration of native this compound?
A2: The primary challenge with native Oxyntomodulin is its short in vivo half-life due to rapid degradation by the enzyme Dipeptidyl Peptidase-IV (DPP-IV) and renal clearance.[5][6] This necessitates frequent administration of large doses to achieve a therapeutic effect, which can be inconvenient and economically unviable for clinical applications.[7] Consequently, numerous synthetic analogs have been developed with modifications to enhance stability and prolong their duration of action.[6][8]
Q3: What are the common side effects observed with this compound administration?
A3: As a GLP-1 receptor agonist, this compound administration can lead to gastrointestinal side effects, which are the most commonly reported. These include nausea, vomiting, diarrhea, and constipation.[9][10][11] These symptoms are often dose-dependent and tend to be more prevalent at the beginning of treatment or after a dose increase.[10][11] In rare cases, more serious side effects such as pancreatitis and gallbladder problems have been reported with GLP-1 receptor agonists.[10][12]
Q4: How can the stability of this compound be improved for in vivo experiments?
A4: Several strategies have been employed to enhance the stability of this compound. One common approach is the modification of the N-terminus to make the peptide resistant to DPP-IV degradation.[1][6] This includes substitutions at position 2 of the peptide sequence.[1] Other methods to prolong the half-life include PEGylation (attaching a polyethylene (B3416737) glycol chain) and acylation to promote binding to albumin.[8] The use of DPP-IV inhibitors in conjunction with this compound administration can also enhance its in vivo efficacy by preventing its rapid breakdown.
Troubleshooting Guide
Q: Why am I observing inconsistent or no significant effects on food intake and body weight in my rodent studies?
A: Inconsistent results in food intake and body weight studies with this compound can stem from several factors:
-
Peptide Stability: Native OXM is rapidly degraded. Ensure you are using a stabilized analog or co-administering a DPP-IV inhibitor. If using native OXM, the short half-life may require more frequent dosing or continuous infusion to maintain effective plasma concentrations.
-
Dosage: The dose-response relationship for this compound can be complex. Sub-optimal doses may not elicit a significant effect, while very high doses of some analogs might lead to adverse effects that can confound results. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal) can influence the pharmacokinetic profile of the peptide. Ensure consistency in the administration route throughout your experiments. Subcutaneous administration is common for prolonged-action analogs.[13]
-
Animal Acclimatization and Stress: Stress from handling and injection can significantly impact feeding behavior and metabolic parameters. Ensure animals are properly acclimatized to the procedures. Consider using refined administration techniques to minimize stress.
-
Vehicle Formulation: The vehicle used to dissolve and administer the peptide can affect its stability and absorption. A common vehicle for subcutaneous infusion is a buffer for glucagon formulation.[14] Ensure the peptide is fully dissolved and the vehicle is appropriate for the chosen administration route.
Q: My in vitro cAMP assays are showing variable results for GLP-1R and GCGR activation. What could be the cause?
A: Variability in cAMP assay results can be due to several factors:
-
Cell Line and Receptor Expression: Ensure the cell lines used (e.g., HEK293, CHO) have stable and sufficient expression of the target receptors (GLP-1R and GCGR). Receptor density can influence the magnitude of the cAMP response.
-
Assay Conditions: Factors such as cell density, stimulation time, and the concentration of phosphodiesterase inhibitors (e.g., IBMX) can all impact cAMP levels. Optimize these parameters for your specific cell lines and experimental setup. A typical stimulation time is 30 minutes at 37°C.[15]
-
Peptide Quality and Handling: Ensure the purity and integrity of your this compound peptide. Improper storage or repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Ligand-Specific Signaling: Be aware that different this compound analogs can exhibit biased agonism, meaning they may preferentially activate certain downstream signaling pathways over others (e.g., G-protein vs. β-arrestin recruitment).[15] This can lead to variations in cAMP production.
Quantitative Data
Table 1: In Vivo Effects of this compound Analogs on Body Weight and Food Intake in Rodents
| Analog | Species | Administration Route & Duration | Dose | Change in Body Weight | Change in Food Intake | Reference |
| Native OXM | Rat | 7-day IP | Not specified | Reduced rate of gain | Reduced | [16] |
| OXM6421 | Lean Rat | Daily SC | Not specified | Greater loss than pair-fed | Potently inhibited | [13] |
| OXM6421 | DIO Mouse | 21-day daily SC | Not specified | Sustained loss | - | [13] |
| LDM-3 | DIO Mouse | 15-day daily | Not specified | 13% reduction | No change | [17] |
Table 2: In Vitro Potency of this compound and Analogs at GLP-1 and Glucagon Receptors
| Peptide | Receptor | Assay | EC50 (nM) | Reference |
| Native OXM | GLP-1R | cAMP | - | [13] |
| Native OXM | GCGR | cAMP | - | [13] |
| OXM6421 | GLP-1R | cAMP | Enhanced vs. native OXM | [13] |
| LDM-3 | GLP-1R | cAMP | Potent activation | [17] |
| LDM-3 | GCGR | cAMP | Potent activation | [17] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
This protocol provides a general guideline for the subcutaneous administration of this compound analogs for studies on food intake and body weight.
Materials:
-
This compound analog
-
Sterile vehicle (e.g., saline, PBS, or a specific buffer for glucagon formulation)
-
Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 27-30G)
-
Animal scale
-
70% ethanol
Procedure:
-
Peptide Preparation:
-
On the day of injection, prepare a fresh solution of the this compound analog in the sterile vehicle to the desired concentration.
-
Ensure the peptide is completely dissolved. Gentle vortexing or trituration may be necessary.
-
Keep the solution on ice until administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct injection volume based on its body weight and the target dose.
-
Gently restrain the mouse by scruffing the neck to expose the dorsal subcutaneous space.
-
Wipe the injection site with 70% ethanol.
-
Lift a fold of skin in the mid-scapular region to create a "tent".
-
Insert the needle at the base of the tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Data Collection:
-
Measure food intake and body weight at predetermined time points (e.g., daily) for the duration of the study.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice Following this compound Administration
This protocol is used to assess the effect of this compound on glucose metabolism.
Materials:
-
This compound analog
-
Sterile vehicle
-
Glucose solution (e.g., 20% or 40% in water)
-
Glucometer and test strips
-
Oral gavage needles (if applicable) or micropipette
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Fasting:
-
Fast the mice for a defined period (e.g., 5-6 hours) before the test. Ensure free access to water.[16]
-
-
This compound Administration:
-
Administer the this compound analog or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) at a specified time before the glucose challenge.
-
-
Baseline Blood Glucose:
-
At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level using a glucometer.
-
-
Glucose Administration:
-
Immediately after the baseline measurement, administer a bolus of glucose solution orally (typically 2 g/kg body weight).[16] This can be done via oral gavage or by voluntary consumption from a micropipette.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[16]
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
-
Visualizations
This compound Signaling Pathway
Caption: this compound dual agonism on GLP-1R and GCGR activates cAMP/PKA pathway.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for evaluating this compound efficacy on weight and glucose in vivo.
References
- 1. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembled GLP-1/glucagon peptide nanofibrils prolong inhibition of food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-IV-resistant, long-acting oxyntomodulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. protocols.io [protocols.io]
- 13. Subcutaneous oxyntomodulin analogue administration reduces body weight in lean and obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Glucagon Receptor Is Involved in Mediating the Body Weight-Lowering Effects of Oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vmmpc.org [vmmpc.org]
- 17. A novel GIP-oxyntomodulin hybrid peptide acting through GIP, glucagon and GLP-1 receptors exhibits weight reducing and anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in OXM-7 Studies
Welcome to the technical support center for researchers utilizing OXM-7, a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: this compound is an analogue of oxyntomodulin (OXM) and is designed as a dual agonist for the GLP-1 and glucagon receptors.[1][2][3] Its therapeutic potential for metabolic diseases like obesity and type 2 diabetes stems from its ability to concurrently suppress appetite and increase energy expenditure.[1][4][5][6] The activation of GLP-1R is primarily associated with reduced food intake and enhanced glucose-dependent insulin (B600854) secretion, while GCGR activation contributes to increased energy expenditure.[4][7][8]
Q2: I am observing lower than expected weight loss in my animal models treated with this compound. What are the potential causes?
A2: Several factors could contribute to this observation. See the troubleshooting guide below for a detailed breakdown. Key areas to investigate include the stability and handling of the peptide, the dose administered, and potential compensatory physiological responses in your animal model. For instance, some studies with OXM analogues have shown that the balance between anorectic and energetic effects can be dose-dependent and influenced by the specific animal model, age, and housing conditions.
Q3: My in vitro cAMP assay is showing a weak or no response to this compound. What should I check?
A3: This could be due to issues with the peptide, the cells, or the assay protocol. Ensure your this compound stock is properly reconstituted and has not undergone multiple freeze-thaw cycles. Verify the expression of both GLP-1R and GCGR in your cell line. The troubleshooting section below provides a checklist for cAMP assays.
Q4: Can this compound elicit off-target effects?
A4: While this compound is designed for specificity to GLP-1R and GCGR, the possibility of off-target effects should be considered, as with any pharmacological agent. If you observe phenotypes that cannot be explained by the known functions of GLP-1R and GCGR activation, further investigation into potential interactions with other receptors or signaling pathways may be warranted.
Q5: How does the stability of this compound affect experimental outcomes?
A5: this compound, like other peptide-based therapeutics, can be susceptible to degradation by proteases such as dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP-24.11).[9] Degradation can lead to a shorter in vivo half-life and reduced efficacy.[3][10] It is crucial to handle the peptide correctly and consider its stability in your experimental design. Some analogues are engineered for enhanced stability.[3][10]
Troubleshooting Guides
In Vivo Studies: Suboptimal Weight Loss or Glucose Control
| Potential Cause | Troubleshooting Steps |
| Peptide Instability/Degradation | - Prepare fresh solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Consider co-administration with a DPP-4 inhibitor to assess the impact of this degradation pathway.[11] - If possible, perform a stability assay of your this compound formulation under experimental conditions. |
| Incorrect Dosing or Administration | - Verify the concentration of your this compound stock solution. - Ensure accurate and consistent administration (e.g., subcutaneous, intraperitoneal). - Review the literature for typical effective dose ranges for similar OXM analogues. The dose-response can be narrow, with lower doses sometimes paradoxically increasing food intake in some studies.[12] |
| Animal Model Variability | - Document and control for factors such as age, sex, and baseline body weight of the animals. - Standardize housing conditions, as caging can influence outcomes. - Consider the genetic background of your mouse or rat strain, as receptor expression and sensitivity can vary. |
| Compensatory Physiological Responses | - Measure food intake and energy expenditure to distinguish between effects on appetite and metabolism. - In cases of dual receptor knockout, the incretin (B1656795) axis can show plasticity, with other pathways compensating for the loss of GLP-1R and GCGR signaling. - Assess markers of insulin sensitivity and secretion to understand the full metabolic profile. |
| Tachyphylaxis | - For longer-term studies, be aware of the potential for receptor desensitization or downregulation, which could lead to diminished effects over time. |
In Vitro Studies: Inconsistent cAMP Assay Results
| Potential Cause | Troubleshooting Steps |
| Peptide Quality and Handling | - Use a fresh aliquot of this compound for each experiment. - Ensure the peptide is fully dissolved in the appropriate buffer. |
| Cell Line Issues | - Confirm the presence of functional GLP-1 and glucagon receptors on your chosen cell line using positive controls (e.g., native GLP-1 and glucagon). - Use low-passage number cells, as receptor expression can change with extensive passaging. - Ensure cells are healthy and at an optimal confluency. |
| Assay Protocol | - Optimize the incubation time with this compound. - Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation. - Verify that the detection reagents are working correctly. |
| Receptor Desensitization | - Minimize the pre-incubation time with the agonist to capture the peak response before significant receptor desensitization occurs. |
Quantitative Data Summary
The following table summarizes representative data from studies on oxyntomodulin and its analogues. Note that specific results for this compound may vary.
| Parameter | Animal Model/Study Population | Treatment | Key Findings | Reference |
| Body Weight Change | Diet-Induced Obese (DIO) Mice | Chronic weekly administration of a PEGylated OXM analogue | Dose-dependent body weight loss. | [1][2] |
| Overweight and Obese Humans | 4-day subcutaneous self-administration of OXM (three times daily) | 0.5% reduction in body weight. | [4] | |
| Food Intake | Overweight and Obese Humans | 4-day subcutaneous self-administration of OXM (three times daily) | 17.3% reduction in energy intake at a study meal. | [4] |
| Fasted Mice | Intraperitoneal injection of an OXM analogue | Dose-dependent reduction in food intake. | [13] | |
| Energy Expenditure | Overweight and Obese Humans | 4-day subcutaneous self-administration of OXM (three times daily) | 26.2% increase in activity-related energy expenditure. | [4] |
| Male Wistar Rats | Single subcutaneous injection of a sustained-release OXM analogue | 20% increase in energy expenditure over 12 hours. | [7] | |
| Glucose Tolerance | Lean Mice | Subcutaneous administration of OXM prior to glucose challenge | Dose-dependent improvement in glucose tolerance. | [9] |
| Obese Humans with and without Type 2 Diabetes | Intravenous infusion of native OXM | Significant improvement in glucose-dependent insulin secretion. | [5] |
Experimental Protocols
Key Experiment 1: In Vivo Food Intake Study in Mice
-
Animal Acclimatization: Individually house male C57BL/6 mice and allow them to acclimate for at least one week with ad libitum access to standard chow and water. Handle the mice daily to minimize stress.[11]
-
Fasting: Fast the mice overnight (approximately 16 hours) before the experiment, with free access to water.[13]
-
Peptide Administration: Weigh the mice and administer this compound or vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection.[11][13]
-
Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[13]
-
Data Analysis: Calculate the cumulative food intake at each time point and compare the this compound treated group to the vehicle control group using appropriate statistical tests.
Key Experiment 2: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human GLP-1R or GCGR in the recommended growth medium.
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.[14]
-
Assay Preparation: On the day of the assay, remove the growth medium and replace it with an assay buffer (e.g., Opti-MEM) containing a phosphodiesterase inhibitor like IBMX.[14]
-
Peptide Stimulation: Prepare serial dilutions of this compound and positive controls (GLP-1 and glucagon). Add the peptides to the wells and incubate for a pre-optimized duration (e.g., 30 minutes) at 37°C.[15]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay, following the manufacturer's instructions.[7][15]
-
Data Analysis: Plot the cAMP response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Simplified signaling pathway of this compound as a dual agonist.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical approach to troubleshooting unexpected results.
References
- 1. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyntomodulin increases energy expenditure in addition to decreasing energy intake in overweight and obese humans: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native Oxyntomodulin Has Significant Glucoregulatory Effects Independent of Weight Loss in Obese Humans With and Without Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Increased food intake with oxyntomodulin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Potency of Oxyntomodulin (OXM) Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxyntomodulin (OXM) and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the potency and efficacy of your OXM-based compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OXM?
Oxyntomodulin is a 37-amino acid peptide hormone that acts as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism leads to a combination of effects: suppression of appetite, primarily through GLP-1R activation, and an increase in energy expenditure, linked to GCGR activation.[4][5] The activation of these receptors stimulates the cAMP/PKA signaling pathway.[4]
Q2: Why is the potency of native OXM limited in a therapeutic setting?
The clinical utility of native OXM is constrained by its short in vivo half-life.[6][7][8] This is largely due to rapid clearance from the body and degradation by the enzyme dipeptidyl peptidase IV (DPP-IV).[9][10][11]
Q3: What are the main strategies to enhance the potency and duration of action of OXM?
The primary strategies focus on structural modifications to increase receptor affinity and stability, and to protect against enzymatic degradation. Key approaches include:
-
Amino Acid Substitutions: Introducing specific amino acid changes to enhance receptor binding and signaling.
-
Chemical Modifications: Attaching moieties like polyethylene (B3416737) glycol (PEG), lipids, or cholesterol to extend half-life.[6][7]
-
Structural Stabilization: Employing techniques like peptide stapling or cross-linking to maintain an active conformation and improve stability.[6][8][12]
-
Inhibition of Degradation: Co-administration with DPP-IV inhibitors or designing DPP-IV resistant analogs.[9][10]
Troubleshooting Guide
Issue 1: My OXM analog shows low potency at the GLP-1 receptor.
-
Possible Cause: The amino acid sequence may not be optimal for GLP-1R binding.
-
Troubleshooting Steps:
-
Amino Acid Substitution: Consider substituting Serine at position 16 with Glutamic acid (Glu), which has been shown to modestly enhance GLP-1R activity.[6]
-
Incorporate Exendin-4 (B13836491) or GLP-1 Residues: Replace the middle section of the OXM sequence (e.g., residues RAQDFV) with key binding residues from GLP-1 (AAKEFI) or exendin-4 (AVRLFI).[6] This has been shown to dramatically increase GLP-1R activation potency.[6]
-
N-Terminal Modification: Modify the N-terminus of the peptide, as this region is critical for GLP-1R binding.[9][10]
-
Issue 2: The in vivo half-life of my OXM analog is too short.
-
Possible Cause: The peptide is being rapidly cleared or degraded.
-
Troubleshooting Steps:
-
DPP-IV Resistance: Native OXM is susceptible to degradation by DPP-IV.[9][10] Introduce a substitution at position 2, such as replacing Alanine with D-Serine, to confer resistance to DPP-IV.[13] Alternatively, co-administer a DPP-IV inhibitor.[9][10]
-
Chemical Cross-linking: Introduce cysteine residues at appropriate positions to allow for chemical cross-linking. This can increase plasma stability and half-life.[6]
-
Acylation/Lipidation: Attach a fatty acid chain to the C-terminus. This can prolong the duration of action in vivo.[9][10]
-
PEGylation: Conjugate polyethylene glycol (PEG) to the peptide. While this can increase half-life, be aware that it may also lead to a reduction in potency.[6][7]
-
Cholesterol Derivatization: Adding a cholesterol moiety can increase the duration of action.[11]
-
Issue 3: My OXM analog has unbalanced activity between the GLP-1 and glucagon receptors.
-
Possible Cause: Modifications have disproportionately affected one receptor over the other.
-
Troubleshooting Steps:
-
Targeted Substitutions: The glutamine at position 3 (Gln3) is important for GCGR activity.[13] Modifying this residue can selectively reduce glucagon receptor agonism. For instance, substituting Gln3 with Glutamic acid (Glu) can significantly decrease GCGR activity while maintaining GLP-1R activation.[3][5]
-
Balanced Analogs: Screen a library of analogs with modifications at different positions to identify those with a balanced potency profile at both receptors. Cross-linked analogs have been developed that show balanced subnanomolar dual agonism.[6]
-
Data on Potency of OXM Analogs
The following table summarizes the in vitro potency (EC50) of various OXM analogs at the GLP-1 and glucagon receptors, demonstrating the impact of different modifications.
| Peptide/Analog | Sequence Modification | GLP-1R EC50 (nM) | GCGR EC50 (nM) | Reference |
| OXM-1 (Native) | Wild-Type | 10 | 3 | [6] |
| Peptide 5 | Ser16 -> Glu, Cys residues added | ~400 | 20 | [6] |
| Peptide 7 | Peptide 5 + GLP-1 residues (AAKEFI) | 17 | 30 | [6] |
| Peptide 9 | Cross-linked version of Peptide 7 | 0.2 | 0.7 | [6] |
| DualAG | DSer2 substitution, C-terminal cholesterol | - | - | [13] |
| GLPAG | DualAG + Gln3 -> Glu substitution | - | Reduced 120-400 fold vs DualAG | [13] |
Key Experimental Protocols
Protocol 1: In Vitro Receptor Activation Assay (cAMP Accumulation)
-
Cell Culture: Culture HEK293 cells stably expressing either the human GLP-1 receptor or the human glucagon receptor.
-
Cell Seeding: Seed the cells into 96-well plates and grow to confluence.
-
Assay Buffer Preparation: Prepare an assay buffer containing appropriate medium, phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.
-
Peptide Preparation: Prepare serial dilutions of the OXM analogs and control peptides (e.g., native OXM, GLP-1, glucagon).
-
Stimulation: Aspirate the culture medium from the cells and add the prepared peptide dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Stability Assay
-
Animal Model: Use mice or rats for the study.
-
Peptide Administration: Administer the OXM analog via intravenous (i.v.) or subcutaneous (s.c.) injection at a specific dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Peptide Quantification: Determine the concentration of the active peptide in the plasma samples. This can be done using a functional assay (e.g., the GLP-1R activation assay described above with plasma samples) or an immunoassay.[6][14]
-
Half-Life Calculation: Plot the plasma concentration of the peptide against time and fit the data to an appropriate decay model (e.g., one-phase or two-phase exponential decay) to calculate the in vivo half-life.[6]
Visualizations
Caption: OXM dual agonist signaling pathway via GLP-1R and GCGR.
Caption: Experimental workflow for enhancing OXM potency.
Caption: Troubleshooting logic for low potency OXM analogs.
References
- 1. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxyntomodulin mechanism of action [oxyntomodulin.com]
- 5. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of potent, proteolytically stable oxyntomodulin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Potent and Proteolytically Stable Oxyntomodulin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Long-Acting Profile of OXM-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-acting modification of the oxyntomodulin analog, OXM-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is long-acting modification necessary?
A1: this compound is a synthetic analog of oxyntomodulin (OXM), a naturally occurring peptide hormone that acts as a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism leads to reduced appetite and increased energy expenditure, making it a promising candidate for the treatment of obesity and type 2 diabetes.[3][4][5] However, native OXM has a very short in vivo half-life due to rapid enzymatic degradation, primarily by dipeptidyl peptidase-4 (DPP-4), and fast renal clearance.[6][7] Long-acting modifications are therefore crucial to extend its therapeutic window, reduce dosing frequency, and improve patient compliance.
Q2: What are the primary strategies for extending the half-life of this compound?
A2: The main strategies to prolong the circulating half-life of peptides like this compound include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, which reduces renal clearance and provides steric hindrance against enzymatic degradation.[8][9][10]
-
Fatty Acid Acylation (Lipidation): Conjugation of a fatty acid moiety facilitates binding to serum albumin, a long-lived plasma protein, thereby extending the peptide's half-life.[6][11]
-
Fusion to a Carrier Protein: Genetically fusing this compound to a long-circulating protein, such as the Fc fragment of an antibody or albumin, significantly increases its size and leverages the long half-life of the fusion partner.[12][13][14]
-
Amino Acid Substitution: Replacing specific amino acids at enzymatic cleavage sites (e.g., substituting the L-amino acid at position 2 with a D-amino acid) can enhance stability against degradation.[7][15]
Q3: How does dual agonism of GLP-1R and GCGR by this compound contribute to its therapeutic effect?
A3: this compound's therapeutic potential stems from its ability to simultaneously activate two distinct signaling pathways. Activation of the GLP-1 receptor is known to suppress appetite, enhance insulin (B600854) secretion in a glucose-dependent manner, and slow gastric emptying.[2] Concurrently, activation of the glucagon receptor can increase energy expenditure.[13][16] The combined effect is a synergistic reduction in body weight that is often greater than what can be achieved with a selective GLP-1R agonist alone.[3]
Troubleshooting Guides
Issue 1: Low Yield of Modified this compound Conjugate
Symptoms:
-
The final quantity of the purified PEGylated or acylated this compound is significantly lower than theoretically expected.
-
Mass spectrometry (MS) analysis of the crude reaction mixture shows a large proportion of unmodified this compound.[17]
| Potential Cause | Suggested Solution |
| Inefficient Activation of Modifying Agent | Ensure that the activating reagents for PEGylation (e.g., NHS esters) or acylation are fresh and handled under anhydrous conditions to prevent hydrolysis. |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for the targeted conjugation. For N-terminal or lysine (B10760008) modification, a pH range of 7.5-8.5 is generally optimal. Verify and adjust the pH of your reaction mixture. |
| Steric Hindrance | The site of intended modification on this compound may be sterically hindered. Consider redesigning the peptide to introduce a more accessible conjugation site or using a linker to distance the modifying group from the peptide backbone. |
| Peptide Aggregation | Hydrophobic sequences in peptides can lead to aggregation, which reduces the accessibility of reactive sites. Perform the conjugation reaction in the presence of denaturants or organic co-solvents (e.g., DMSO, DMF) to disrupt aggregation. |
| Premature Cleavage from Resin (for on-resin conjugation) | If conjugation is performed on the solid-phase support, the linker may be too acid-labile, leading to premature cleavage during synthesis steps.[18] Use a more stable linker or milder reaction conditions. |
Issue 2: Reduced Biological Activity of Modified this compound
Symptoms:
-
The modified this compound shows significantly lower potency in in vitro receptor binding or cell-based signaling assays (e.g., cAMP accumulation) compared to the unmodified peptide.
| Potential Cause | Suggested Solution |
| Modification Site within a Receptor-Binding Motif | The conjugation site may be critical for receptor interaction. Attaching a bulky group like PEG can sterically hinder the peptide from binding to GLP-1R or GCGR.[6] Select a conjugation site away from the known receptor-binding domains of OXM. Site-specific modification is key. |
| Conformational Changes | The modification may induce a conformational change in the peptide that is unfavorable for receptor binding. Analyze the secondary structure of the modified peptide using techniques like circular dichroism (CD) spectroscopy. |
| Heterogeneity of the Conjugate | The purified product may be a mixture of mono-, di-, and poly-modified peptides, with the more heavily modified species having lower activity. Optimize the reaction stoichiometry (peptide to modifying agent ratio) to favor mono-conjugation and improve purification methods to isolate the desired species. |
| Linker Issues | The linker used to attach the modifying group may be too short or too rigid, restricting the peptide's flexibility. Experiment with linkers of different lengths and compositions. |
Issue 3: Poor Pharmacokinetic Profile Despite Modification
Symptoms:
-
The modified this compound shows only a marginal increase in in vivo half-life compared to the unmodified peptide.
-
Rapid clearance of the conjugate is still observed in animal models.
| Potential Cause | Suggested Solution |
| Insufficient Size of PEG Chain | For PEGylation, the molecular weight of the PEG used may be too small to effectively prevent renal clearance. Experiment with higher molecular weight PEGs (e.g., 20 kDa, 40 kDa).[10] |
| Weak Albumin Binding | For acylated peptides, the chosen fatty acid may have insufficient affinity for serum albumin. Longer-chain fatty diacids generally exhibit stronger albumin binding.[11] Consider optimizing the lipid moiety. |
| Instability of the Linker | The chemical bond connecting the modifying group to the peptide may be unstable in vivo. Ensure a stable linkage is used (e.g., amide or thioether bond). |
| Immunogenicity | Although rare for PEG, the modified peptide could elicit an immune response, leading to rapid clearance by anti-drug antibodies (ADAs).[11] Assess for the presence of ADAs in pharmacokinetic studies. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Modified this compound Analogs
| Modification Strategy | This compound Analog | Half-life (t½) in mice (hours) | Key Findings | Reference |
| Native Peptide | Wild-Type OXM | ~0.2 | Rapid clearance | [16] |
| Acylation | Acylated at Lys40 | Increased duration of action | Position of acylation is critical to retain receptor affinity. | [6] |
| Cross-linking | Biaryl cross-linked | ~4-6 (subcutaneous) | Increased plasma stability and receptor activation potency. | [3][19] |
| PEGylation | PEGylated analog | Significantly extended | Chronic weekly administration showed sustained hypoglycemic effects and body weight loss. | [4] |
| Amino Acid Substitution & Acylation | (d-Ser2)Oxm-Lys-γ-glutamyl-PAL | Persistent glucose-lowering and insulin-releasing actions | DPP-4 resistance combined with lipidation leads to prolonged action. | [7] |
Experimental Protocols
Protocol 1: Site-Specific N-Terminal PEGylation of this compound
This protocol describes a common method for site-specific PEGylation at the N-terminal α-amine group.
-
Peptide Preparation: Synthesize or procure this compound with all side-chain protecting groups removed, except for the lysine ε-amine groups if N-terminal specific modification is desired. Purify the peptide by reverse-phase HPLC (RP-HPLC) to >95% purity.
-
Reaction Buffer Preparation: Prepare a reaction buffer of 100 mM sodium phosphate, pH 7.5.
-
PEG Reagent Activation: Use a commercially available N-Hydroxysuccinimide (NHS) ester-activated methoxy-PEG (mPEG-NHS) of the desired molecular weight (e.g., 20 kDa).
-
Conjugation Reaction: a. Dissolve the purified this compound in the reaction buffer to a final concentration of 1-2 mg/mL. b. Add the mPEG-NHS reagent to the peptide solution at a 1.2 to 2-fold molar excess. c. Gently stir the reaction mixture at room temperature for 1-2 hours.
-
Reaction Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, or glycine.
-
Purification of the Conjugate: Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
-
Characterization: a. Confirm the identity and purity of the conjugate using SDS-PAGE (which will show a significant increase in apparent molecular weight) and RP-HPLC. b. Use MALDI-TOF or ESI mass spectrometry to confirm the mass of the mono-PEGylated product. c. Characterize the biological activity using in vitro receptor signaling assays.
Protocol 2: Site-Specific Acylation of this compound via Lysine Side Chain
This protocol outlines the conjugation of a fatty acid to a specific lysine residue.
-
Peptide Synthesis: Synthesize the this compound peptide with an orthogonal protecting group (e.g., Fmoc) on the specific lysine residue intended for acylation, while other lysines are protected with a different group (e.g., Boc).
-
Selective Deprotection: On the solid-phase resin, selectively remove the Fmoc group from the target lysine using a piperidine (B6355638) solution, leaving other protecting groups intact.
-
Fatty Acid Activation: Activate the fatty acid (e.g., palmitic acid) using a coupling agent such as HBTU/DIPEA in a suitable solvent like DMF.
-
Acylation Reaction: a. Add the activated fatty acid solution to the resin-bound peptide. b. Allow the reaction to proceed for 2-4 hours at room temperature. c. Monitor the completion of the reaction using a colorimetric test like the Kaiser test to check for free amines.[17]
-
Cleavage and Global Deprotection: Cleave the acylated peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify by RP-HPLC.
-
Characterization: a. Confirm the molecular weight of the acylated peptide using LC-MS to verify successful conjugation.[20][21] b. Assess purity by analytical RP-HPLC. c. Evaluate the impact on biological activity and albumin binding.
Mandatory Visualizations
References
- 1. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of potent, proteolytically stable oxyntomodulin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of stability, cellular, glucose-lowering and appetite supressing effects of oxyntomodulin analogues modified at the N-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. bachem.com [bachem.com]
- 10. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of monoclonal antibodies and Fc-fusion proteins [protein-cell.net]
- 13. Pharmacokinetics of monoclonal antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of monoclonal antibodies and Fc-fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Variability in Oxyntomodulin (OXM-7) Research Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in research involving Oxyntomodulin (OXM-7). Our goal is to equip you with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your this compound experiments.
Peptide Handling and Storage
Q1: My this compound peptide seems to have lost activity over time. What are the best practices for storage and handling to ensure its stability?
A1: Proper handling and storage are critical for maintaining the biological activity of this compound and reducing variability between experiments.
-
Storage of Lyophilized Peptide:
-
Store lyophilized this compound at -20°C or -80°C in a desiccated, dark environment.
-
Peptides containing residues prone to oxidation (Cys, Met, Trp) should be stored under an inert gas like argon or nitrogen.
-
Avoid frequent opening of the main vial. It is highly recommended to aliquot the peptide into single-use amounts upon receipt to minimize freeze-thaw cycles and exposure to moisture.
-
-
Reconstitution:
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Use sterile, high-purity solvents for reconstitution. The choice of solvent will depend on the peptide's sequence and any modifications. For many this compound analogs, sterile water or a buffer at pH 5-7 is appropriate.
-
For peptides with solubility issues, a small amount of a co-solvent like acetonitrile (B52724) or DMSO may be necessary, but ensure it is compatible with your downstream assay.
-
-
Storage of Reconstituted Peptide:
-
The shelf-life of peptides in solution is limited. If storage in solution is unavoidable, use a sterile buffer at pH 5-6, aliquot into single-use volumes, and store at -20°C.
-
Avoid repeated freeze-thaw cycles of solutions.
-
Q2: I'm observing inconsistent results between different batches of this compound from the same supplier. How can I mitigate lot-to-lot variability?
A2: Lot-to-lot variability is a common challenge with synthetic peptides and can significantly impact experimental reproducibility.
-
Peptide Purity:
-
Ensure you are using a peptide purity level appropriate for your application. For in vitro bioassays and in vivo studies, a purity of >95% is generally recommended. Impurities can interfere with the assay or have off-target effects.[1][2]
-
Always request a certificate of analysis (CoA) from the supplier for each new lot, which should include HPLC and mass spectrometry data to verify purity and identity.
-
-
Net Peptide Content:
-
Be aware that the gross weight of a lyophilized peptide powder is not equivalent to the net peptide content due to the presence of counter-ions (like TFA) and bound water.
-
For accurate and consistent concentrations, determine the net peptide content, which is often provided on the CoA, or can be determined by amino acid analysis.
-
-
Bridging Studies:
-
When a new lot of this compound is received, it is good practice to perform a bridging study. This involves running a side-by-side comparison of the new lot with the previous lot in a key functional assay (e.g., a cAMP accumulation assay) to ensure comparable potency and efficacy.
-
In Vitro Assays (Receptor Binding and Functional Assays)
Q3: My cAMP assay results with this compound show high well-to-well variability. What are the potential causes and how can I improve the assay's precision?
A3: High variability in cAMP assays can obscure real biological effects. Several factors can contribute to this issue.
-
Inconsistent Cell Seeding:
-
Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between seeding replicates to maintain a consistent cell number per well.
-
-
Pipetting Errors:
-
Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major source of variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
-
Edge Effects:
-
The outer wells of a microplate are more prone to evaporation, which can alter reagent concentrations. Avoid using the outer wells for critical measurements or create a humidity barrier by filling the surrounding empty wells with sterile water or PBS.
-
-
Cell Health and Passage Number:
-
Use cells that are healthy, viable, and within a consistent, low passage number range. High-passage cells can exhibit phenotypic drift and altered receptor expression or signaling.
-
-
Agonist Stimulation Time:
-
Perform a time-course experiment to determine the optimal stimulation time for maximal cAMP production with this compound.
-
Q4: I am not seeing a clear dose-response curve in my GLP-1R/GCGR binding assay with this compound. What should I troubleshoot?
A4: A poorly defined dose-response curve in a radioligand binding assay can be due to several factors.
-
High Non-Specific Binding (NSB):
-
If NSB is high, it can mask the specific binding signal. Try reducing the concentration of the radioligand or the amount of membrane protein per well. Optimizing the wash steps (e.g., increasing the number of washes or using ice-cold wash buffer) can also help.
-
-
Radioligand Issues:
-
Ensure the radioligand has not degraded. Check its specific activity and purity.
-
The concentration of the radioligand should be at or below its Kd for the receptor to ensure sensitive detection of competition.
-
-
Assay Conditions:
-
Ensure the incubation time is sufficient to reach equilibrium. This should be determined experimentally.
-
The composition of the assay buffer (pH, ionic strength) can significantly impact binding.
-
-
Receptor Preparation:
-
Confirm the presence and activity of the receptors in your membrane preparation. The membranes may have low receptor density or may have degraded during preparation.
-
In Vivo Studies
Q5: The effect of this compound on food intake and body weight in my rodent studies is highly variable between animals. How can I reduce this variability?
A5: In vivo studies are inherently more variable than in vitro assays. However, several strategies can be employed to improve consistency.
-
Animal Model:
-
The choice of animal model (e.g., diet-induced obese vs. lean animals, mouse strain) can significantly impact the response to this compound. Ensure you are using a well-characterized model appropriate for your research question.
-
Factors such as age, sex, and baseline body weight should be carefully controlled and balanced across experimental groups.
-
-
Dosing and Administration:
-
Due to its short half-life, the timing and route of this compound administration are critical. For chronic studies, consider using osmotic mini-pumps for continuous infusion to maintain stable plasma concentrations.
-
If using injections, ensure precise and consistent administration techniques.
-
-
Acclimatization and Housing:
-
Allow sufficient time for animals to acclimatize to their housing conditions, handling, and any experimental procedures (e.g., single housing for food intake monitoring).
-
Maintain a stable environment (temperature, light-dark cycle) to minimize stress, which can affect feeding behavior and metabolism.
-
-
Data Analysis:
-
Consider using a crossover design if feasible, where each animal serves as its own control.
-
Incorporate baseline measurements as a covariate in your statistical analysis to account for inter-individual differences.
-
Data Presentation
The following tables summarize key quantitative data for this compound to facilitate comparison and experimental design.
Table 1: In Vitro Potency and Affinity of Oxyntomodulin
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| GLP-1R | Human | cAMP Accumulation | EC50 | 78 ± 22 | [3] |
| GLP-1R | Rat | cAMP Accumulation | EC50 | ~10-100 | [4] |
| GLP-1R | Rat | Receptor Binding | IC50 | 33.1 | [5] |
| GCGR | Human | cAMP Accumulation | EC50 | ~1-10 | [6] |
| GCGR | Rat | cAMP Accumulation | EC50 | ~1-10 | [4] |
| GCGR | Rat | Receptor Binding | IC50 | 18.6 | [5] |
Note: EC50 and IC50 values can vary significantly depending on the cell line, assay format, and specific experimental conditions.
Table 2: In Vivo Effects of Oxyntomodulin on Body Weight in Rodents
| Animal Model | Dosing Regimen | Duration | Body Weight Change | Reference(s) |
| Diet-Induced Obese (DIO) Mice | Chronic subcutaneous infusion | 14 days | ~9g loss (vs. ~0.6g loss in vehicle) | [7] |
| Lean Rats | Daily subcutaneous injection | 7 days | Significant weight loss compared to pair-fed controls | [8] |
| Overweight/Obese Humans | 400 nmol subcutaneous injection 3x daily | 4 weeks | Average 2.3 kg weight loss | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to serve as a starting point for your study design.
Protocol 1: GLP-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GLP-1 receptor.
Materials:
-
Membrane preparation from cells expressing the GLP-1 receptor (e.g., CHO-GLP-1R cells)
-
Radioligand: [¹²⁵I]-Exendin(9-39) or a similar GLP-1R antagonist
-
Unlabeled ligands: this compound, GLP-1 (positive control)
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates and glass fiber filters
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled GLP-1, e.g., 1 µM), and competitor binding (radioligand + serial dilutions of this compound).
-
Reaction Mixture: To each well, add:
-
50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific and competitor binding).
-
50 µL of radioligand at a final concentration at or below its Kd.
-
100 µL of membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor counts. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Functional Assay (HTRF)
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the GLP-1 or glucagon (B607659) receptor (e.g., HEK293 or CHO cells)
-
Stimulation Buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
This compound, GLP-1 or glucagon (positive controls)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.
-
Compound Addition: Add 5 µL of serial dilutions of this compound (or control ligands) to the wells of a 384-well plate.
-
Cell Addition: Add 5 µL of the cell suspension to each well.
-
Stimulation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution to each well.[8]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[8]
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound and fit the data using a non-linear regression model to determine the EC50.
Protocol 3: In Vivo Study of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
This protocol describes a chronic study to evaluate the effect of this compound on body weight in a DIO mouse model.
Materials:
-
Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic mini-pumps
-
Surgical tools for pump implantation
-
Metabolic cages for food intake and energy expenditure measurements (optional)
Procedure:
-
Animal Model: Induce obesity in mice by feeding a high-fat diet. Monitor body weight until a significant increase compared to chow-fed controls is achieved.
-
Group Allocation: Randomize mice into treatment groups (e.g., vehicle, this compound at different doses) based on body weight to ensure similar starting weights across groups.
-
Pump Implantation: Surgically implant osmotic mini-pumps subcutaneously for continuous delivery of vehicle or this compound over the desired study period (e.g., 14-28 days).[7]
-
Monitoring:
-
Measure body weight and food intake daily.
-
At the end of the study, body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR.
-
Blood samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
-
Data Analysis: Analyze changes in body weight, food intake, and other metabolic parameters over time between the different treatment groups.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound through the GLP-1 and glucagon receptors.
References
- 1. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 2. biocompare.com [biocompare.com]
- 3. jpt.com [jpt.com]
- 4. Investigating the Glucagon Receptor and Glucagon-Like Peptide 1 Receptor Activity of Oxyntomodulin-Like Analogues in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glucagon Receptor Is Involved in Mediating the Body Weight-Lowering Effects of Oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
OXM-7: A Balanced Dual Agonist of GLP-1 and Glucagon Receptors with Potent Anti-Obesity and Anti-Diabetic Effects
A comprehensive analysis of the dual agonist activity of OXM-7, a novel oxyntomodulin-based peptide, demonstrates its potential as a promising therapeutic candidate for metabolic diseases. This guide provides a detailed comparison of this compound with other key metabolic regulators, supported by experimental data, to validate its dual-receptor engagement and downstream physiological effects.
This compound is a novel, long-acting dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] This dual agonism is designed to harness the synergistic effects of both pathways to achieve superior outcomes in glycemic control and weight management compared to single-agonist therapies.
Comparative In Vitro Activity
The potency of this compound at both human GLP-1R and GCGR has been characterized through in vitro functional assays. The data, summarized in the table below, showcases a balanced and high potency for both receptors. For comparison, data for native GLP-1, native glucagon, and the established GLP-1R agonist liraglutide (B1674861) are included.
| Compound | hGLP-1R EC50 (nM) | hGCGR EC50 (nM) |
| This compound | 0.024 | 0.082 |
| Liraglutide | 0.94 | >1000 |
| Native GLP-1 | 0.12 | >1000 |
| Native Glucagon | >1000 | 0.25 |
Table 1: In Vitro Potency of this compound and Comparator Peptides. Data for this compound and liraglutide are from Zhang et al., 2023.[1] EC50 values represent the concentration of the compound that elicits a half-maximal response in a cAMP accumulation assay.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in diet-induced obese (DIO) mice, a standard preclinical model for studying obesity and type 2 diabetes.
Superior Weight Loss Compared to a GLP-1R Agonist
In a chronic study, twice-daily administration of this compound to DIO mice resulted in a significant and dose-dependent reduction in body weight. Notably, at a dose of 50 nmol/kg, this compound induced a more pronounced weight loss compared to the GLP-1R agonist liraglutide administered at the same dose.[1]
| Treatment (50 nmol/kg, twice daily) | Body Weight Change from Baseline (%) |
| Vehicle | ~ +5% |
| Liraglutide | ~ -10% |
| This compound | ~ -20% |
Table 2: Comparative Effect of this compound and Liraglutide on Body Weight in DIO Mice. Data represents approximate values derived from graphical data in Zhang et al., 2023.[1]
Improved Glycemic Control
This compound demonstrated a potent acute and long-acting hypoglycemic effect in both ICR and db/db mice.[1] In DIO mice, this compound treatment also led to improved glucose control.[1] An oral glucose tolerance test (OGTT) is a standard method to assess how quickly glucose is cleared from the blood.
Signaling Pathways and Experimental Workflows
The dual agonist activity of this compound is mediated through the activation of distinct signaling pathways associated with GLP-1R and GCGR.
Figure 1. Simplified signaling pathways of GLP-1R and GCGR activated by this compound.
The validation of this compound's dual agonist activity involves a series of in vitro and in vivo experiments.
References
A Comparative Guide to OXM-7 and Other Oxyntomodulin-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyntomodulin (OXM), a naturally occurring peptide hormone, has emerged as a promising therapeutic target for metabolic diseases due to its dual agonism at the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] This dual-action mechanism offers the potential for superior weight loss and glycemic control compared to single GLP-1R agonists by combining appetite suppression with increased energy expenditure.[2][3] This guide provides a comparative analysis of a novel oxyntomodulin analogue, OXM-7, with other key oxyntomodulin-based therapies in clinical development: survodutide, pemvidutide, mazdutide, and cotadutide (B8819395).
Mechanism of Action: The Synergistic Effect of GLP-1 and Glucagon Receptor Agonism
Oxyntomodulin and its analogues exert their effects by activating both the GLP-1 and glucagon receptors.[1] Activation of the GLP-1 receptor is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[4] Concurrently, activation of the glucagon receptor increases energy expenditure and enhances hepatic fat metabolism.[4] The combined agonism of these two receptors leads to a synergistic effect on weight loss and metabolic control.[5]
Quantitative Data Presentation
The following tables summarize the in vitro potency and clinical efficacy of this compound and other oxyntomodulin-based therapies.
Table 1: In Vitro Receptor Potency
| Compound | GLP-1R EC50 (nM) | GCGR EC50 (nM) | GLP-1R Ki (nM) | GCGR Ki (nM) | Reference(s) |
| This compound | 0.024 | 0.082 | - | - | [6] |
| Survodutide | 0.33 | 0.52 | - | - | [7] |
| Pemvidutide | - | - | - | - | Data not publicly available |
| Mazdutide | - | - | 28.6 (human), 25.1 (mouse) | 17.7 (human), 15.9 (mouse) | [8] |
| Cotadutide | 0.0069 | 0.0102 | - | - | [9] |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant. A lower value indicates higher potency/affinity.
Table 2: Clinical Efficacy in Weight Management (in individuals with overweight or obesity)
| Therapy | Dose | Trial Duration | Mean Weight Loss (%) | Placebo-Adjusted Weight Loss (%) | Reference(s) |
| Survodutide | 4.8 mg (once weekly) | 46 weeks | 18.7 | 16.3 | [10] |
| Pemvidutide | 1.8 mg (once weekly) | 12 weeks | 10.3 | 8.7 | [11] |
| 2.4 mg (once weekly) | 48 weeks | 15.6 | 13.4 | [12] | |
| Mazdutide | 6 mg (once weekly) | 48 weeks | 14.37 | - | [13] |
| 9 mg (once weekly) | 12 weeks | 11.7 | 9.9 | [14] | |
| Cotadutide | 300 µg (once daily) | 54 weeks | - | - | [15] |
Table 3: Clinical Efficacy in Glycemic Control (in patients with Type 2 Diabetes)
| Therapy | Dose | Trial Duration | Change in HbA1c (%) | Placebo-Adjusted Change in HbA1c (%) | Reference(s) |
| Survodutide | - | - | - | - | Data from ongoing trials[16] |
| Pemvidutide | - | - | - | - | Data not publicly available |
| Mazdutide | 6 mg (once weekly) | 24 weeks | -2.15 | -2.01 | [17] |
| Cotadutide | 300 µg (once daily) | 54 weeks | - | - | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of oxyntomodulin-based therapies are provided below.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the test compounds to the human GLP-1 and glucagon receptors.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human GLP-1 receptor or glucagon receptor are cultured and harvested. The cell pellets are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Competitive Binding Assay: The assay is performed in a 96-well plate format. A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 for GLP-1R or ¹²⁵I-glucagon for GCGR) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, mazdutide).
-
Incubation and Separation: The reaction mixture is incubated at room temperature to allow for binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which retains the membranes and the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of the test compounds in activating the GLP-1 and glucagon receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or HEK293 cells stably expressing the human GLP-1 receptor or glucagon receptor are seeded in 96- or 384-well plates and cultured overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP). The cells are then treated with increasing concentrations of the test compound (e.g., this compound, survodutide) or a reference agonist (e.g., GLP-1, glucagon).
-
Incubation: The plates are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and subsequent cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cAMP levels are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of the test compounds on glucose tolerance in a diabetic animal model.
Methodology:
-
Animal Model: Male db/db mice, a model of type 2 diabetes, are typically used. The mice are housed under standard conditions with ad libitum access to food and water.
-
Fasting: Prior to the test, the mice are fasted for a specified period (e.g., 6 hours) with free access to water.[18]
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via subcutaneous injection at a predetermined time before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[19]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured using a glucometer.
-
Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess the overall glucose excursion. Statistical analysis is performed to compare the effects of the test compound to the vehicle control.
Conclusion
This compound and other oxyntomodulin-based therapies represent a promising class of therapeutics for obesity and type 2 diabetes. Their dual agonism at the GLP-1 and glucagon receptors offers a multifaceted approach to metabolic regulation, leading to significant weight loss and improved glycemic control. The preclinical data for this compound are encouraging, demonstrating potent and balanced activity at both receptors. Further clinical investigation of this compound and ongoing trials for other analogues like survodutide, pemvidutide, mazdutide, and cotadutide will be crucial in determining their full therapeutic potential and place in the management of metabolic diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the landscape of these innovative therapies.
References
- 1. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. You are being redirected... [altimmune.com]
- 4. Oxyntomodulin mechanism of action [oxyntomodulin.com]
- 5. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Survodutide | GCGR/GLP-1R agonist | Probechem Biochemicals [probechem.com]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tirzepatide vs. Oxyntomodulin Analogues in Metabolic Disease
A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of the dual GIP/GLP-1 receptor agonist tirzepatide and the emerging class of dual GLP-1/glucagon (B607659) receptor agonist oxyntomodulin (OXM) analogues.
In the rapidly evolving landscape of metabolic disease therapeutics, dual-agonist molecules have demonstrated significant promise beyond the efficacy of single-agonist agents. This guide provides a comprehensive comparison of tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, and the investigational class of oxyntomodulin (OXM) analogues, which act as dual GLP-1 and glucagon (GCG) receptor agonists. As no direct head-to-head clinical trials have been conducted, this comparison synthesizes available clinical and preclinical data to inform research and development efforts.
Mechanism of Action: A Tale of Two Dual Agonists
Tirzepatide's "twincretin" effect stems from its activation of both GIP and GLP-1 receptors, which are key incretin (B1656795) hormones involved in glucose homeostasis.[1] This dual agonism leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon release, slowed gastric emptying, and central effects on appetite regulation, contributing to its potent antihyperglycemic and weight loss effects.[1]
Oxyntomodulin analogues, such as the clinical candidate DA-1726, mimic the endogenous gut hormone oxyntomodulin, which naturally activates both GLP-1 and glucagon receptors.[2][3] The activation of the GLP-1 receptor shares the aforementioned benefits of tirzepatide. The novel aspect of OXM analogues is the additional engagement of the glucagon receptor, which is thought to increase energy expenditure and improve hepatic fat metabolism.[3][4]
Clinical Efficacy: A Comparative Overview
Due to the absence of direct comparative trials, this section presents key efficacy data from the respective clinical trial programs. Tirzepatide's efficacy has been extensively evaluated in the SURPASS (Type 2 Diabetes) and SURMOUNT (Obesity) programs. Data for oxyntomodulin analogues is primarily from early-phase clinical trials, with DA-1726 being a prominent example.
Glycemic Control in Type 2 Diabetes
Tirzepatide has demonstrated robust, dose-dependent reductions in HbA1c across the SURPASS program.[1]
Table 1: Glycemic Control with Tirzepatide in Type 2 Diabetes (SURPASS-1)
| Parameter | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Placebo |
| Baseline HbA1c (%) | 7.9 | 7.9 | 8.0 | 8.0 |
| Mean Change in HbA1c from Baseline at 40 Weeks (%) | -1.87 | -1.89 | -2.07 | +0.04 |
| Participants Reaching HbA1c <7.0% (%) | 87 | 92 | 86 | 20 |
| Participants Reaching HbA1c <5.7% (%) | 31 | 27 | 40 | 1 |
Data from the SURPASS-1 trial, which evaluated tirzepatide as monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise alone.[5]
Clinical data on glycemic control for oxyntomodulin analogues in patients with type 2 diabetes is still emerging. Preclinical studies and early phase trials suggest a potential for significant glucose-lowering effects.[4]
Weight Reduction in Obesity
Both tirzepatide and oxyntomodulin analogues have shown significant potential for weight management.
Table 2: Weight Reduction with Tirzepatide in Obesity (SURMOUNT-1)
| Parameter | Tirzepatide 5 mg | Tirzepatide 10 mg | Tirzepatide 15 mg | Placebo |
| Baseline Body Weight (kg) | 104.4 | 105.5 | 104.7 | 104.4 |
| Mean Percent Change in Body Weight at 72 Weeks (%) | -15.0 | -19.5 | -20.9 | -3.1 |
| Participants Achieving ≥5% Weight Loss (%) | 85 | 89 | 91 | 35 |
| Participants Achieving ≥20% Weight Loss (%) | 30 | 50 | 57 | 3 |
Data from the SURMOUNT-1 trial in participants with obesity or overweight without type 2 diabetes.[6]
Table 3: Early Weight Reduction Data for DA-1726 in Obesity (Phase 1)
| Parameter | DA-1726 (32 mg, no titration) |
| Mean Body Weight Reduction at Day 26 (%) | -4.3 |
| Maximum Body Weight Reduction from Baseline (%) | up to -6.3 |
| Mean Waist Circumference Reduction by Day 33 (inches) | 1.6 |
| Maximum Waist Circumference Reduction by Day 33 (inches) | up to 3.9 |
Data from the multiple ascending dose part of the Phase 1 clinical trial of DA-1726 in participants with obesity.[7]
Safety and Tolerability
The safety profiles of both tirzepatide and oxyntomodulin analogues are characterized by gastrointestinal side effects, which are common to the incretin class of therapies.
Table 4: Common Adverse Events
| Adverse Event | Tirzepatide (SURMOUNT-1) | DA-1726 (Phase 1 MAD) |
| Nausea | 24.6% (5mg) - 33.3% (15mg) | 12.5% |
| Diarrhea | 18.7% (5mg) - 23.0% (15mg) | Not specified |
| Vomiting | 8.3% (5mg) - 18.3% (15mg) | Not specified |
| Constipation | 16.8% (5mg) - 11.7% (15mg) | Not specified |
| Treatment Discontinuation due to Adverse Events | 4.3% (5mg) - 7.1% (15mg) | 0% |
Tirzepatide data from the SURMOUNT-1 trial.[8] DA-1726 data from the multiple ascending dose part of the Phase 1 trial; GI adverse events were reported as mild and mostly resolved within 24 hours.[7]
Experimental Protocols: A Glimpse into Key Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the data. Below are summaries of the protocols for a key trial for each compound.
SURMOUNT-1 (Tirzepatide)
-
Objective: To evaluate the efficacy and safety of tirzepatide for chronic weight management in adults with obesity or overweight without type 2 diabetes.[9]
-
Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Participants: 2539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (excluding diabetes).[6]
-
Intervention: Subcutaneous injection of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo once weekly for 72 weeks. Dose escalation occurred over 20 weeks.[6]
-
Primary Endpoints: Mean percent change in body weight from baseline and the percentage of participants achieving ≥5% weight reduction at 72 weeks.[9]
DA-1726 Phase 1 Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of DA-1726 in obese, otherwise healthy subjects.[11]
-
Design: Randomized, placebo-controlled, double-blind, sequential parallel group study.[12]
-
Participants: Obese but otherwise healthy adults with a BMI between 30 and 45 kg/m ².[13]
-
Intervention: The multiple ascending dose part involved four weekly administrations of DA-1726 or placebo.[14]
-
Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events.[11]
-
Exploratory Endpoints: Effects on metabolic parameters, cardiac parameters, fasting lipid levels, body weight, waist circumference, and BMI.[11]
Conclusion and Future Directions
Tirzepatide has established a new benchmark for efficacy in the treatment of type 2 diabetes and obesity, with substantial and sustained improvements in glycemic control and weight loss demonstrated in its extensive Phase 3 program. The dual GIP/GLP-1 receptor agonism appears to be a highly effective mechanism for addressing multiple facets of metabolic dysregulation.
Oxyntomodulin analogues represent a promising next wave of metabolic therapies. By incorporating glucagon receptor agonism, they aim to not only suppress appetite and improve glycemic control but also to increase energy expenditure, a mechanism that could potentially lead to even greater weight loss and improvements in hepatic steatosis. The early clinical data for DA-1726 is encouraging, suggesting good tolerability and clinically meaningful weight reduction even in short-term studies.
For researchers and drug development professionals, the key takeaway is the validation of multi-agonist approaches for metabolic diseases. Future head-to-head trials will be essential to directly compare the efficacy and safety of these different dual-agonist strategies. Furthermore, long-term cardiovascular outcome trials will be critical to fully elucidate the therapeutic potential of both tirzepatide and the emerging class of oxyntomodulin analogues. The distinct yet complementary mechanisms of these two classes of drugs may also open avenues for future combination therapies to achieve even greater metabolic benefits.
References
- 1. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of oxyntomodulin-based glucagon-like peptide-1/glucagon co-agonist analogs in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NeuroBo Pharmaceuticals Submits IND Application to the FDA for a Phase 1 Clinical Trial of DA-1726 for the Treatment of Obesity [prnewswire.com]
- 4. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of a novel dual GIP and GLP-1 receptor agonist tirzepatide in patients with type 2 diabetes (SURPASS-1): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirzepatide Once Weekly for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MetaVia Announces Positive Top-Line Data From the 4-Week Phase 1 MAD Trial of DA-1726, a Novel 3:1 Ratio GLP-1 Glucagon Dual Receptor Agonist to Treat Obesity, Showing Compelling Weight Loss and Safety Effects With Potential Best-In-Class Glucose Control (GLP-1R), Waist Reduction (GCGR), and Tolerability [prnewswire.com]
- 8. patientcareonline.com [patientcareonline.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 11. First Patient Dosed in DA-1726 Phase 1 Trial for Obesity Treatment [synapse.patsnap.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. MetaVia Doses First Patient in the 48 mg MAD Cohort of Its Phase 1 Clinical Trial Evaluating DA-1726 for the Treatment of Obesity to Further Explore Maximum Tolerated Dose [prnewswire.com]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Validating Preclinical Efficacy: A Comparative Analysis of the Dual GLP-1/Glucagon Receptor Agonist OXM-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for OXM-7, a novel long-acting oxyntomodulin (OXM) analogue, against alternative therapeutic strategies for metabolic diseases. As a dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors, this compound offers a multi-faceted approach to treating obesity and type 2 diabetes by concurrently suppressing appetite, increasing energy expenditure, and improving glucose homeostasis.[1][2][3] This document synthesizes available preclinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways to facilitate an objective evaluation of this compound's therapeutic potential.
Note on this compound Data: Specific quantitative preclinical data for the analogue designated "this compound" is not extensively available in the public domain. Therefore, this guide utilizes representative data from published studies on other long-acting, potent oxyntomodulin analogues with similar mechanisms of action to provide a valid comparative framework.
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies in diet-induced obese (DIO) rodent models, comparing the effects of a representative long-acting OXM analogue (referred to as OXM Analogue) with a GLP-1 receptor mono-agonist and a vehicle control.
Table 1: Effects on Body Weight and Food Intake
| Treatment Group | Animal Model | Duration of Treatment | Change in Body Weight (%) | Cumulative Food Intake (g) | Reference |
| Vehicle | DIO Mice | 14 days | +5.4 ± 0.8 | Not Reported | [4] |
| OXM Analogue | DIO Mice | 14 days | -15.2 ± 1.5^ | Not Reported | [4] |
| GLP-1R Agonist (OXMQ3E) | DIO Mice | 14 days | -8.7 ± 1.2 | Not Reported | [4] |
| Vehicle | Wistar Rats | 24 hours | +2.6% | 24.7 | [5] |
| OXM Analogue (OX-SR) | Wistar Rats | 24 hours | -1.0% | 12.2 | [5] |
*p < 0.05 vs. Vehicle; ^p < 0.05 vs. GLP-1R Agonist
Table 2: Effects on Energy Expenditure
| Treatment Group | Animal Model | Duration of Measurement | Change in Energy Expenditure (%) | Method | Reference |
| Vehicle | Wistar Rats | 12 hours | Baseline | Indirect Calorimetry | [5] |
| OXM Analogue (OX-SR) | Wistar Rats | 12 hours | +10%* | Indirect Calorimetry | [5] |
*p < 0.05 vs. Vehicle
Table 3: Effects on Glucose Metabolism (Hyperglycemic Clamp)
| Treatment Group | Animal Model | Glucose Infusion Rate (GIR) (mg/kg/min) | Plasma Insulin (B600854) (ng/mL) | Reference |
| Vehicle | Wild-type Mice | 5.8 ± 2.9 | Not Reported | |
| OXM Analogue | Wild-type Mice | 41.8 ± 7.7* | Significantly Higher vs. Vehicle | |
| GLP-1R Agonist (OXMQ3E) | Wild-type Mice | Not Reported | Significantly Higher vs. Vehicle |
*p < 0.05 vs. Vehicle
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies used to obtain the preclinical data, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is considered the gold standard for assessing insulin sensitivity in vivo.
-
Surgical Preparation: 5-7 days prior to the clamp study, catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice. The animals are allowed to recover fully.
-
Fasting: Mice are fasted overnight (for approximately 14-16 hours) before the experiment.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to measure basal glucose turnover. A blood sample is taken at the end of this period.
-
Clamp Period: A continuous infusion of human insulin is initiated to achieve hyperinsulinemia. Simultaneously, a variable infusion of 20% glucose is started.
-
Blood Glucose Monitoring: Blood glucose levels are monitored every 10 minutes from the arterial catheter. The glucose infusion rate (GIR) is adjusted to maintain euglycemia (blood glucose at a constant level, typically around 120-140 mg/dL).
-
Steady State: Once a steady state is achieved (constant GIR for at least 30 minutes), blood samples are collected to determine glucose specific activity and plasma insulin concentrations.
-
Tissue-Specific Glucose Uptake (Optional): A bolus of 2-[¹⁴C]deoxyglucose can be administered to measure glucose uptake in individual tissues.
Indirect Calorimetry in Rodents
This technique measures energy expenditure by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Acclimatization: Mice are individually housed in metabolic cages for at least 24 hours before data collection to acclimate to the new environment. Food and water are available ad libitum.
-
System Calibration: The indirect calorimetry system (e.g., CLAMS) is calibrated using standard gas mixtures of known O₂ and CO₂ concentrations.
-
Data Collection: VO₂ and VCO₂ are measured at regular intervals (e.g., every 15-30 minutes) over a 24-hour period, encompassing both light and dark cycles.
-
Data Analysis:
-
Respiratory Exchange Ratio (RER): Calculated as VCO₂ / VO₂. An RER close to 1.0 indicates carbohydrate oxidation, while an RER close to 0.7 suggests fat oxidation.
-
Energy Expenditure (Heat): Calculated using the Weir equation: Heat (kcal/hr) = [3.9 x VO₂ (L/hr)] + [1.1 x VCO₂ (L/hr)].
-
Locomotor Activity: Beam breaks are simultaneously recorded to assess physical activity, which is a component of total energy expenditure.
-
Conclusion
The preclinical data for long-acting oxyntomodulin analogues, serving as a proxy for this compound, demonstrate a promising therapeutic profile for the treatment of obesity and type 2 diabetes. The dual agonism of the GLP-1 and glucagon receptors leads to superior body weight reduction compared to GLP-1 receptor mono-agonists, an effect driven by both appetite suppression and an increase in energy expenditure.[4][5] Furthermore, these analogues exhibit potent glucose-lowering effects, as evidenced by improved glucose handling in hyperglycemic clamp studies.
The validation of these preclinical findings in new and diverse models will be crucial for the continued development of this compound and similar dual agonists. Future studies should focus on direct head-to-head comparisons with other emerging therapies and further elucidation of the long-term metabolic benefits and safety profile. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such validation studies, ensuring reproducibility and comparability of data across different research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel long-acting oxyntomodulin analogue eliminates diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glucagon Receptor Is Involved in Mediating the Body Weight-Lowering Effects of Oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxyntomodulin analogue increases energy expenditure via the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of NASH Therapeutics: A Comparative Analysis of OXM-7 (Oxyntomodulin Class) and Other Emerging Treatments
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of action of emerging therapies for non-alcoholic steatohepatitis (NASH), this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the dual GLP-1/glucagon (B607659) receptor agonist class, represented by oxyntomodulin (OXM), in relation to other key therapeutic agents in late-stage clinical development. This report synthesizes preclinical and clinical data for OXM-104, a notable compound in the OXM class, and contrasts its performance with leading NASH candidates: semaglutide (B3030467) (a GLP-1 receptor agonist), resmetirom (B1680538) (a THR-β agonist), obeticholic acid (an FXR agonist), and lanifibranor (B608451) (a pan-PPAR agonist).
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has presented significant challenges to drug development, but recent breakthroughs have brought several promising therapeutic agents to the forefront. This comparative guide offers an objective look at their performance, supported by experimental data.
Mechanism of Action: A Divergence of Therapeutic Strategies
The leading NASH drug candidates employ distinct mechanisms of action, targeting different facets of the disease's pathogenesis.
Oxyntomodulin (OXM) Class (e.g., OXM-104): These are dual agonists of the glucagon-like peptide-1 (GLP-1) and glucagon receptors. This dual agonism is believed to offer a synergistic approach by combining the metabolic benefits of GLP-1 (improved glucose control, weight loss) with the direct effects of glucagon on the liver, which include increased energy expenditure and enhanced hepatic fat metabolism. Preclinical studies suggest that this dual-action mechanism may lead to superior reductions in liver steatosis and fibrosis compared to GLP-1 agonism alone.[1]
GLP-1 Receptor Agonists (e.g., Semaglutide): These agents primarily target the GLP-1 receptor, leading to improved glycemic control, reduced appetite, and subsequent weight loss. The beneficial effects on NASH are thought to be largely driven by these systemic metabolic improvements, which reduce the metabolic burden on the liver.
Thyroid Hormone Receptor-β (THR-β) Agonists (e.g., Resmetirom): Resmetirom is a liver-directed, selective agonist of the thyroid hormone receptor-β. This receptor is crucial for regulating hepatic fat metabolism. Its activation by resmetirom leads to increased mitochondrial oxidation of fatty acids and a reduction in lipotoxicity within the liver.
Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid): FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose homeostasis. Activation of FXR by obeticholic acid has been shown to reduce liver fibrosis, a critical factor in NASH progression.
Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonists (e.g., Lanifibranor): Lanifibranor activates all three PPAR isoforms (α, δ, and γ), which are involved in regulating lipid metabolism, insulin (B600854) sensitivity, and inflammation. This broad-spectrum activation allows for a multi-pronged attack on the various pathological processes underlying NASH.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the key efficacy data from preclinical studies of OXM-104 and pivotal clinical trials of the comparator drugs.
Table 1: Preclinical Efficacy of OXM-104 in a Mouse Model of NASH
| Parameter | Vehicle | Semaglutide | OXM-104 |
| NAFLD Activity Score (NAS) | 5.8 | 4.3 | 3.0 |
| Steatosis Score | 2.8 | 1.8 | 1.2 |
| Lobular Inflammation Score | 2.0 | 1.7 | 1.3 |
| Hepatocyte Ballooning Score | 1.0 | 0.8 | 0.5 |
| Fibrosis Stage | 2.2 | 1.8 | 1.5 * |
| Statistically significant improvement compared to semaglutide. | |||
| (Data adapted from a preclinical study in MS-NASH mice)[1] |
Table 2: Clinical Trial Efficacy of Comparator NASH Treatments
| Drug (Trial) | Primary Endpoint(s) | Treatment Arm | Placebo |
| Semaglutide (Phase 2) | NASH Resolution with no worsening of fibrosis | 59% (0.4 mg) | 17% |
| Improvement in fibrosis stage (≥1) with no worsening of NASH | 43% (0.4 mg) | 33% | |
| Resmetirom (MAESTRO-NASH) | NASH Resolution with no worsening of fibrosis | 29.9% (100 mg) | 9.7% |
| Improvement in fibrosis stage (≥1) with no worsening of NAFLD activity score | 25.9% (100 mg) | 14.2% | |
| Obeticholic Acid (REGENERATE) | Improvement in fibrosis stage (≥1) with no worsening of NASH | 22.4% (25 mg) | 9.6% |
| Lanifibranor (NATIVE) | NASH Resolution with no worsening of fibrosis | 49% (1200 mg) | 22% |
| Improvement in fibrosis stage (≥1) with no worsening of NASH | 48% (1200 mg) | 29% |
All results are statistically significant for the treatment arm versus placebo for the specified primary endpoints.
Experimental Protocols
A summary of the methodologies for the key experiments cited is provided below.
OXM-104 Preclinical Study in MS-NASH Mice
-
Animal Model: Male C57BL/6J mice were fed a diet high in fat, fructose, and cholesterol to induce NASH (MS-NASH model).
-
Treatment Groups: Mice were treated with vehicle, semaglutide, or OXM-104.
-
Histological Analysis: Liver tissue was collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red. A blinded pathologist scored the liver sections for NAFLD Activity Score (NAS) and fibrosis stage.
-
Biomarker Analysis: Serum levels of liver enzymes and fibrosis markers were measured.
Semaglutide Phase 2 Clinical Trial (NCT02970942)
-
Study Design: A 72-week, randomized, double-blind, placebo-controlled phase 2 trial.
-
Patient Population: 320 patients with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or F3.
-
Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide (0.1 mg, 0.2 mg, or 0.4 mg) or placebo.
-
Primary Endpoint: Resolution of NASH with no worsening of fibrosis.
-
Secondary Endpoint: Improvement of at least one fibrosis stage with no worsening of NASH.
-
Assessment: Liver biopsies were performed at baseline and at week 72.
Resmetirom MAESTRO-NASH Phase 3 Clinical Trial (NCT03900429)
-
Study Design: An ongoing, randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Adults with biopsy-confirmed NASH and a fibrosis stage of F1B, F2, or F3.
-
Intervention: Patients were randomized (1:1:1) to receive once-daily resmetirom (80 mg or 100 mg) or placebo.
-
Primary Endpoints (at 52 weeks): 1) NASH resolution with no worsening of fibrosis, and 2) Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.
-
Assessment: Liver biopsies at baseline and week 52.
Obeticholic Acid REGENERATE Phase 3 Clinical Trial (NCT02548351)
-
Study Design: A randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: 931 patients with NASH and fibrosis stage F2 or F3.
-
Intervention: Patients were randomized (1:1:1) to receive placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg once daily.
-
Primary Endpoint (at 18 months): Improvement of fibrosis by at least one stage with no worsening of NASH.
-
Assessment: Liver biopsies at baseline and month 18.
Lanifibranor NATIVE Phase 2b Clinical Trial (NCT03008070)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled phase 2b trial.
-
Patient Population: 247 patients with non-cirrhotic, highly active NASH.
-
Intervention: Patients were randomized (1:1:1) to receive lanifibranor (800 mg or 1200 mg) or placebo once daily.
-
Primary Endpoint: A decrease of at least 2 points in the SAF-A score (activity part of the Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.
-
Secondary Endpoints: Resolution of NASH and regression of fibrosis.
-
Assessment: Liver biopsies at baseline and at 24 weeks.
Concluding Remarks
The landscape of NASH therapeutics is rapidly advancing, with multiple promising candidates demonstrating efficacy in late-stage clinical trials. The dual GLP-1/glucagon receptor agonist class, represented by compounds like OXM-104, shows significant promise in preclinical models, suggesting potential advantages over single-target therapies. The direct comparative preclinical data with semaglutide indicates that the addition of glucagon receptor agonism may provide superior hepatoprotective effects.
Clinical data from trials of semaglutide, resmetirom, obeticholic acid, and lanifibranor have established various degrees of efficacy in achieving NASH resolution and/or fibrosis improvement. Each of these agents targets a distinct aspect of NASH pathophysiology, and their differing efficacy and safety profiles will likely lead to a multifaceted and personalized approach to NASH treatment in the future. Further clinical investigation of dual GLP-1/glucagon receptor agonists is eagerly anticipated to determine their place in the therapeutic armamentarium against this challenging disease.
References
Replicating and Validating Published OXM-7 Data: A Comparative Guide
For researchers and drug development professionals, the validation of published data is a critical step in the scientific process. This guide provides a comprehensive overview of the reported data for OXM-7, a novel oxyntomodulin (OXM)-based dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflow, this document aims to facilitate the replication and validation of the preclinical findings for this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various mouse models, demonstrating significant improvements in metabolic parameters. The following tables summarize the key quantitative findings from these studies, offering a direct comparison with control groups.
| In Vivo Model | Treatment Group | Body Weight Change | Blood Glucose Reduction | Reference |
| Diet-Induced Obese (DIO) Mice | Vehicle | - | - | [1] |
| This compound | Significant Loss | Improved Control | [1] | |
| db/db Mice | Vehicle | - | - | [1] |
| This compound | - | Prominent Acute and Long-acting Hypoglycemic Effects | [1] | |
| DIO-NASH Mice | Vehicle | - | - | [1] |
| This compound | Significant Reversal of Hepatic Steatosis | - | [1] |
| In Vivo Model | Treatment Group | Serum Lipid Levels | Hepatic Lipid Levels | Reference |
| DIO-NASH Mice | Vehicle | - | - | [1] |
| This compound | Reduced | Reduced | [1] |
Experimental Protocols
To ensure the reproducibility of the published findings on this compound, detailed methodologies for key experiments are provided below. These protocols are based on established procedures for evaluating GLP-1 and GCG receptor agonists.
In Vitro Receptor Activation Assays
Objective: To determine the potency and efficacy of this compound in activating the GLP-1 and glucagon receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (GLP-1R) or glucagon receptor (GCGR) are cultured in appropriate media.
-
cAMP Accumulation Assay:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with varying concentrations of this compound, a reference agonist (e.g., native GLP-1 or glucagon), or vehicle control.
-
Following incubation, intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercially available cAMP assay kit.
-
-
Data Analysis: The dose-response curves are generated, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated to determine the potency of this compound at each receptor.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of this compound on body weight, glucose control, and lipid metabolism in a model of obesity and type 2 diabetes.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and insulin (B600854) resistance.
-
Treatment: Mice are randomly assigned to receive daily or twice-daily subcutaneous injections of this compound or a vehicle control for a predetermined duration.
-
Body Weight and Food Intake: Body weight and food intake are measured daily or at regular intervals throughout the study.
-
Glucose Tolerance Test (GTT):
-
Following an overnight fast, mice are administered an oral or intraperitoneal glucose bolus.
-
Blood glucose levels are measured at baseline and at various time points post-glucose administration.
-
-
Blood and Tissue Collection: At the end of the study, blood and liver tissue samples are collected for analysis of plasma lipids, hepatic triglycerides, and other relevant biomarkers.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound treatment with the vehicle control group.
Visualizing the Science
To further elucidate the mechanisms and processes involved in this compound research, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of the dual agonist this compound.
References
The Rise of Dual Agonists: Assessing the Translational Potential of OXM-7 Analogs Against Incumbent Metabolic Therapies
A Comparative Guide for Drug Development Professionals
The landscape of metabolic disease therapeutics is rapidly evolving, moving from single-hormone agonists to multi-receptor strategies that promise superior efficacy. This guide provides a comparative analysis of a novel oxyntomodulin (OXM) analog, here represented by "OXM-7," a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptor agonist. We assess its translational potential by benchmarking its performance against established market leaders: the GLP-1 receptor agonists liraglutide (B1674861) and semaglutide (B3030467), and the dual GIP/GLP-1 receptor agonist tirzepatide. This analysis is supported by a review of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.
For the purpose of this guide, "this compound" is a representative placeholder for a next-generation, long-acting dual GLP-1/GCG receptor agonist. The preclinical and clinical data presented for this compound are based on published results for leading compounds in this class, such as survodutide and mazdutide (B15498200).
Mechanism of Action: A Synergistic Approach
This compound's therapeutic rationale is rooted in the synergistic actions of GLP-1 and glucagon. While GLP-1 agonism is well-established for its glucose-dependent insulin (B600854) secretion, suppression of appetite, and delayed gastric emptying, the addition of glucagon receptor agonism introduces a distinct mechanism: the potential to increase energy expenditure and enhance hepatic fat metabolism.[1][2][3] This dual-pronged approach aims to not only reduce caloric intake but also increase caloric output, a combination that may lead to more profound weight loss and metabolic improvements than GLP-1 agonism alone.
In contrast, liraglutide and semaglutide are selective GLP-1 receptor agonists.[4] Tirzepatide expands on this by incorporating agonism at the glucose-dependent insulinotropic polypeptide (GIP) receptor, another incretin (B1656795) hormone that enhances insulin secretion.[5]
Signaling Pathways Overview
The activation of GLP-1, GCG, and GIP receptors, all of which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway for all three involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8][9] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which collectively mediate the downstream effects on insulin secretion, cellular metabolism, and appetite regulation.[6][8][10] The glucagon receptor can also couple to Gαq, leading to the activation of the phospholipase C pathway.[7][11][12]
Data Presentation: Head-to-Head Comparison
The translational potential of a new drug candidate is critically evaluated based on its preclinical potency and its efficacy and safety in clinical trials. The following tables summarize key quantitative data for this compound (represented by survodutide/mazdutide) and its comparators.
Table 1: Comparative In Vitro Receptor Potency (cAMP EC₅₀, nM)
Lower values indicate higher potency.
| Compound | Primary Target(s) | GLP-1R EC₅₀ (nM) | GCG-R EC₅₀ (nM) | GIP-R EC₅₀ (nM) |
| This compound (Proxy: Survodutide) | GLP-1 / GCG | Potent | Potent | Inactive |
| Tirzepatide | GIP / GLP-1 | 0.93 | >10,000 | 0.14 |
| Semaglutide | GLP-1 | 0.38 | >10,000 | >10,000 |
| Liraglutide | GLP-1 | 0.97 | >10,000 | >10,000 |
| Note: Specific EC₅₀ values for Survodutide and Mazdutide are proprietary but are described as potent and balanced at both GLP-1 and GCG receptors. Tirzepatide, Semaglutide, and Liraglutide data are sourced from publicly available literature. |
Table 2: Clinical Efficacy in Weight Management (in Adults with Overweight/Obesity without Type 2 Diabetes)
| Drug (Trial) | Dose | Duration (Weeks) | Mean Weight Loss (%) (Drug) | Mean Weight Loss (%) (Placebo) | Placebo-Adjusted Mean Weight Loss (%) |
| This compound (Proxy: Survodutide) | 4.8 mg | 46 | 14.9%[13] | 2.8%[13] | 12.1% |
| This compound (Proxy: Mazdutide) | 9.0 mg | 48 | ~21.1% | 2.5% | 18.6% [14] |
| Tirzepatide (SURMOUNT-1) | 15 mg | 72 | 20.9%[15] | 3.1%[15] | 17.8% |
| Semaglutide (STEP 1) | 2.4 mg | 68 | 14.9%[16] | 2.4%[1] | 12.5% |
| Liraglutide (SCALE Obesity) | 3.0 mg | 56 | 8.0% | 2.6% | 5.4% |
In a head-to-head trial (SURMOUNT-5), tirzepatide demonstrated superior weight loss compared to semaglutide (20.2% vs. 13.7% mean weight loss at 72 weeks).[17][18]
Table 3: Key Safety and Tolerability Profile (Incidence of Common Gastrointestinal Adverse Events)
| Drug (Trial) | Nausea (%) | Diarrhea (%) | Vomiting (%) |
| This compound (Proxy: Survodutide) | 66%[13][19] | 49%[13][19] | 41%[13][19] |
| This compound (Proxy: Mazdutide) | 23%[5][20] | 36%[5][20] | 14%[5][20] |
| Tirzepatide (SURMOUNT-1) | 25-33% | 19-23% | 8-12% |
| Semaglutide (STEP 1) | 44% | 30% | 24% |
| Liraglutide (SCALE Obesity) | 40%[21] | 21%[21] | 16%[21] |
Note: Adverse event rates are for the highest doses in pivotal trials. These events are typically mild to moderate and occur most frequently during dose escalation.[18][21][22]
Experimental Protocols
Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for key experiments cited in the assessment of these metabolic drugs.
Protocol 1: In Vitro Receptor Activation - cAMP Accumulation Assay
This assay determines the potency (EC₅₀) of a compound in activating its target Gs-coupled receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1, GCG, or GIP receptor are cultured in appropriate media.
-
Cell Seeding: Cells are harvested and seeded into 384-well white microplates and incubated to allow for adherence.
-
Compound Preparation: Test compounds are serially diluted to create a concentration range (e.g., from 1 pM to 1 µM).
-
Stimulation: The diluted compounds are added to the cells, along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. The plate is incubated for 30 minutes at room temperature.[23]
-
Detection: A lysis buffer containing the Homogeneous Time-Resolved FRET (HTRF) reagents (a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) is added.[24]
-
Incubation: The plate is incubated for 60 minutes to allow the competitive immunoassay to reach equilibrium.[23][25]
-
Data Acquisition: The plate is read on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is measured.
-
Analysis: A standard curve is used to convert the HTRF ratio to cAMP concentration. A dose-response curve is plotted, and the EC₅₀ value is determined using a four-parameter logistic fit.
Protocol 2: Preclinical In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard preclinical test to evaluate a drug's effect on glucose disposal.
Methodology:
-
Animal Acclimatization & Fasting: Male C57BL/6J mice are acclimatized for at least one week. Prior to the test, mice are fasted for 6 hours (or overnight, depending on the specific protocol).[3][16]
-
Baseline Measurement (t=0): A baseline blood sample is taken via a small tail snip to measure blood glucose using a glucometer.[3]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via subcutaneous (SC) or intraperitoneal (IP) injection at a predetermined time before the glucose challenge (e.g., 30 minutes prior).
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.[26]
-
Post-Challenge Blood Sampling: Blood glucose is measured at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[2][3]
-
Data Analysis: The blood glucose concentration is plotted against time for each treatment group. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the drug-treated and vehicle-treated groups to determine the effect on glucose tolerance.
Protocol 3: Human Clinical Trial - Phase III Design for Chronic Weight Management
Phase III trials are designed to confirm the efficacy and safety of a drug in a large, diverse patient population.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multinational trial.
-
Participant Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ², or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia). A key exclusion criterion is the presence of diabetes.[7]
-
Intervention: Participants are randomized to receive either a once-weekly subcutaneous injection of the investigational drug (e.g., this compound) or a matching placebo. All participants also receive counseling on lifestyle modifications, including a reduced-calorie diet and increased physical activity.
-
Dosing: The trial typically includes a dose-escalation period (e.g., 16-20 weeks) to improve gastrointestinal tolerability, followed by a maintenance period at the target dose.
-
Duration: The treatment period is typically 56 to 72 weeks.
-
Primary Endpoints: Co-primary endpoints are typically:
-
The mean percentage change in body weight from baseline to the end of the treatment period.[7]
-
The proportion of participants achieving a weight loss of ≥5% from baseline.
-
-
Secondary Endpoints: Key secondary endpoints include the proportion of participants achieving higher weight loss thresholds (e.g., ≥10%, ≥15%), changes in cardiometabolic risk factors (waist circumference, blood pressure, lipids, glycemic parameters), and assessment of safety and tolerability.
Conclusion: Translational Potential of this compound
The available data suggest that dual GLP-1/GCG receptor agonists, represented here as this compound, hold significant translational potential.
-
Superior Efficacy: Clinical data from proxy compounds like survodutide and mazdutide indicate a potential for weight loss that is not only superior to selective GLP-1 receptor agonists but may also rival the potent effects of the dual GIP/GLP-1 agonist tirzepatide.[13][14][27] The added mechanism of increasing energy expenditure appears to be a key differentiator.
-
Broader Metabolic Benefits: The glucagon-mediated effects on hepatic fat metabolism position this class as a promising therapy for metabolic dysfunction-associated steatohepatitis (MASH), an area of high unmet medical need.[24][28]
-
Safety and Tolerability: The safety profile of this compound analogs appears consistent with the established GLP-1 receptor agonist class, with gastrointestinal side effects being the most common.[19][20][22] While the incidence of these events in some trials appears high, they are generally mild to moderate and can be managed with appropriate dose escalation strategies.
References
- 1. Once-Weekly Semaglutide in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 3. mmpc.org [mmpc.org]
- 4. Semaglutide for Weight Loss? A Good First STEP, With Caveats | Primary Care IPA [primarycareipa.org]
- 5. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. cusabio.com [cusabio.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 12. Glucagon receptor structures reveal G protein specificity mechanism | EurekAlert! [eurekalert.org]
- 13. Phase 2 trial results of survodutide in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Innovent Announces Robust Weight Loss Efficacy, Multiple Metabolic Benefits and Favorable Safety Profile of Higher Dose 9 mg Mazdutide (IBI362) after 48-week Treatment in Phase 2 Study for Obesity [prnewswire.com]
- 18. Gastrointestinal tolerability of once‐weekly semaglutide 2.4 mg in adults with overweight or obesity, and the relationship between gastrointestinal adverse events and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Higher-dose liraglutide effective for weight loss in nondiabetic patients | MDedge [mdedge.com]
- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. olac.berkeley.edu [olac.berkeley.edu]
- 27. benchchem.com [benchchem.com]
- 28. firstwordpharma.com [firstwordpharma.com]
Benchmarking the Safety Profile of Oxyntomodulin Analogues Against Other Dual Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape for metabolic diseases is rapidly evolving with the advent of dual-agonist molecules that target multiple receptors to achieve superior efficacy compared to single-agonist therapies. Oxyntomodulin (OXM) analogues, which act as dual agonists for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), represent a promising class of therapeutics for the treatment of obesity and type 2 diabetes. Their mechanism of action, which combines the anorectic and insulinotropic effects of GLP-1R activation with the energy expenditure-increasing effects of GCGR activation, has demonstrated significant potential for weight loss and glycemic control.[1][2][3] This guide provides a comprehensive comparison of the safety profile of investigational OXM analogues, represented here by DA-1726 and mazdutide, against other prominent dual agonists such as the dual GLP-1R/GIP receptor agonist tirzepatide and the dual GLP-1R/GCGR agonist cotadutide. We also include the dual PPAR α/γ agonist saroglitazar (B610694) to provide a broader context of dual-agonist safety.
Comparative Safety Profile of Dual Agonists
The following table summarizes the reported adverse events from clinical trials of selected dual agonists. It is important to note that direct comparisons should be made with caution due to differences in study populations, dosages, and trial durations.
| Adverse Event | DA-1726 (OXM Analogue)[4][5] | Mazdutide (OXM Analogue)[6][7][8][9] | Tirzepatide (GLP-1/GIP)[1][2][10][11][12][13][14] | Cotadutide (GLP-1/GCGR)[15][16][17][18][19] | Saroglitazar (PPAR α/γ)[20][21][22][23][24] |
| Gastrointestinal | |||||
| Nausea | 12.5% | 23% - 36% | Increases with dose, up to 25% | ~20% | Not reported as a common adverse event |
| Vomiting | 16.7% | 14% | Increases with dose | One episode reported in a study[17] | Not reported as a common adverse event |
| Diarrhea | Not specified | 36% | Increases with dose | Mild/moderate GI symptoms reported | Mild symptomatic loose motion in one patient[23] |
| Constipation | 12.5% | Not specified | Reported | Not specified | Not reported as a common adverse event |
| Decreased Appetite | Not specified | 29% | Reported | Not specified | Not reported as a common adverse event |
| Metabolic | |||||
| Hypoglycemia | Not reported as a significant adverse event | 10% (8% with placebo) | Higher risk at 15mg dose (pooled RR=3.83)[12] | Not reported as a significant adverse event | Not reported as a common adverse event |
| Cardiovascular | |||||
| Increased Heart Rate | Not specified | Mean change from baseline of 2.6 beats per minute[6] | Not reported as a significant adverse event | Consistent with GLP-1 monoagonists[18] | Not reported as a common adverse event |
| Injection Site Reactions | Not specified | Not specified | Reported, dose-dependent[12] | Not specified | Not applicable (oral administration) |
| Other | |||||
| Discontinuation due to AEs | No treatment-related discontinuations[25] | 0.5% - 1.5% | Dose-dependent, up to 25% at 15mg[10] | Not specified | Pruritus leading to discontinuation in one patient[23] |
| Serious Adverse Events (SAEs) | No SAEs reported[4][25] | Low and comparable to placebo[26][9] | Not significantly increased | No SAEs reported[18] | No SAEs reported[21][24] |
Signaling Pathways of Dual GLP-1R/GCGR Agonists
The therapeutic effects of oxyntomodulin analogues are mediated through the activation of both the GLP-1 and glucagon receptors, which are G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors initiate downstream signaling cascades primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn mediate various physiological responses including insulin (B600854) secretion, appetite suppression, and increased energy expenditure. Another important pathway involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, GPCR activity is modulated by β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.
Caption: Signaling pathway of dual GLP-1R/GCGR agonists.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the activation of Gs-coupled receptors, such as GLP-1R and GCGR, by measuring the intracellular accumulation of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated to allow for adherence.
-
Compound Treatment: Cells are treated with the dual agonist at various concentrations. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.
-
Lysis: After incubation, cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme fragment complementation system.[3][27][28][29][30] The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) of the agonist.
Caption: Workflow for a cAMP accumulation assay.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway, a downstream signaling event following GPCR activation.
Methodology:
-
Cell Culture and Seeding: Similar to the cAMP assay, cells expressing the target receptor are cultured and seeded in microplates.
-
Serum Starvation: Cells are often serum-starved prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Cells are stimulated with the dual agonist for a specific time period.
-
Cell Lysis: Cells are lysed with a buffer containing phosphatase inhibitors to preserve the phosphorylation state of ERK1/2.
-
Detection of Phospho-ERK1/2: The amount of phosphorylated ERK1/2 is quantified using methods such as ELISA, Western blotting, or homogeneous assays like AlphaLISA or TR-FRET, which utilize specific antibodies against the phosphorylated form of the protein.[31][32][33][34][35]
-
Data Analysis: The signal is normalized to the total amount of ERK1/2 or a housekeeping protein, and dose-response curves are generated.
Caption: Workflow for an ERK1/2 phosphorylation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
Methodology:
-
Cell Line: Utilize a cell line engineered to express the GPCR fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Cell Seeding: Seed the engineered cells into a microplate.
-
Agonist Addition: Add the dual agonist to the cells.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment, which brings the two protein fragments into proximity, resulting in a functional enzyme or protein that generates a detectable signal (e.g., luminescence or fluorescence).[36][37][38][39][40]
-
Signal Detection: Measure the generated signal using a plate reader.
-
Data Analysis: Generate dose-response curves to determine the potency and efficacy of the agonist in recruiting β-arrestin.
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
Oxyntomodulin analogues and other dual agonists hold immense promise for the management of metabolic diseases. Understanding their safety profiles is paramount for their clinical development and therapeutic positioning. This guide provides a comparative overview of the safety of selected dual agonists based on available clinical trial data. The most commonly reported adverse events for GLP-1R/GCGR and GLP-1R/GIP dual agonists are gastrointestinal in nature and tend to be dose-dependent. The provided experimental protocols for key in vitro assays offer a foundation for researchers to further investigate the pharmacological and safety profiles of novel dual-agonist candidates. As more data from ongoing and future clinical trials become available, a more definitive understanding of the comparative safety of these agents will emerge.
References
- 1. news-medical.net [news-medical.net]
- 2. The real-world safety profile of tirzepatide: pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database | springermedizin.de [springermedizin.de]
- 3. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 4. NeuroBo confirms safety of obesity drug DA-1726 in phase 1 study < Pharma < Article - KBR [koreabiomed.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Phase 3 Clinical Study of Mazdutide in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]
- 7. Innovent Announces the Second Phase 3 Trial of Mazdutide in Chinese Patients with Type 2 Diabetes Met Study Endpoints, and Plans to Submit NDA of Mazdutide to the NMPA - BioSpace [biospace.com]
- 8. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovent Unveils Phase 3 Mazdutide Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 10. Tirzepatide - Wikipedia [en.wikipedia.org]
- 11. The real-world safety profile of tirzepatide: pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic review of the safety of tirzepatide-a new dual GLP1 and GIP agonist - is its safety profile acceptable? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 14. Comparative Safety of GLP-1/GIP Co-Agonists Versus GLP-1 Receptor Agonists for Weight Loss in Patients with Obesity or Overweight: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of cotadutide, a dual glucagon‐like peptide‐1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Pharmacokinetics, safety, tolerability and efficacy of cotadutide, a glucagon-like peptide-1 and glucagon receptor dual agonist, in phase 1 and 2 trials in overweight or obese participants of Asian descent with or without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of saroglitazar for the management of dyslipidemia: A systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Efficacy and safety of saroglitazar for the management of dyslipidemia: A systematic review and meta-analysis of interventional studies | Semantic Scholar [semanticscholar.org]
- 23. Efficacy and safety of saroglitazar in real-world patients of non-alcoholic fatty liver disease with or without diabetes including compensated cirrhosis: A tertiary care center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 25. MetaVia Announces Positive Top-Line Data From the 4-Week Phase 1 MAD Trial of DA-1726, a Novel 3:1 Ratio GLP-1 Glucagon Dual Receptor Agonist to Treat Obesity, Showing Compelling Weight Loss and Safety Effects With Potential Best-In-Class Glucose Control (GLP-1R), Waist Reduction (GCGR), and Tolerability [prnewswire.com]
- 26. Innovent Presents the Results of the First Phase 3 Study of Mazdutide for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 27. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 28. cAMP accumulation assay [bio-protocol.org]
- 29. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 30. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 31. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]
- 32. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mesoscale.com [mesoscale.com]
- 34. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 36. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 38. google.com [google.com]
- 39. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 40. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Oxyntomodulin (OXM) in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "OXM-7" has been found. The following procedures are based on the assumption that the query pertains to the research peptide Oxyntomodulin (OXM) and are derived from general best practices for the disposal of laboratory-grade peptides and biological materials. Researchers must always consult and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines and local regulations.
The proper disposal of Oxyntomodulin (OXM) and associated materials is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a bioactive peptide, all materials contaminated with OXM should be treated as potentially hazardous chemical and biological waste.
Personal Protective Equipment (PPE) During Handling and Disposal
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant nitrile gloves are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.
Step-by-Step Disposal Protocol
The appropriate disposal method for OXM depends on the form of the waste (liquid or solid). All waste streams must be properly segregated to ensure safe handling and disposal.
Liquid Waste Disposal (OXM Solutions):
-
Collection: Collect all liquid waste containing OXM in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Oxyntomodulin," and the solvent composition.
-
Inactivation (Recommended): While not always mandatory for non-hazardous peptides, chemical inactivation provides an additional layer of safety. A common method is hydrolysis, which breaks the peptide bonds.
-
Acid Hydrolysis: In a chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a properly sealed and labeled container.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container within a fume hood.
-
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate.
-
Final Disposal: The neutralized, inactivated solution should be collected in the hazardous liquid waste container. Do not pour down the drain. [1][2][3]
Solid Waste Disposal (Contaminated Labware):
-
Segregation: All solid items that have come into contact with OXM must be disposed of as hazardous solid waste. This includes:
-
Gloves and other PPE
-
Pipette tips
-
Vials and tubes
-
Weighing papers
-
Bench paper and wipes
-
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a durable plastic bag.[4][5]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with Oxyntomodulin").
-
Sharps: Any contaminated sharps, such as needles or glass vials, must be disposed of in a designated, puncture-resistant sharps container.[6]
Storage and Final Disposal:
-
Storage: Store all sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be secure and away from incompatible materials.
-
Pickup: Once the waste container is full, or approaching the accumulation time limit set by your institution, contact your EHS department to schedule a waste pickup.[5]
Data on Chemical Decontamination of Peptides
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptides.[8]
| Parameter | Specification | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and inactivate the peptide. |
| Inactivation Time | Minimum 24 hours | To ensure the complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
| Storage Temperature | Room Temperature | Standard for non-hazardous chemical waste pending disposal. |
Experimental Protocols and Workflows
Workflow for the Proper Disposal of Oxyntomodulin (OXM)
Caption: Disposal workflow for Oxyntomodulin (OXM) waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. tamiu.edu [tamiu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Navigating the Safe Handling and Disposal of OXM-7: A Comprehensive Guide
Disclaimer: The following is a generalized guide for the safe handling and disposal of a potentially hazardous chemical, referred to as "OXM-7." Initial searches for a substance with the specific identifier "this compound" did not yield a corresponding Safety Data Sheet (SDS). Therefore, this document is intended to provide a framework of best practices based on general laboratory safety principles. For any specific chemical, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer.
This guide is designed for researchers, scientists, and drug development professionals to ensure the highest safety standards when working with potent chemical compounds. It provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The level of PPE required depends on the specific hazards associated with the chemical and the procedure being performed.[1][2] Always refer to the substance-specific SDS for detailed PPE requirements.
Levels of Personal Protective Equipment
Different levels of PPE offer varying degrees of protection for the respiratory system, skin, and eyes.[1][2] The appropriate level should be determined by a thorough risk assessment of the planned experiment.
| Protection Level | Description | Typical Ensemble |
| Level A | Required when the highest level of respiratory, skin, eye, and mucous membrane protection is needed.[1][2] | - Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator. - Totally encapsulating chemical-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level B | Required when the highest level of respiratory protection is needed, but a lesser level of skin protection is acceptable.[2] | - Positive-pressure, full face-piece SCBA or supplied-air respirator. - Hooded chemical-resistant clothing (overalls and long-sleeved jacket). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level C | Required when the concentration and type of airborne substance are known and the criteria for using an air-purifying respirator are met.[1][2] | - Full-face or half-mask air-purifying respirator. - Chemical-resistant clothing (one-piece coverall, hooded two-piece suit). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level D | The minimum protection required for nuisance-level exposures.[2] | - Safety glasses or face shield. - Coveralls. - Gloves. - Chemical-resistant, steel-toe boots or shoes.[2] |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing risks during the handling of any hazardous chemical.
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of a hazardous chemical.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is essential to protect personnel and the environment. Never dispose of hazardous waste by evaporation or in the regular trash or sewer system.[3]
Key Disposal Principles:
-
Segregation: Never mix incompatible wastes.[3]
-
Containment: Store waste in sturdy, chemically resistant, and clearly labeled containers. Keep containers closed except when adding waste.[3]
-
Labeling: All waste containers must be accurately labeled with their contents and associated hazards.
-
Empty Containers: Thoroughly empty all containers. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]
-
Professional Disposal: Utilize your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal, which often involves high-temperature incineration.[4]
Logical Workflow for Chemical Waste Disposal
Caption: A generalized workflow for the proper disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
